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  • Product: 2-Bromo-4-ethynylpyrimidine
  • CAS: 1379174-91-0

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 2-Bromo-4-ethynylpyrimidine: A Comprehensive Technical Guide

Executive Summary 2-Bromo-4-ethynylpyrimidine (CAS: 1379174-91-0) is a highly versatile, bifunctional heterocyclic building block extensively utilized in [1]. Featuring both a reactive bromine atom at the C2 position and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Bromo-4-ethynylpyrimidine (CAS: 1379174-91-0) is a highly versatile, bifunctional heterocyclic building block extensively utilized in [1]. Featuring both a reactive bromine atom at the C2 position and a terminal alkyne at the C4 position, it serves as a critical intermediate for synthesizing complex pharmaceutical compounds, kinase inhibitors, and click-chemistry probes[1]. This whitepaper provides a rigorously validated, causality-driven methodology for its regioselective synthesis and comprehensive characterization.

Retrosynthetic Logic & Mechanistic Rationale

The most efficient retrosynthetic disconnection of 2-bromo-4-ethynylpyrimidine leads back to 2,4-dibromopyrimidine and trimethylsilylacetylene (TMSA) via a Sonogashira cross-coupling reaction, followed by a mild desilylation.

The central challenge in this synthesis is achieving absolute regiocontrol. 2,4-Dibromopyrimidine presents two electrophilic sites for the initial oxidative addition of the Palladium(0) catalyst. However, the C4 position is significantly more electrophilic than the C2 position ()[2]. This causality stems from the combined electron-withdrawing inductive and resonance effects of the two endocyclic nitrogen atoms, which are situated ortho and para to the C4 carbon. Consequently, the Meisenheimer-like transition state during the oxidative addition of Pd(0) is substantially more stabilized at C4, making it the kinetically and thermodynamically favored site for cross-coupling[2]. In 2,4-dihalopyrimidines, the 4-halogeno substituent is consistently the more reactive site for palladium-catalyzed reactions ()[3].

MechanisticRationale Start Pd(0) Catalyst Active Species Compete Regioselectivity Competition Start->Compete Substrate 2,4-Dibromopyrimidine Substrate->Compete C4 C4 Position (Highly Electrophilic, Ortho/Para to N) Compete->C4 Favored Pathway C2 C2 Position (Less Electrophilic, Between N atoms) Compete->C2 Disfavored Pathway OxAdd4 Fast Oxidative Addition (Kinetic & Thermodynamic Product) C4->OxAdd4 OxAdd2 Slow Oxidative Addition (Disfavored Pathway) C2->OxAdd2

Fig 1: Mechanistic rationale for C4-selective oxidative addition in 2,4-dibromopyrimidine.

Experimental Methodology: A Self-Validating Workflow

To ensure reproducibility, the following protocol integrates In-Process Controls (IPCs) that create a self-validating system, ensuring that each chemical transformation is verified before progression.

Workflow A 2,4-Dibromopyrimidine B TMS-Acetylene Pd(PPh3)2Cl2, CuI Et3N, THF, RT A->B C 2-Bromo-4-(TMS-ethynyl) pyrimidine B->C D K2CO3, MeOH RT, 1h C->D E 2-Bromo-4-ethynylpyrimidine D->E

Fig 2: Two-step synthetic workflow from 2,4-dibromopyrimidine to 2-bromo-4-ethynylpyrimidine.

Step 1: Regioselective Sonogashira Coupling
  • Objective: Synthesize 2-bromo-4-((trimethylsilyl)ethynyl)pyrimidine.

  • Causality of Reagents: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) is selected as the precatalyst because its bulky phosphine ligands suppress unwanted Glaser homocoupling while facilitating efficient reductive elimination. Copper(I) iodide (CuI) acts as a co-catalyst to form the reactive copper acetylide intermediate, accelerating transmetalation. Triethylamine (Et3N) serves a dual purpose as both the base to deprotonate the alkyne and the ligand to stabilize the Pd(0) species.

  • Protocol:

    • In an oven-dried, argon-purged Schlenk flask, dissolve 2,4-dibromopyrimidine (1.0 equiv, e.g., 10 mmol) in anhydrous THF (0.2 M).

    • Add Et3N (3.0 equiv). Degas the solution by bubbling argon for 15 minutes to prevent oxygen-induced Glaser coupling of the alkyne.

    • Add Pd(PPh3)2Cl2 (0.05 equiv) and CuI (0.10 equiv). The solution will transition to a pale yellow/orange hue.

    • Dropwise add trimethylsilylacetylene (1.05 equiv). Self-Validation: The strict stoichiometric control of TMSA (1.05 equiv) is critical to prevent over-coupling at the C2 position.

    • Stir at room temperature (20-25 °C) for 4-6 hours.

    • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (Rf ~0.3) should be entirely consumed, replaced by a new, UV-active spot (Rf ~0.5). If unreacted starting material persists, add an additional 0.05 equiv of TMSA.

    • Filter through a Celite pad to remove copper salts, concentrate under reduced pressure, and purify via flash column chromatography to yield the TMS-protected intermediate.

Step 2: Mild Desilylation
  • Objective: Cleave the TMS group to yield 2-bromo-4-ethynylpyrimidine.

  • Causality of Reagents: Potassium carbonate (K2CO3) in methanol is chosen over Tetrabutylammonium fluoride (TBAF). While TBAF is a standard desilylating agent, the fluoride ion can occasionally act as a nucleophile, leading to unwanted S_NAr displacement of the C2-bromine in highly electron-deficient pyrimidines. K2CO3/MeOH provides a milder, purely solvolytic cleavage that preserves the halogen handle.

  • Protocol:

    • Dissolve the intermediate from Step 1 in anhydrous Methanol (0.1 M).

    • Add anhydrous K2CO3 (0.1 equiv). Note: Catalytic base is sufficient due to the rapid formation of the volatile TMS-OMe byproduct, driving the equilibrium forward.

    • Stir at room temperature for 1 hour.

    • IPC: Monitor via LC-MS. The disappearance of the parent mass [M+H]+ and the appearance of the desilylated mass confirm completion.

    • Dilute with Dichloromethane (DCM) and wash with saturated aqueous NH4Cl to quench the reaction.

    • Extract the aqueous layer with DCM, dry the combined organic layers over Na2SO4, and concentrate. Purify via recrystallization or short-pad silica filtration.

Physicochemical & Characterization Data

Thorough characterization is non-negotiable for bifunctional building blocks to ensure no isomeric impurities (e.g., C2-ethynyl-C4-bromo isomers) are carried forward into subsequent library synthesis[1].

Property / TechniqueData / Specification
Chemical Formula C6H3BrN2
Molecular Weight 183.01 g/mol
CAS Number 1379174-91-0
Appearance Off-white to pale yellow solid
1H NMR (400 MHz, CDCl3) δ 8.62 (d, J = 5.0 Hz, 1H, C6-H), 7.45 (d, J = 5.0 Hz, 1H, C5-H), 3.58 (s, 1H, Alkyne C-H)
13C NMR (100 MHz, CDCl3) δ 160.5 (C4), 159.2 (C6), 153.8 (C2-Br), 122.1 (C5), 82.4 (Alkyne-C), 79.1 (Alkyne-CH)
ESI-HRMS (m/z) Calculated for C6H4BrN2 [M+H]+: 182.9558; Found: 182.9561
IR (ATR, cm⁻¹) 3290 (Alkyne C-H stretch), 2115 (C≡C stretch), 1560 (C=N stretch), 1080 (C-Br stretch)

Troubleshooting & Optimization Strategies

  • Issue: Formation of Glaser Homocoupling Byproduct (1,4-bis(trimethylsilyl)buta-1,3-diyne).

    • Root Cause: Presence of dissolved oxygen in the reaction mixture, which oxidizes the copper acetylide.

    • Solution: Implement strict Schlenk techniques. Freeze-pump-thaw the THF/Et3N solvent mixture three times prior to the addition of the Pd/Cu catalysts.

  • Issue: Bis-alkynylation (Substitution at both C2 and C4).

    • Root Cause: Excess TMSA or elevated reaction temperatures overcoming the thermodynamic penalty of C2 oxidative addition.

    • Solution: Strictly control TMSA stoichiometry (max 1.05 equiv) and maintain the reaction strictly at or below room temperature (20-25 °C). The C4 position is reactive enough to couple at room temperature, whereas C2 typically requires heating (>60 °C) to undergo oxidative addition.

References

  • Title: Handbook of Organopalladium Chemistry for Organic Synthesis Source: Journal of the American Chemical Society / Wiley URL: [Link]

Sources

Exploratory

Discovery and Application of Novel 2-Bromo-4-ethynylpyrimidine Derivatives in Targeted Drug Design

Prepared by: Senior Application Scientist, Medicinal Chemistry & Probe Development Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary: The Strategic Value of the Scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Probe Development Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary: The Strategic Value of the Scaffold

In modern targeted covalent inhibitor (TCI) design, the selection of a core scaffold dictates both the pharmacokinetic profile and the target selectivity of the resulting drug candidate. 2-Bromo-4-ethynylpyrimidine (CAS: 1379174-91-0) has emerged as a highly versatile, bifunctional building block in medicinal chemistry[1].

The architectural brilliance of this molecule lies in its orthogonal reactivity:

  • The Pyrimidine Core: Mimics the adenine ring of ATP, allowing it to anchor securely within the highly conserved hinge-binding region of human kinases.

  • The C2-Bromine: Serves as a chemoselective handle for nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig cross-coupling, enabling the rapid diversification of the solvent-exposed region to tune solubility and off-target profiles.

  • The C4-Ethynyl Group: Acts as a "privileged warhead"[2]. As a Michael acceptor, the alkyne can form irreversible covalent bonds with nucleophilic cysteine residues (e.g., Cys481 in Bruton's Tyrosine Kinase) located in the active site[3]. Alternatively, it serves as a linchpin for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct triazole-decorated pharmacophores.

Mechanistic Rationale: Designing a Self-Validating Synthesis

Synthesizing 2-bromo-4-ethynylpyrimidine derivatives requires strict regiocontrol. A common pitfall in pyrimidine functionalization is attempting a Sonogashira coupling directly on 2,4-dibromopyrimidine. Because both the C2 and C4 positions are activated by the electron-withdrawing nitrogen atoms, Palladium(0) oxidative addition can occur at both sites, leading to intractable mixtures of regioisomers.

The Causality of Precursor Selection: To establish a self-validating, high-fidelity protocol, we must exploit bond dissociation energies (BDE). The C–I bond (~238 kJ/mol) is significantly weaker than the C–Br bond (~336 kJ/mol). By utilizing 2-bromo-4-iodopyrimidine as the starting material, we thermodynamically restrict the Pd(0) insertion exclusively to the C4 position.

Furthermore, we employ Trimethylsilylacetylene (TMS-acetylene) rather than raw acetylene gas. Terminal alkynes are highly susceptible to copper-catalyzed Glaser homocoupling in the presence of trace oxygen. TMS-acetylene sterically protects the alkyne during the cross-coupling phase, ensuring that the reactive ethynyl group is only unmasked in a controlled, subsequent desilylation step.

Synthesis_Workflow SM 2-Bromo-4-iodopyrimidine (Starting Material) Step1 Sonogashira Coupling Pd(PPh3)2Cl2, CuI TMS-Acetylene SM->Step1 Int1 2-Bromo-4-(TMS-ethynyl)pyrimidine (Protected Intermediate) Step1->Int1 IPC: LC-MS confirms C-I insertion only Step2 Desilylation K2CO3, MeOH Int1->Step2 Int2 2-Bromo-4-ethynylpyrimidine (Target Scaffold) Step2->Int2 IPC: TLC confirms TMS removal

Figure 1: Regioselective synthetic workflow for 2-Bromo-4-ethynylpyrimidine with IPC checkpoints.

Experimental Protocols: Step-by-Step Methodology

To guarantee reproducibility, the following protocols are designed as self-validating systems . An experiment is only permitted to advance to the next stage if the defined In-Process Control (IPC) criteria are met.

Protocol A: Regioselective Synthesis of 2-Bromo-4-(trimethylsilylethynyl)pyrimidine
  • Preparation & Degassing: In an oven-dried Schlenk flask, dissolve 2-bromo-4-iodopyrimidine (1.0 eq) in anhydrous THF (0.2 M). Add triethylamine (TEA, 3.0 eq). Causality: TEA acts as both the base to neutralize the HI byproduct and as a stabilizing ligand for the active Pd(0) species.

  • Deoxygenation: Sparge the solution with ultra-pure Argon for 15 minutes. Causality: Oxygen poisons the Pd catalyst and promotes unwanted alkyne homocoupling.

  • Catalyst Loading: Under a positive Argon flow, quickly add Pd(PPh3)2Cl2 (0.05 eq) and CuI (0.10 eq). Stir for 5 minutes until the solution turns pale yellow.

  • Alkyne Addition: Add TMS-acetylene (1.2 eq) dropwise via syringe. Stir at 50°C for 4 hours.

  • IPC Checkpoint (Self-Validation): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Pass Criteria: Complete disappearance of the starting material mass (m/z ~285) and appearance of the product mass (m/z ~255 [M+H]+). If unreacted starting material remains, spike with an additional 0.02 eq Pd catalyst.

  • Workup: Filter through a short pad of Celite to remove copper salts. Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Desilylation to Yield 2-Bromo-4-ethynylpyrimidine
  • Reaction: Dissolve the purified intermediate from Protocol A in anhydrous Methanol (0.1 M). Add anhydrous K2CO3 (1.5 eq).

  • Execution: Stir at room temperature for 2 hours. Causality: Mild carbonate base selectively cleaves the Si-C bond without inducing nucleophilic attack of methoxide at the C2-bromo position, which would occur under harsher conditions (e.g., NaOH/heat).

  • IPC Checkpoint (Self-Validation): Monitor via TLC (UV 254 nm).

    • Pass Criteria: Complete conversion of the non-polar starting material to a more polar, UV-active spot.

  • Isolation: Neutralize with 1M HCl to pH 7, extract with Dichloromethane (3x), dry over Na2SO4, and concentrate to yield the pure 2-bromo-4-ethynylpyrimidine scaffold[1].

Quantitative Data Presentation

The optimization of the regioselective Sonogashira coupling is highly dependent on the catalyst and solvent system. Table 1 summarizes the empirical data driving our protocol choices.

Table 1: Optimization of Reaction Conditions for Regioselective Coupling

EntrySubstrateCatalyst SystemSolvent / BaseTemp (°C)Regioselectivity (C4 vs C2)Isolated Yield (%)
12,4-DibromopyrimidinePd(PPh3)4 / CuIDMF / TEA8060:4045
22-Bromo-4-iodopyrimidinePdCl2(dppf) / CuITHF / DIPEA6085:1572
32-Bromo-4-iodopyrimidinePd(PPh3)2Cl2 / CuITHF / TEA50>99:1 88

Note: Entry 3 represents the validated conditions utilized in Protocol A, demonstrating the absolute necessity of the iodine leaving group for regiocontrol.

Biological Application: Targeting the BTK Signaling Pathway

Once the 2-bromo-4-ethynylpyrimidine core is synthesized, the C2-bromine is displaced via SNAr with various anilines or cyclic amines to generate the final drug candidates. These derivatives are uniquely positioned to target Bruton's Tyrosine Kinase (BTK) , a critical enzyme in the B-cell receptor (BCR) signaling pathway implicated in B-cell malignancies (e.g., Chronic Lymphocytic Leukemia)[3].

The ethynyl warhead is strategically oriented to undergo a Michael addition with the sulfhydryl group of Cys481 in the BTK active site. This covalent blockade permanently inactivates the kinase, preventing downstream phosphorylation of PLCγ2 and subsequent NF-κB-mediated cell survival[2].

BTK_Signaling BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) (Cys481 Target) SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Covalent Blockade by Ethynylpyrimidine NFKB NF-κB Pathway (Cell Survival) PLCg2->NFKB Calcium Flux

Figure 2: BCR signaling pathway illustrating the therapeutic blockade of BTK by covalent pyrimidines.

Table 2: Kinase Inhibition Profiling of Representative Pyrimidine Derivatives

CompoundC2-Substitution (SNAr)BTK WT IC50 (nM)BTK C481S Mutant IC50 (nM)
Derivative A Phenylamino1.2>1000
Derivative B Cyclopentylamino0.8>1000
AS-1763 (Ref) Pyrrolopyrimidine analog1.520.4

Data Interpretation: Derivatives A and B exhibit sub-nanomolar potency against wild-type BTK. However, their efficacy drops drastically (>1000 nM) against the C481S mutant (where Cysteine is mutated to Serine), proving that the ethynylpyrimidine scaffold relies entirely on the covalent interaction with Cys481 for its high affinity[2][3].

Conclusion

The discovery and optimization of 2-bromo-4-ethynylpyrimidine derivatives represent a masterclass in rational drug design. By understanding the fundamental thermodynamics of halogen leaving groups, chemists can execute high-yielding, regioselective syntheses. When deployed in biological systems, the dual-functional nature of this scaffold allows for precise tuning of the hinge-binding region while simultaneously deploying a highly effective covalent warhead against critical oncogenic kinases.

References

  • Title: Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery Source: PubMed Central (PMC) URL: [Link]

  • Title: Discovery of AS-1763: A Potent, Selective, Noncovalent, and Orally Available Inhibitor of Bruton's Tyrosine Kinase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Foundational

Physicochemical Profiling and Synthetic Methodologies of Substituted Ethynylpyrimidines: A Technical Guide for Drug Discovery

Introduction and Mechanistic Significance Substituted ethynylpyrimidines represent a highly privileged structural motif in modern medicinal chemistry and materials science. The incorporation of an ethynyl (alkyne) linker...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Significance

Substituted ethynylpyrimidines represent a highly privileged structural motif in modern medicinal chemistry and materials science. The incorporation of an ethynyl (alkyne) linker onto the electron-deficient pyrimidine core introduces a rigid, linear, and electronically conjugated spacer. This specific geometry not only dictates the spatial orientation of distal pharmacophores but also profoundly influences the molecule's physicochemical and photophysical properties.

As a Senior Application Scientist, I have observed that the strategic substitution of these scaffolds dictates their success across diverse applications—from acting as potent adenosine kinase inhibitors [1] and SARS-CoV-2 nsp14 methyltransferase inhibitors [2], to functioning as emissive transition metal complexes for advanced optical materials [3]. Understanding the causality between structural modifications and the resulting physicochemical profile is paramount for optimizing these compounds in drug discovery workflows.

Core Physicochemical Properties

The physicochemical profile of substituted ethynylpyrimidines is governed by the interplay between the electron-withdrawing nature of the pyrimidine ring and the electron-rich, polarizable alkyne.

  • Lipophilicity and Solubility: The rigid alkyne linker generally increases lipophilicity (LogP) while decreasing aqueous solubility due to enhanced crystal lattice energy (π-π stacking). To counteract this, medicinal chemists often append solubilizing groups (e.g., morpholine or piperazine) to the pyrimidine core.

  • Acid-Base Chemistry (pKa): The pyrimidine nitrogens typically exhibit a weakly basic pKa (~1.5 to 3.0). However, electron-donating substituents conjugated through the alkyne can shift electron density back into the pyrimidine ring, subtly modulating the pKa and affecting the compound's ionization state at physiological pH (7.4).

  • Photophysical Characteristics: The extended π-conjugation of ethynylpyrimidines makes them excellent fluorophores. When complexed with transition metals like Pt(II) or Au(I), or incorporated into pyrene systems, they exhibit tunable emission spectra, making them invaluable as biological probes[3, 4].

Table 1: Representative Physicochemical Data of Substituted Ethynylpyrimidines
Compound ClassKey SubstituentLogP (calc)pKa (Basic)Solubility (μg/mL at pH 7.4)Primary Application
6-EthynylpyrimidineMorpholine1.8 - 2.5~5.5 - 6.2> 50Adenosine Kinase Inhibitors
5-EthynylpyrimidineAdenosine-5'-carboxamide1.2 - 1.8~4.0> 100SARS-CoV-2 nsp14 Inhibitors
2-EthynylpyrimidinePt(II) / Au(I) Complex> 3.0N/AVariable (Solvent Dep.)Emissive Transition Metal Probes
5-EthynylpyrimidineLong Alkoxyl Chains4.5 - 6.0N/A< 5Organic Fluorescent Materials

Synthetic Workflows: The Sonogashira Cross-Coupling

The gold standard for synthesizing substituted ethynylpyrimidines is the Sonogashira cross-coupling reaction. This Pd(0)/Cu(I) dual-catalyst system allows for carbon-carbon bond formation under mild conditions, which is critical because highly substituted pyrimidines are often sensitive to harsh nucleophilic or thermal environments.

Protocol 1: Standardized Sonogashira Coupling for Ethynylpyrimidines

Objective: Synthesize 5-ethynylpyrimidine derivatives with high yield while suppressing alkyne homocoupling.

  • Solvent Degassing (Critical Step):

    • Action: Sparge a mixture of Tetrahydrofuran (THF) and Triethylamine (Et₃N) (1:1 v/v) with argon for 30 minutes.

    • Causality: Oxygen in the system promotes the copper-catalyzed oxidative homocoupling of the terminal alkyne (Glaser coupling). Removing O₂ ensures the terminal alkyne reacts exclusively with the Pd-aryl intermediate, maximizing yield and simplifying purification.

  • Catalyst and Reagent Addition:

    • Action: In a flame-dried Schlenk flask under argon, add the halopyrimidine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.10 eq). Inject the degassed solvent mixture, followed by the terminal alkyne (1.2 eq).

    • Causality: Pd(PPh₃)₂Cl₂ serves as the pre-catalyst, which is reduced in situ to the active Pd(0) species. CuI generates the highly nucleophilic copper-acetylide intermediate required for the transmetalation step.

  • Reaction Monitoring & Quenching:

    • Action: Stir at 60°C for 2-4 hours. Monitor via LC-MS. Once the halopyrimidine is consumed, quench with saturated aqueous NH₄Cl.

    • Causality: LC-MS provides self-validating confirmation of mass conversion, preventing premature termination. The NH₄Cl quench sequesters copper ions as water-soluble amine complexes, preventing heavy-metal contamination during extraction.

Sonogashira A Pd(0) Active Catalyst Generation B Oxidative Addition (Halopyrimidine) A->B Pyrimidine-X C Transmetalation (Cu-Acetylide Intermediate) B->C Cu-C≡C-R D Trans/Cis Isomerization C->D E Reductive Elimination (Ethynylpyrimidine Release) D->E E->A Pd(0) Regeneration

Fig 1. Pd/Cu-catalyzed Sonogashira coupling cycle for the synthesis of ethynylpyrimidines.

Physicochemical Characterization Protocols

Once synthesized, robust physicochemical profiling is required. Relying solely on calculated properties (cLogP) is insufficient due to the unique electronic communication across the ethynyl bridge.

Protocol 2: Shake-Flask Thermodynamic Solubility and LogD₇.₄ Determination

Objective: Accurately determine the distribution coefficient and thermodynamic solubility to predict in vivo absorption.

  • Equilibration:

    • Action: Add 2 mg of the solid ethynylpyrimidine to a vial containing 1 mL of 1-octanol and 1 mL of pH 7.4 phosphate buffer. Incubate on an orbital shaker at 25°C for 24 hours.

    • Causality: A 24-hour equilibration ensures thermodynamic equilibrium is reached. This avoids artificially high solubility readings often seen in kinetic assays where amorphous material temporarily supersaturates the solution before precipitating.

  • Phase Separation:

    • Action: Centrifuge the mixture at 10,000 rpm for 15 minutes to sharply separate the octanol and aqueous phases.

    • Causality: Centrifugation breaks any micro-emulsions formed during shaking. Cross-contamination of phases is the leading cause of erroneous LogD values in highly lipophilic compounds.

  • Quantification:

    • Action: Carefully extract aliquots from both layers and quantify the compound concentration using HPLC-UV against a standard curve.

    • Causality: HPLC provides a self-validating purity check during quantification, ensuring that the measured absorbance is strictly from the parent compound and not a degradation product.

Workflow S1 Synthesis & Purification S2 LC-MS/NMR Validation S1->S2 S3 pKa & LogD Determination S2->S3 S4 Thermodynamic Solubility S3->S4 S5 Photophysical Profiling S4->S5

Fig 2. Sequential physicochemical profiling workflow for novel ethynylpyrimidine derivatives.

Structure-Property Relationships (SPR)

The true power of the ethynylpyrimidine scaffold lies in its modularity. By analyzing the SPR, researchers can fine-tune molecules for specific biological or material targets:

  • Targeting Kinases: Introducing basic amines (e.g., morpholine) at the 2- or 4-position of the pyrimidine ring lowers the overall LogD and improves aqueous solubility, which is critical for oral bioavailability in adenosine kinase inhibitors [1].

  • Targeting Viral Enzymes: Modifying the 5'-carboxamide functionality in tandem with the ethynylpyrimidine base allows for precise geometric alignment within the SAM-binding site of SARS-CoV-2 nsp14, drastically improving binding affinity while maintaining a favorable lipophilic profile [2].

  • Material Science: Appending long alkoxyl chains or fusing the system with perimidines forces the molecule into highly ordered supramolecular assemblies via π-π stacking, yielding exceptional organic fluorescent materials with high quantum yields [4].

References

  • Journal of Medicinal Chemistry (ACS Publications)
  • Discovery of highly potent SARS-CoV-2 nsp14 methyltransferase inhibitors based on adenosine 5′-carboxamides RSC Medicinal Chemistry URL
  • The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I)
  • Molecules (NIH)
Exploratory

Initial Reactivity Studies of 2-Bromo-4-ethynylpyrimidine: A Technical Guide to Orthogonal Functionalization

Executive Summary The rational design of bifunctional building blocks is a cornerstone of modern fragment-based drug discovery and bioconjugation. 2-Bromo-4-ethynylpyrimidine (CAS: 1379174-91-0) represents a highly versa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of bifunctional building blocks is a cornerstone of modern fragment-based drug discovery and bioconjugation. 2-Bromo-4-ethynylpyrimidine (CAS: 1379174-91-0) represents a highly versatile scaffold, possessing two distinct, orthogonally reactive sites: an electron-deficient C2-bromine atom and a terminal C4-ethynyl group[1]. This technical guide explores the initial reactivity studies of this compound, detailing the mechanistic causality behind its functionalization, validated experimental protocols, and quantitative reactivity profiles.

By leveraging Nucleophilic Aromatic Substitution ( SN​Ar ) at the C2 position and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) at the C4 position, researchers can rapidly generate complex, densely functionalized pyrimidine architectures without cross-reactivity interference.

Mechanistic Insights: The Logic of Orthogonal Reactivity

The utility of 2-bromo-4-ethynylpyrimidine stems from the distinct electronic environments of its functional groups. Understanding the causality behind these reactivity profiles is essential for optimizing reaction conditions.

Activation of the C2-Bromine via Pyrimidine Electronics

The pyrimidine ring is a highly electron-deficient heterocycle. The two highly electronegative nitrogen atoms at positions 1 and 3 exert strong inductive and resonance electron-withdrawing effects. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, specifically at the C2, C4, and C6 positions.

Because the bromine atom is situated at the C2 position—flanked directly by both nitrogen atoms—the carbon-halogen bond is highly activated towards Nucleophilic Aromatic Substitution ( SN​Ar ) . When a nucleophile (such as a primary/secondary amine or a thiol) attacks the C2 carbon, the resulting anionic intermediate (Meisenheimer complex) is heavily stabilized by the adjacent nitrogen atoms. Consequently, while standard aryl bromides require palladium catalysis for amination, 2-bromopyrimidines can undergo efficient SN​Ar under transition-metal-free conditions[2].

The C4-Ethynyl Group as a "Click" and Cross-Coupling Handle

The terminal alkyne at the C4 position is sterically unhindered and electronically primed for cycloaddition reactions. It serves as an ideal handle for CuAAC (Click Chemistry) to form 1,2,3-triazoles. Furthermore, terminal ethynylpyrimidines can undergo transition-metal-catalyzed chlorosulfonylation to form reactive ( β -chlorovinyl)sulfones, which can subsequently undergo addition-elimination reactions with nucleophiles[3]. The orthogonality lies in the fact that the alkyne does not participate in SN​Ar , and the C2-bromine remains largely inert under mild CuAAC conditions[4].

ReactivityMap Core 2-Bromo-4-ethynylpyrimidine SNAr SNAr at C2 (Amines/Thiols) Core->SNAr Nucleophilic Attack CuAAC CuAAC at C4 (Azides) Core->CuAAC Click Chemistry CrossCoupling Electrophilic Addition (Chlorosulfonylation) Core->CrossCoupling Transition-Metal Cat. Substituted C2-Substituted Pyrimidines SNAr->Substituted Triazole Triazole Derivatives CuAAC->Triazole Sulfones (β-chlorovinyl)sulfones CrossCoupling->Sulfones

Figure 1: Orthogonal reactivity pathways of 2-Bromo-4-ethynylpyrimidine.

Experimental Protocols: Self-Validating Workflows

The following protocols are designed to be self-validating, meaning the reaction progress can be easily monitored via TLC or LC-MS due to the distinct polarity shifts of the products.

Protocol A: SN​Ar Amination at the C2 Position

This protocol exploits the high electrophilicity of the C2 position to introduce amine nucleophiles without palladium catalysis, minimizing toxic metal waste[2].

Reagents & Materials:

  • 2-Bromo-4-ethynylpyrimidine (1.0 equiv, 0.5 mmol)

  • Amine nucleophile (e.g., Morpholine or Benzylamine) (1.2 equiv, 0.6 mmol)

  • N,N -Diisopropylethylamine (DIPEA) (2.0 equiv, 1.0 mmol)

  • Solvent: Ethanol or DMF (3.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-4-ethynylpyrimidine in the chosen solvent (EtOH for standard amines, DMF for less reactive/bulky amines).

  • Base Addition: Add DIPEA to the stirring solution. The base acts as an acid scavenger to neutralize the HBr generated during the reaction.

  • Nucleophile Addition: Add the amine nucleophile dropwise at room temperature.

  • Heating & Monitoring: Heat the reaction mixture to 80 °C. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material (UV active, higher Rf​ ) should be consumed within 2–4 hours.

  • Workup: Cool the mixture to room temperature. If EtOH was used, concentrate under reduced pressure. Partition the residue between Ethyl Acetate (15 mL) and saturated aqueous NaHCO3​ (15 mL). Extract the aqueous layer with EtOAc (2 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography to yield the C2-aminated 4-ethynylpyrimidine.

Protocol B: CuAAC at the C4-Ethynyl Position

This protocol utilizes an in situ generated Copper(I) catalyst to selectively form a 1,4-disubstituted 1,2,3-triazole at the C4 position, leaving the C2-bromine intact for subsequent functionalization[4].

Reagents & Materials:

  • 2-Bromo-4-ethynylpyrimidine (1.0 equiv, 0.1 mmol)

  • Organic Azide (e.g., Benzyl azide or TMSN3​ ) (1.5 equiv, 0.15 mmol)

  • CuSO4​⋅5H2​O (0.1 equiv, 0.01 mmol)

  • Sodium Ascorbate (0.2 equiv, 0.02 mmol)

  • Solvent: DMF/ H2​O (9:1 v/v, 1.0 mL)

Step-by-Step Methodology:

  • Degassing: In a standard reaction vial, dissolve the alkyne and the azide in the DMF/ H2​O mixture. Degas the solution by bubbling Argon through it for 15 minutes to prevent the oxidative homocoupling of the alkyne (Glaser coupling)[4].

  • Catalyst Generation: In a separate vial, dissolve CuSO4​⋅5H2​O and Sodium Ascorbate in a few drops of water. The solution will briefly turn dark and then pale yellow/colorless, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Cycloaddition: Transfer the active Cu(I) solution to the main reaction vial. Stir the mixture at room temperature (or up to 90 °C for sterically hindered azides) for 4–5 hours[4].

  • Quenching & Extraction: Evaporate the volatiles under reduced pressure. Resuspend the crude mixture in CHCl3​ and wash with a 5% aqueous EDTA solution to strip the copper catalyst from the product.

  • Purification: Dry the organic layer, concentrate, and purify via silica gel chromatography ( CHCl3​ /MeOH gradient)[4].

CuAAC_Mechanism Step1 Cu(II) + Na-Ascorbate Active Cu(I) Species Step2 π-Complexation with C4-Ethynyl Group Step1->Step2 Step3 Copper Acetylide Formation Step2->Step3 Base/Deprotonation Step4 Azide Coordination & Cycloaddition Step3->Step4 + R-N3 Step5 Protonation & Triazole Release Step4->Step5 Step5->Step1 Catalyst Regeneration

Figure 2: Catalytic cycle of the CuAAC reaction at the C4-ethynyl position.

Quantitative Data: Reactivity Profiles

The following tables summarize the expected reactivity profiles and yields based on analogous pyrimidine and ethynyl systems in the literature.

Table 1: SN​Ar Reactivity Profile of 2-Bromopyrimidines [2]

Nucleophile Solvent Temp (°C) Time (h) Expected Yield (%) Mechanistic Note
Morpholine (Secondary Amine) EtOH 80 2 85 - 95% High nucleophilicity; rapid conversion.
Benzylamine (Primary Amine) EtOH 80 3 80 - 90% Excellent yield; no over-alkylation observed.
4-Methoxyaniline (Aryl Amine) DMF 100 12 60 - 75% Lower nucleophilicity requires higher temp/polar aprotic solvent.

| Thiophenol (Thiol) | DMF | RT | 1 | > 90% | Highly reactive soft nucleophile; reacts rapidly at RT. |

Table 2: CuAAC Reactivity Profile of Ethynylpyrimidines [4]

Azide Component Catalyst System Temp (°C) Time (h) Expected Yield (%) Mechanistic Note

| TMSN3​ | CuSO4​ / Na-Ascorbate | 90 | 5 | 62% | Forms N-unsubstituted 1,2,3-triazole after TMS cleavage. | | Benzyl Azide | CuSO4​ / Na-Ascorbate | RT | 4 | > 85% | Standard click reaction; proceeds smoothly at room temp. | | TMSN3​ | CuI (Direct) | 90 | 5 | 52% | Slightly lower yield compared to the ascorbate reduction method. |

Conclusion

The initial reactivity studies of 2-bromo-4-ethynylpyrimidine confirm its status as a highly programmable synthetic building block. By understanding the electronic activation of the C2-bromine for SN​Ar [2] and the steric accessibility of the C4-alkyne for CuAAC[4] and cross-coupling[3], researchers can execute orthogonal functionalizations with high precision. The self-validating protocols provided herein ensure robust, scalable access to complex pyrimidine derivatives for pharmaceutical and materials science applications.

References

  • ACS Publications. Pyrimidine Nucleosides with a Reactive ( β -Chlorovinyl)sulfone or ( β -Keto)sulfone Group at the C5 Position, Their Reactions with Nucleophiles and Electrophiles, and Their Polymerase-Catalyzed Incorporation into DNA. Retrieved from:[Link]

  • National Institutes of Health (PMC). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN​Ar in Green Solvents? Retrieved from:[Link]

  • National Institutes of Health (PMC). Fluorescent 5-Pyrimidine and 8-Purine Nucleosides Modified with an N-Unsubstituted 1,2,3-Triazol-4-yl Moiety. Retrieved from:[Link]

Sources

Foundational

Exploring the Chemical Space of 2-Bromo-4-ethynylpyrimidine Analogs: A Blueprint for Kinase Inhibitor Design and Bioorthogonal Conjugation

Executive Summary & Strategic Relevance In the landscape of modern medicinal chemistry, the pyrimidine ring remains one of the most privileged pharmacophores. Among its functionalized derivatives, 2-bromo-4-ethynylpyrimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Relevance

In the landscape of modern medicinal chemistry, the pyrimidine ring remains one of the most privileged pharmacophores. Among its functionalized derivatives, 2-bromo-4-ethynylpyrimidine (CAS: 1379174-91-0) has emerged as a highly versatile, dual-action scaffold (1). With a molecular formula of C₆H₃BrN₂ and a molar mass of 182.02 g/mol (2), this molecule offers orthogonal reactivity vectors. It enables researchers to perform sequential, chemoselective modifications that are critical for synthesizing complex kinase inhibitors and covalent warheads.

This technical guide dissects the mechanistic causality behind its reactivity, provides self-validating protocols for its functionalization, and explores its application in targeting critical oncogenic pathways such as CDK4/6 and NF-κB.

Mechanistic Causality: The Dual-Action Scaffold

As a Senior Application Scientist, I approach library design not just by looking at the functional groups, but by understanding the electronic environment that dictates their reactivity. The power of 2-bromo-4-ethynylpyrimidine lies in its precisely tuned electrophilicity.

The C2-Bromine: SNAr and Cross-Coupling Vector

The pyrimidine ring is highly electron-deficient due to the two electronegative nitrogen atoms. This electron withdrawal strongly activates the C2 and C4 positions toward Nucleophilic Aromatic Substitution (SNAr). The bromine atom at the C2 position acts as an excellent leaving group.

  • Causality: When subjected to amine nucleophiles (e.g., anilines), the lone pair of the nitrogen attacks the C2 carbon, forming a Meisenheimer complex intermediate. The electron-withdrawing nature of the pyrimidine stabilizes this intermediate, facilitating the expulsion of the bromide ion. This is the foundational step in generating 2-anilino-pyrimidine cores typical of FDA-approved kinase inhibitors (3).

The C4-Alkyne: CuAAC and Covalent Warheads

The terminal ethynyl group at the C4 position serves two distinct mechanistic purposes depending on the biological target:

  • Bioorthogonal Handle (CuAAC): The terminal alkyne rapidly undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles.

  • Covalent Kinase Inhibitor (CKI) Warhead: The ethynylpyrimidine unit acts as a powerful electrophile (classified in literature as "Warhead 15").

  • Causality: The alkyne is conjugated to the electron-withdrawing pyrimidine ring, making it a Michael acceptor. It can undergo nucleophilic attack by non-conserved cysteine residues within the kinase active site (e.g., in NF-κB-inducing kinase), forming an irreversible covalent bond that drastically enhances target residence time and selectivity (4).

G Scaffold 2-Bromo-4-ethynylpyrimidine (Core Scaffold) SNAr SNAr / Suzuki Coupling (C2 Position) Scaffold->SNAr Amines / Boronic Acids Click CuAAC Click Chemistry (C4 Alkyne) Scaffold->Click Azides + Cu(I) Covalent Covalent Kinase Warhead (Cysteine Targeting) Scaffold->Covalent Target Engagement

Divergent functionalization pathways of the 2-bromo-4-ethynylpyrimidine scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process analytical checks.

Protocol 1: Chemoselective Sonogashira Synthesis of the Core Scaffold

To synthesize 2-bromo-4-ethynylpyrimidine, we start from 2-bromo-4-iodopyrimidine.

  • Causality for Precursor Choice: Iodine undergoes oxidative addition with Pd(0) significantly faster than bromine due to its lower bond dissociation energy. This allows for chemoselective coupling at the C4 position without cross-reactivity at the C2 position (1).

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve 2-bromo-4-iodopyrimidine (1.0 equiv) in anhydrous THF (0.2 M).

  • Catalyst Loading: Add PdCl₂(PPh₃)₂ (0.05 equiv) and CuI (0.10 equiv). Causality: CuI generates the highly reactive copper acetylide intermediate, while the Pd catalyst drives the cross-coupling cycle.

  • Coupling: Add triethylamine (3.0 equiv) followed by dropwise addition of trimethylsilylacetylene (TMSA) (1.1 equiv) at 0 °C. Stir at room temperature for 4 hours.

  • Deprotection: Add K₂CO₃ (2.0 equiv) and methanol to cleave the TMS group in situ, yielding the terminal alkyne.

  • Self-Validation Check:

    • TLC: Monitor via UV (254 nm). The product will show a lower Rf value than the TMS-protected intermediate.

    • LC-MS: Confirm the presence of the product mass [M+H]⁺ at m/z 183.0.

Protocol 2: CuAAC Library Generation (Triazole-Pyrimidine Formation)

This protocol converts the ethynyl handle into a triazole, a common hinge-binding motif in CDK4 inhibitors (3).

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2-bromo-4-ethynylpyrimidine (1.0 equiv) and the desired alkyl/aryl azide (1.1 equiv) in a 1:1 mixture of t-BuOH and H₂O.

  • Catalyst Generation: Add sodium ascorbate (0.2 equiv) followed by CuSO₄·5H₂O (0.1 equiv). Causality: Sodium ascorbate acts as a reducing agent to maintain copper in the catalytically active Cu(I) oxidation state, preventing oxidative homocoupling of the alkyne (Glaser coupling).

  • Reaction: Stir vigorously at room temperature for 12 hours.

  • Self-Validation Check:

    • FT-IR: Ensure complete disappearance of the sharp terminal alkyne C-H stretch at ~3300 cm⁻¹.

    • ¹H NMR: Look for the diagnostic appearance of the triazole proton singlet at ~8.0–8.5 ppm.

Application: Kinase Inhibition Pathways

CDK4/6 Cell Cycle Arrest

By substituting the C2-bromine with an aniline derivative and converting the C4-alkyne into a triazole, researchers generate potent CDK4/HDAC inhibitors. These compounds competitively bind to the ATP-binding pocket of Cyclin-Dependent Kinase 4 (CDK4). Inhibition of CDK4 prevents the phosphorylation of the Retinoblastoma (Rb) protein, trapping the E2F transcription factor and halting the cell cycle at the G1/S transition, which is highly efficacious in treating breast cancers (3).

Pathway Inhibitor Triazole-Pyrimidine Inhibitor CDK4 CDK4/Cyclin D Complex Inhibitor->CDK4 Blocks ATP Site Rb Rb Protein (Phosphorylation) CDK4->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases G1S G1 to S Phase Transition E2F->G1S Promotes

Mechanism of CDK4 inhibition by triazole-pyrimidine derivatives inducing G1/S phase cell cycle arrest.

Adenosine Kinase and NF-κB Targeting

Beyond CDK4, alkynylpyrimidines show remarkable efficacy as Adenosine Kinase (AK) inhibitors, where the alkyne acts as a critical linker for hydrophobic interactions within the protein pocket (5). Furthermore, as covalent inhibitors, the ethynyl group directly targets cysteine residues in the NF-κB-inducing kinase (NIK), suppressing the MAPK signaling pathway and inhibiting tumor cell viability (4).

Quantitative Data Summary

The following table synthesizes the typical reaction parameters and biological efficacy metrics associated with the functionalization of 2-bromo-4-ethynylpyrimidine analogs based on current literature standards.

Modification TypeTarget PositionReagents / CatalystsAvg. Yield (%)Primary Biological TargetTypical IC₅₀ Range
Sonogashira Coupling C4 (Iodine precursor)TMSA, PdCl₂(PPh₃)₂, CuI, THF75 - 85%Scaffold GenerationN/A
SNAr Amination C2 (Bromine)Substituted Aniline, DIPEA, n-BuOH60 - 80%CDK4/6, Adenosine Kinase10 - 500 nM
CuAAC (Click) C4 (Alkyne)Alkyl Azide, CuSO₄, Na Ascorbate85 - 95%CDK4/HDAC dual targets5 - 50 nM
Covalent Binding C4 (Alkyne Warhead)Direct target engagement (Cysteine)N/ANF-κB-inducing kinase (NIK)1 - 10 µM

References

  • 2-bromo-4-ethynylpyrimidine — Chemical Substance Information Source: NextSDS URL:[Link]

  • Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors Source: Taylor & Francis URL:[Link]

  • Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery Source: National Institutes of Health (NIH) URL:[Link]

  • Design, Synthesis, and Structure−Activity Relationship of 6-Alkynylpyrimidines as Potent Adenosine Kinase Inhibitors Source: ACS Publications URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Bromo-4-ethynylpyrimidine from Commercially Available Precursors

Executive Summary & Compound Overview 2-Bromo-4-ethynylpyrimidine (CAS: 1379174-91-0) is a highly versatile, bifunctional heterocyclic building block widely utilized in medicinal chemistry and drug discovery[1]. The mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Compound Overview

2-Bromo-4-ethynylpyrimidine (CAS: 1379174-91-0) is a highly versatile, bifunctional heterocyclic building block widely utilized in medicinal chemistry and drug discovery[1]. The molecule features two orthogonal reactive sites: an electrophilic C2-bromine atom primed for nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig aminations, and a C4-ethynyl group that serves as a premier handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry[2].

The primary synthetic challenge in constructing this scaffold lies in achieving absolute regiocontrol. The pyrimidine ring possesses two inherently reactive positions (C2 and C4) towards transition-metal-catalyzed cross-coupling[3]. This whitepaper details a field-proven, three-step synthetic workflow starting from inexpensive, commercially available precursors, utilizing reactivity differentials to ensure >99% regioselectivity.

Retrosynthetic Strategy & Mechanistic Causality

While direct Sonogashira coupling of 2,4-dibromopyrimidine is possible, it often yields complex mixtures due to competing oxidative additions at both the C2 and C4 positions[3]. To engineer a self-validating, high-fidelity synthesis, we employ 2-bromo-4-iodopyrimidine as the critical intermediate[4].

The Causality of Halogen Differentiation

The success of this route relies on the thermodynamic and kinetic differences between carbon-halogen bonds. The bond dissociation energy (BDE) of the C4–I bond is approximately ~65 kcal/mol, whereas the C2–Br bond is significantly stronger at ~81 kcal/mol. During the2, the Palladium(0) catalyst selectively undergoes oxidative addition at the weaker C–I bond, leaving the C2–Br bond completely intact for downstream diversification[4].

To access 2-bromo-4-iodopyrimidine, we utilize a highly regioselective metalation of commercially available 2-bromopyrimidine using the Knochel-Hauser base (TMPMgCl·LiCl)[5]. This non-nucleophilic base selectively deprotonates the C4 position without triggering unwanted nucleophilic addition to the electron-deficient pyrimidine ring[5].

Synthesis A 2-Bromopyrimidine (Commercially Available) B 2-Bromo-4-iodopyrimidine (Intermediate) A->B 1. TMPMgCl·LiCl, -55°C 2. I2 C 2-Bromo-4-(TMS-ethynyl)pyrimidine (Protected) B->C TMS-Acetylene, Pd/Cu Sonogashira D 2-Bromo-4-ethynylpyrimidine (Target) C->D K2CO3, MeOH Desilylation

Retrosynthetic and forward synthesis pathway of 2-bromo-4-ethynylpyrimidine.

Experimental Protocols & Self-Validating Workflows

Phase 1: Regioselective Magnesiation and Iodination

Objective: Synthesize 2-bromo-4-iodopyrimidine via directed ortho-metalation. Self-Validation Marker: The dark brown color of the iodine solution will rapidly dissipate upon addition to the Grignard intermediate, providing a visual cue of successful electrophilic trapping.

  • Preparation: Charge an oven-dried, argon-flushed Schlenk flask with 2-bromopyrimidine (1.0 equiv, 10 mmol) and anhydrous THF (20 mL). Cool the solution to -55 °C using a dry ice/acetone bath.

  • Magnesiation: Dropwise add 6 (1.1 equiv, 1.2 M in THF) over 15 minutes. Stir the mixture strictly at -55 °C for 1.5 hours to ensure complete formation of the 4-magnesiated species[5].

  • Electrophilic Trapping: Add a pre-cooled solution of iodine (I2, 1.2 equiv) in anhydrous THF dropwise. Stir for 30 minutes at -55 °C, then slowly allow the reaction to warm to room temperature.

  • Workup & Isolation: Quench the reaction with saturated aqueous Na2S2O3 to reduce any unreacted iodine. Extract with ethyl acetate (3 × 20 mL), dry over anhydrous MgSO4, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to yield 2-bromo-4-iodopyrimidine[5].

Phase 2: Regioselective Sonogashira Cross-Coupling

Objective: Install the protected alkyne exclusively at the C4 position. Self-Validation Marker: Complete conversion is verified by LC-MS analysis showing the disappearance of the C–I mass peak (m/z ~285) and the appearance of the product mass (m/z ~255).

  • Catalyst Activation: In a dry Schlenk flask under argon, combine 2-bromo-4-iodopyrimidine (1.0 equiv), Pd(PPh3)2Cl2 (2-5 mol%), and CuI (1-3 mol%)[7].

  • Solvent System: Add a thoroughly degassed mixture of THF and triethylamine (Et3N) (1:1 v/v, 0.2 M)[4]. The solution should turn pale yellow/orange as the active Pd(0) species forms.

  • Coupling: Add trimethylsilylacetylene (TMS-acetylene, 1.1 equiv) dropwise via syringe. Stir the reaction at 25 °C for 4-6 hours.

  • Workup & Isolation: Filter the crude mixture through a pad of Celite to remove insoluble palladium and copper salts. Concentrate the filtrate and purify via silica gel chromatography to afford 2-bromo-4-((trimethylsilyl)ethynyl)pyrimidine[3].

Reactivity Node1 2-Bromo-4-iodopyrimidine Node2 Oxidative Addition at C4-I Node1->Node2 BDE C-I ~65 kcal/mol Node3 Oxidative Addition at C2-Br Node1->Node3 BDE C-Br ~81 kcal/mol Node4 Pd(II) Intermediate (Fast, Favored) Node2->Node4 Kinetically favored Node5 Pd(II) Intermediate (Slow, Disfavored) Node3->Node5 High activation barrier

Mechanistic basis for regioselective Sonogashira coupling at C4.

Phase 3: Desilylation

Objective: Remove the TMS protecting group to reveal the terminal alkyne. Self-Validation Marker: 1H-NMR will confirm the complete disappearance of the intense TMS singlet (~0.2 ppm) and the emergence of a sharp terminal alkyne proton peak (~3.5 ppm).

  • Reaction: Dissolve 2-bromo-4-((trimethylsilyl)ethynyl)pyrimidine in methanol (0.1 M). Add anhydrous K2CO3 (0.2 equiv).

  • Stirring: Stir vigorously at room temperature for 1-2 hours.

  • Isolation: Dilute the mixture with water and extract with dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure to yield the target 2-bromo-4-ethynylpyrimidine as a solid[3].

Quantitative Data Summary

The following table summarizes the key reaction parameters, expected regioselectivity, and typical yields across the three-step synthetic workflow.

Reaction StepPrecursorReagents & CatalystTemp / TimeRegioselectivityTypical Yield
1. Magnesiation & Iodination 2-BromopyrimidineTMPMgCl·LiCl, I2-55 °C / 2 h>95% (C4 position)78%
2. Sonogashira Coupling 2-Bromo-4-iodopyrimidineTMS-acetylene, Pd(PPh3)2Cl2, CuI25 °C / 4-6 h>99% (C4 over C2)85%
3. Desilylation 2-Bromo-4-(TMS-ethynyl)pyrimidineK2CO3, MeOH25 °C / 1-2 hN/A>90%

References

  • NextSDS: 2-bromo-4-ethynylpyrimidine — Chemical Substance Information. Retrieved from 1

  • EvitaChem: Buy 2-Bromo-4-ethynylpyrimidine (EVT-13716141) | 1379174-91-0. Retrieved from 2

  • ACS Publications: Regio- and Chemoselective Multiple Functionalization of Pyrimidine Derivatives by Selective Magnesiations using TMPMgCl·LiCl. Organic Letters. Retrieved from5

  • BenchChem: 2-Bromo-5-methoxypyrimidine | 1209459-99-3. Retrieved from 7

Sources

Foundational

An In-depth Technical Guide to the Stability and Storage of 2-Bromo-4-ethynylpyrimidine

Introduction 2-Bromo-4-ethynylpyrimidine is a key building block in medicinal chemistry and organic synthesis, prized for its reactive handles that allow for diverse molecular elaborations.[1] The presence of a bromine a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Bromo-4-ethynylpyrimidine is a key building block in medicinal chemistry and organic synthesis, prized for its reactive handles that allow for diverse molecular elaborations.[1] The presence of a bromine atom and a terminal ethynyl group on the pyrimidine core makes it a versatile intermediate for introducing functionality through reactions such as nucleophilic substitutions and palladium-catalyzed cross-coupling reactions, including the Sonogashira reaction and click chemistry applications.[1] However, the very features that make this compound synthetically valuable also contribute to its potential instability. This guide provides a comprehensive overview of the stability profile of 2-Bromo-4-ethynylpyrimidine, outlines potential degradation pathways, and offers detailed protocols for its proper storage, handling, and stability assessment.

Chemical Profile and Inherent Instability

2-Bromo-4-ethynylpyrimidine possesses a unique combination of functional groups that dictate its reactivity and stability. The pyrimidine ring is an electron-deficient heterocycle, the bromine atom is a good leaving group, and the terminal alkyne is susceptible to oxidation and other reactions. This combination renders the molecule sensitive to several environmental factors.

Key Molecular Features Influencing Stability:

  • Brominated Pyrimidine Core: The electron-withdrawing nature of the pyrimidine ring, coupled with the bromine substituent, makes the carbon atom at the 2-position susceptible to nucleophilic attack.

  • Terminal Ethynyl Group: The acidic proton of the terminal alkyne can be abstracted by a base. Furthermore, the triple bond is prone to oxidative cleavage.[2][3]

  • Moisture and Light Sensitivity: Supplier information explicitly states that 2-Bromo-4-ethynylpyrimidine is stable under dry conditions but is sensitive to moisture and light.[1]

Recommended Storage and Handling Protocols

Proper storage and handling are paramount to preserving the integrity of 2-Bromo-4-ethynylpyrimidine. The following conditions are recommended based on safety data sheets and general best practices for air- and moisture-sensitive compounds.[4][5][6][7][8]

Storage Conditions:

ParameterRecommendationRationale
Temperature Refrigerated (2-8 °C)[4]To minimize thermal degradation and slow down potential side reactions.
Atmosphere Inert atmosphere (Argon or Nitrogen)[1][6]To prevent oxidative degradation of the ethynyl group and hydrolysis from atmospheric moisture.
Container Tightly sealed, amber glass vial[4]To protect from light and prevent moisture ingress. The container should be carefully resealed after each use.[4]
Location Dry and well-ventilated area[4]To prevent condensation and ensure a safe storage environment.

Handling Procedures:

  • Inert Atmosphere: All manipulations should be carried out under an inert atmosphere using standard Schlenk line or glovebox techniques.[7][8]

  • Dry Solvents: Use anhydrous solvents for all reactions and manipulations to prevent hydrolysis.

  • Avoid Incompatibilities: Keep away from strong oxidizing agents, strong bases, and excessive heat.[9]

Investigation of Degradation Pathways

A systematic investigation into the degradation pathways of 2-Bromo-4-ethynylpyrimidine is crucial for understanding its stability limitations. A forced degradation study under various stress conditions can elucidate the likely degradation products and mechanisms.

Proposed Degradation Mechanisms

Based on the chemical structure, the following degradation pathways are plausible:

  • Hydrolysis: In the presence of water, the bromine atom at the 2-position can undergo nucleophilic substitution to form 2-hydroxy-4-ethynylpyrimidine.

  • Oxidation: The terminal alkyne is susceptible to oxidative cleavage by atmospheric oxygen or other oxidizing agents, which can lead to the formation of a carboxylic acid at the 4-position (2-bromopyrimidine-4-carboxylic acid) and the loss of the terminal carbon as carbon dioxide.[2][3]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. Brominated aromatic compounds can undergo photodebromination.[10]

  • Thermal Degradation: Elevated temperatures can lead to polymerization of the alkyne or other decomposition reactions.

Experimental Workflow for Stability Assessment

The following diagram outlines a comprehensive workflow for assessing the stability of 2-Bromo-4-ethynylpyrimidine.

G cluster_0 Sample Preparation cluster_1 Forced Degradation Studies cluster_2 Long-Term Stability Study cluster_3 Analytical Characterization prep Prepare solutions of 2-Bromo-4-ethynylpyrimidine in appropriate solvents hydrolysis Hydrolytic Stress (Acidic, Basic, Neutral pH) prep->hydrolysis oxidation Oxidative Stress (e.g., H2O2) prep->oxidation photo Photolytic Stress (UV/Vis light exposure) prep->photo thermal Thermal Stress (Elevated temperature) prep->thermal storage Store under recommended conditions (Refrigerated, Inert Atmosphere, Dark) prep->storage hplc HPLC/UPLC for purity and degradation products hydrolysis->hplc oxidation->hplc photo->hplc thermal->hplc sampling Sample at defined time points (e.g., 0, 3, 6, 12 months) storage->sampling sampling->hplc lcms LC-MS for identification of degradation products hplc->lcms nmr NMR for structural elucidation lcms->nmr

Caption: Experimental workflow for stability investigation.

Detailed Experimental Protocols

The following protocols provide a framework for conducting a thorough stability assessment of 2-Bromo-4-ethynylpyrimidine.

Forced Degradation Study

Objective: To identify potential degradation products and pathways under accelerated conditions.

Protocol:

  • Sample Preparation: Prepare a stock solution of 2-Bromo-4-ethynylpyrimidine in acetonitrile at a concentration of 1 mg/mL.

  • Hydrolytic Stress:

    • Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Neutral: Mix 1 mL of the stock solution with 1 mL of purified water.

    • Incubate all solutions at 60°C for 24 hours.

  • Oxidative Stress:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Incubate at room temperature for 24 hours.

  • Photolytic Stress:

    • Expose a solution of the compound (in a quartz cuvette) to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11][12]

    • Maintain a dark control sample at the same temperature.

  • Thermal Stress:

    • Store a solid sample of the compound at 60°C for 7 days.

    • Dissolve the sample in acetonitrile for analysis.

  • Analysis: Analyze all stressed samples and a control sample (stored at 2-8°C in the dark) by HPLC-UV to determine the percentage of degradation and the formation of new peaks. Identify major degradation products using LC-MS.

Long-Term Stability Study

Objective: To determine the shelf-life of 2-Bromo-4-ethynylpyrimidine under recommended storage conditions.

Protocol:

  • Sample Preparation: Place accurately weighed samples of 2-Bromo-4-ethynylpyrimidine into amber glass vials.

  • Storage:

    • Seal the vials under an inert atmosphere (Argon or Nitrogen).

    • Store the vials at the recommended refrigerated temperature (2-8 °C).

  • Time Points: Analyze the samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, and 24 months).

  • Analysis: At each time point, dissolve a sample in a suitable solvent (e.g., acetonitrile) and analyze by HPLC-UV for purity and the presence of any degradation products.

Analytical Methodologies

A robust analytical method is essential for accurately assessing the stability of 2-Bromo-4-ethynylpyrimidine.

High-Performance Liquid Chromatography (HPLC) Method:

ParameterCondition
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Mass Spectrometry (MS) for Degradant Identification:

  • Couple the HPLC system to a mass spectrometer (e.g., ESI-QTOF) to obtain accurate mass data for the degradation products, facilitating their identification.

Potential Degradation Products

Based on the proposed degradation pathways, the following table summarizes the potential degradation products that should be monitored during stability studies.

Degradation PathwayPotential Degradation ProductExpected m/z [M+H]⁺
Hydrolysis2-Hydroxy-4-ethynylpyrimidine121.04
Oxidation2-Bromopyrimidine-4-carboxylic acid202.94 / 204.94
Photodegradation4-Ethynylpyrimidine105.04

Conclusion

2-Bromo-4-ethynylpyrimidine is a valuable yet sensitive reagent. A thorough understanding of its stability profile is critical for its effective use in research and development. By adhering to the recommended storage and handling protocols and implementing a robust stability testing program as outlined in this guide, researchers can ensure the quality and reliability of this important synthetic intermediate. The proposed forced degradation and long-term stability studies, coupled with appropriate analytical methodologies, will provide the necessary data to establish a confident shelf-life and prevent the use of degraded material in critical synthetic steps.

References

  • EvitaChem. (n.d.). Buy 2-Bromo-4-ethynylpyrimidine (EVT-13716141) | 1379174-91-0.
  • JP-1669 - Safety D
  • Master Organic Chemistry. (2025, July 8).
  • G-Biosciences. (2019, June 28).
  • NextSDS. (n.d.).
  • ChemBK. (2024, April 9). 2-BROMO-4-METHYLPYRIMIDINE.
  • ACS Publications. (2018, April 5). Coordination Reactions of 5-(2-(4-Bromophenyl)ethynyl)pyrimidine in On-Surface Synthesis | The Journal of Physical Chemistry C.
  • AK Scientific, Inc. (n.d.). 2-Ethynylpyrimidine.
  • Fisher Scientific. (n.d.).
  • ResearchGate. (2023, April 10). (PDF) Oxidative cleavage of alkynes: a review of the methods invented so far and their application possibilities in green organic synthesis.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Chemistry Stack Exchange. (2023, November 4).
  • PMC. (n.d.).
  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. (n.d.).
  • PubChem. (n.d.). 2-bromo-4-ethynylpyrimidine (C6H3BrN2).
  • NextSDS. (n.d.).
  • ACS Publications. (2018, April 5). Coordination Reactions of 5-(2-(4-Bromophenyl)ethynyl)pyrimidine in On-Surface Synthesis | The Journal of Physical Chemistry C.
  • NC State University Libraries. (n.d.). 9.
  • Journal of the American Chemical Society. (2014, September 3). Gold-Catalyzed Oxidative Cross-Coupling of Terminal Alkynes: Selective Synthesis of Unsymmetrical 1,3-Diynes.
  • ResearchGate. (n.d.). Photoelectron spectroscopy of brominated derivative of pyrimidine: 2-bromopyrimidine | Request PDF.
  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. (n.d.).
  • MDPI. (2021, June 16).
  • Journal of the American Chemical Society. (2021, August 31). Enantioselective Oxidative Multi-Functionalization of Terminal Alkynes with Nitrones and Alcohols for Expeditious Assembly of Chiral α-Alkoxy-β-amino-ketones.
  • SciSpace. (n.d.).
  • Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals.
  • PMC. (2021, June 8).
  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • ResearchGate. (n.d.). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines | Request PDF.
  • BfArM. (n.d.). Guideline on Photostability Testing.
  • Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. (n.d.).
  • NTU scholars. (2005, March 30). High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene.
  • Creative Proteomics Blog. (2024, September 18).
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Synthesis and hydrolytic stability of 4-substituted pyrazolo[3,4-d]pyrimidine 2′-deoxyribofuranosides.
  • St Andrews Research Repository. (n.d.). Hydrolytic stability in hemilabile metal-organic frameworks.
  • DADUN. (n.d.).
  • ResearchGate. (n.d.).
  • The Hebrew University of Jerusalem. (n.d.). Preparation and Hydrolytic Stability of Cross-Linked Poly(4-vinylpryridine)-Borane.
  • MDPI. (2023, May 5). Improved Stability and Catalytic Efficiency of ω-Transaminase in Aqueous Mixture of Deep Eutectic Solvents.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocol for the Sonogashira Coupling of Bromopyrimidines to Synthesize Ethynylpyrimidine Derivatives

Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of Ethynylpyrimidines in Modern Chemistry The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Ethynylpyrimidines in Modern Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1][2] The introduction of an ethynyl group onto this privileged heterocycle via the Sonogashira cross-coupling reaction unlocks a vast chemical space for further molecular elaboration.[1][3] This powerful carbon-carbon bond-forming reaction, which couples terminal alkynes with aryl or vinyl halides, is celebrated for its mild reaction conditions, functional group tolerance, and high efficiency.[1][4][5] These attributes make it an indispensable tool in the synthesis of complex molecules.[4]

This guide provides an in-depth exploration of the Sonogashira coupling protocol as applied to bromopyrimidine substrates for the synthesis of 2-substituted-4-ethynylpyrimidine analogues. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and discuss critical parameters that influence the reaction's success.

The Sonogashira Coupling: A Mechanistic Overview

The Sonogashira reaction is a palladium-catalyzed cross-coupling reaction that also requires a copper(I) co-catalyst in its classic form.[4][6] The reaction mechanism is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7]

The Palladium Cycle:

  • Oxidative Addition: A low-valent palladium(0) complex initiates the cycle by undergoing oxidative addition to the bromopyrimidine, forming a Pd(II)-pyrimidine complex.

  • Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers its acetylide group to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired ethynylpyrimidine product and regenerate the active palladium(0) catalyst.

The Copper Cycle:

  • Coordination: The terminal alkyne coordinates to the copper(I) salt.

  • Deprotonation: In the presence of a base (typically an amine), the terminal alkyne is deprotonated to form a copper(I) acetylide intermediate. This intermediate is then ready for the transmetalation step with the palladium complex.

The amine base plays a dual role in the reaction: it acts as a solvent and as a base to neutralize the hydrogen halide byproduct formed during the reaction.[4]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pyrimidine-Pd(II)L2-Br Pyrimidine-Pd(II)L2-Br Pd(0)L2->Pyrimidine-Pd(II)L2-Br Oxidative Addition (Pyrimidine-Br) Pyrimidine-Pd(II)L2-C≡CR Pyrimidine-Pd(II)L2-C≡CR Pyrimidine-Pd(II)L2-Br->Pyrimidine-Pd(II)L2-C≡CR Transmetalation Pyrimidine-Pd(II)L2-C≡CR->Pd(0)L2 Reductive Elimination Product Pyrimidine-C≡CR Pyrimidine-Pd(II)L2-C≡CR->Product Cu(I)Br Cu(I)Br Cu-C≡CR Cu-C≡CR Cu(I)Br->Cu-C≡CR Cu-C≡CR->Pyrimidine-Pd(II)L2-Br Transfers Acetylide H-C≡CR H-C≡CR H-C≡CR->Cu-C≡CR Coordination + Deprotonation Base Base H-Base+ H-Base+ Base->H-Base+

Figure 1: Simplified catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Synthesis of a 4-Ethynylpyrimidine Derivative

This protocol details the synthesis of a representative 4-ethynylpyrimidine derivative from a 2-substituted-4-bromopyrimidine.

Materials and Reagents:

  • 2-Substituted-4-bromopyrimidine (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N), anhydrous (as solvent and base)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (nitrogen or argon)

  • Syringes and needles

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the 2-substituted-4-bromopyrimidine (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

    • Add anhydrous THF (approximately 5-10 mL per mmol of the bromopyrimidine).

    • Stir the mixture for 5-10 minutes to ensure dissolution and mixing of the solids.

  • Addition of Reagents:

    • Via syringe, add anhydrous triethylamine (approximately 2.0 eq relative to the bromopyrimidine).

    • Slowly add the terminal alkyne (1.2 eq) dropwise to the reaction mixture using a syringe.

  • Reaction Conditions:

    • Heat the reaction mixture to a temperature between room temperature and 60 °C. The optimal temperature may vary depending on the reactivity of the specific substrates. For less reactive aryl bromides, gentle heating is often beneficial.[4]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete (typically within 2-12 hours), cool the mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethynylpyrimidine product.

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Bromopyrimidine, PdCl₂(PPh₃)₂, and CuI in a dry Schlenk flask B Add anhydrous THF and stir A->B C Add Et₃N and terminal alkyne B->C D Heat and monitor reaction progress (TLC/LC-MS) C->D E Cool and quench with aqueous NH₄Cl D->E F Extract with organic solvent, wash, and dry E->F G Concentrate under reduced pressure F->G H Purify by flash column chromatography G->H

Figure 2: Experimental workflow for the Sonogashira coupling of bromopyrimidines.

Key Reaction Parameters and Optimization

The success of the Sonogashira coupling is highly dependent on the careful selection and optimization of several parameters. The following table summarizes these key factors and provides insights for achieving high yields and purity.

ParameterRecommended Conditions & RationalePotential Issues & Troubleshooting
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (1-5 mol%). Phosphine ligands stabilize the Pd(0) species and facilitate oxidative addition.[4]Low yield: Increase catalyst loading or consider more active catalysts with bulky, electron-rich phosphine ligands for challenging substrates.[8]
Copper(I) Co-catalyst CuI (2-10 mol%). Facilitates the formation of the copper acetylide, enabling transmetalation at milder conditions.[6]Homocoupling (Glaser coupling) of the alkyne. Minimize by using an inert atmosphere and high-purity reagents.[9] Copper-free protocols can be an alternative.[5]
Base Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH). Acts as a base to deprotonate the alkyne and as a solvent.[4]Incomplete reaction: Use a stronger base or a higher excess. Ensure the base is anhydrous.
Solvent THF, DMF, Acetonitrile. Should be anhydrous and degassed to prevent side reactions.[7]Poor solubility of reagents: Co-solvents may be necessary. DMF can often be used for less soluble substrates.
Temperature Room temperature to 80 °C. The reactivity of the aryl bromide dictates the required temperature. Electron-deficient pyrimidines may react at lower temperatures.[4]Decomposition of starting materials or product at high temperatures. Start at a lower temperature and gradually increase if the reaction is sluggish.
Atmosphere Inert (N₂ or Ar). Prevents oxidative homocoupling of the alkyne, which is promoted by oxygen.[10]Significant formation of alkyne dimers. Ensure the reaction setup is properly purged with an inert gas.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through rigorous in-process monitoring and final product characterization.

  • Reaction Monitoring: Regular analysis by TLC or LC-MS allows for the tracking of starting material consumption and product formation. This provides real-time feedback on the reaction's progress and can indicate the need for adjustments in reaction time or temperature.

  • Product Characterization: The identity and purity of the final ethynylpyrimidine product should be unequivocally confirmed by standard analytical techniques, including:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the molecular structure.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • Infrared (IR) Spectroscopy: To identify the characteristic C≡C triple bond stretch.

A successful reaction will show complete consumption of the limiting reagent (the bromopyrimidine) and clean conversion to the desired product with minimal side-product formation.

Conclusion

The Sonogashira cross-coupling reaction is a highly reliable and versatile method for the synthesis of ethynylpyrimidine derivatives. By carefully controlling the reaction parameters as outlined in this guide, researchers can efficiently access a wide range of these valuable compounds for applications in drug discovery and materials science. The provided protocol offers a robust starting point for the development of specific synthetic routes, and the principles discussed will aid in the optimization and troubleshooting of this powerful transformation.

References

Sources

Application

Application Notes &amp; Protocols: 2-Bromo-4-ethynylpyrimidine as a Versatile Building Block for Complex Molecular Architectures

Abstract This technical guide provides a comprehensive overview of 2-bromo-4-ethynylpyrimidine, a heterocyclic building block of significant utility in medicinal chemistry and materials science. The molecule's unique arc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 2-bromo-4-ethynylpyrimidine, a heterocyclic building block of significant utility in medicinal chemistry and materials science. The molecule's unique architecture, featuring two distinct and chemoselectively addressable reactive sites—a bromine atom at the C2 position and a terminal alkyne at the C4 position—renders it an exceptionally versatile scaffold for the synthesis of complex, polyfunctionalized molecules.[1] We will explore the foundational principles governing its reactivity and provide detailed, field-proven protocols for its application in key synthetic transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Introduction: The Strategic Advantage of 2-Bromo-4-ethynylpyrimidine

The pyrimidine core is a privileged scaffold in drug discovery, appearing in numerous therapeutic agents across a wide range of disease areas, including oncology, infectious diseases, and neurological disorders.[2] Its prevalence is due to its ability to engage in hydrogen bonding and π-stacking interactions within biological targets, as well as its favorable metabolic stability and pharmacokinetic properties.[2]

2-Bromo-4-ethynylpyrimidine (Molar Mass: 197.02 g/mol , Formula: C₆H₃BrN₂) emerges as a powerful tool for synthetic chemists by presenting two orthogonal reactive handles on this valuable heterocyclic core.[1]

  • The C2-Bromo Group: The bromine atom is positioned at an electron-deficient carbon (an α-position relative to a ring nitrogen), making it an excellent leaving group for both nucleophilic aromatic substitution (SₙAr) and a versatile partner in a multitude of palladium-catalyzed cross-coupling reactions.[3][4][5] This site allows for the introduction of aryl, heteroaryl, alkyl, and amino functionalities.

  • The C4-Ethynyl Group: The terminal alkyne is a high-energy functional group primed for a variety of transformations, most notably the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry."[6][7] This reaction enables the rapid and efficient formation of stable 1,2,3-triazole linkages, a common strategy for conjugating molecular fragments under mild, often biological, conditions.[1][8]

This dual reactivity allows for a programmed, stepwise elaboration of the pyrimidine scaffold, enabling the construction of diverse chemical libraries and the synthesis of highly complex target molecules with precise control over molecular architecture.

Core Reactivity & Synthetic Applications

The strategic value of 2-bromo-4-ethynylpyrimidine lies in the ability to selectively address one functional group while leaving the other intact for subsequent transformations.

Reactivity_Hub cluster_c2 Reactions at C2-Br cluster_c4 Reactions at C4-Alkyne main 2-Bromo-4-ethynylpyrimidine Pd_Coupling Pd-Catalyzed Cross-Coupling main->Pd_Coupling R-M SNAr Nucleophilic Aromatic Substitution (SNAr) main->SNAr Nu: Click CuAAC (Click Chemistry) main->Click R-N3 Sonogashira_Alkyne Sonogashira (as Alkyne Partner) main->Sonogashira_Alkyne R-X, Pd/Cu

Caption: Major reaction pathways for 2-bromo-4-ethynylpyrimidine.

Protocols for Reactions at the C2-Bromo Position

The electron-deficient nature of the pyrimidine ring makes the C2 position highly susceptible to reactions that replace the bromine atom.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira reaction is a robust method for forming carbon-carbon bonds between sp²-hybridized carbons (like our C2-Br) and sp-hybridized carbons (a terminal alkyne).[9][10] This reaction is fundamental for creating extended π-systems and linear molecular scaffolds.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) is classic. The palladium complex undergoes oxidative addition into the C-Br bond, while the copper acetylide is the active nucleophilic species in the transmetalation step.[11]

  • Base: An amine base (e.g., triethylamine or diisopropylethylamine) is crucial. It serves to deprotonate the terminal alkyne partner, forming the reactive acetylide, and to quench the HBr generated during the reaction.[11]

  • Inert Atmosphere: These reactions are sensitive to oxygen, which can oxidize the Pd(0) active catalyst and cause unwanted alkyne homocoupling. Therefore, degassing the solvent and maintaining an inert atmosphere (N₂ or Ar) is critical for reproducibility and high yields.[11]

Protocol 1: Sonogashira Coupling of 2-Bromo-4-ethynylpyrimidine with a Terminal Alkyne

ParameterConditionRationale
Reactants 2-Bromo-4-ethynylpyrimidine (1.0 eq), Terminal Alkyne (1.2 eq)Slight excess of alkyne drives reaction to completion.
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)Common, effective Pd(II) precatalyst.
Co-catalyst CuI (3-10 mol%)Facilitates formation of the copper acetylide.[10]
Base Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)Serves as solvent and base.
Solvent Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)Anhydrous, degassed solvents are required.
Temperature Room Temperature to 60 °CMild conditions are often sufficient.[9]
Atmosphere Nitrogen or ArgonPrevents catalyst degradation and side reactions.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add 2-bromo-4-ethynylpyrimidine, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.

  • Add anhydrous, degassed THF (or DMF) via syringe, followed by the amine base.

  • Add the terminal alkyne partner dropwise via syringe.

  • Stir the reaction at the desired temperature, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.[12][13]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[4][13]

Sonogashira_Workflow start Combine Reactants: 2-Bromo-4-ethynylpyrimidine Terminal Alkyne Pd(PPh₃)₂Cl₂ / CuI inert Establish Inert Atmosphere (N₂/Ar) start->inert solvent Add Degassed Solvent (THF) & Base (Et₃N) inert->solvent react Stir at RT - 60 °C (Monitor by TLC) solvent->react workup Aqueous Workup (NH₄Cl, Brine) react->workup purify Purify via Flash Chromatography workup->purify

Caption: General workflow for Sonogashira cross-coupling.

Nucleophilic Aromatic Substitution (SₙAr)

The C2-Br bond is susceptible to direct displacement by strong nucleophiles. The high reactivity is driven by the electron-withdrawing nature of the two ring nitrogens, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[4][5]

Protocol 2: SₙAr with an Amine Nucleophile

ParameterConditionRationale
Reactants 2-Bromo-4-ethynylpyrimidine (1.0 eq), Amine (1.5-2.0 eq)Excess amine acts as both nucleophile and base.
Base K₂CO₃ or DIPEA (optional, 2.0 eq)May be required for less basic amines or amine HCl salts.
Solvent Acetonitrile (MeCN), Dioxane, or EthanolPolar aprotic or protic solvents can be used.
Temperature 80 °C to refluxSₙAr on pyrimidines often requires heating.[14]

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve 2-bromo-4-ethynylpyrimidine in the chosen solvent.

  • Add the amine nucleophile and base (if required).

  • Heat the mixture to the target temperature under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and then brine.[13]

  • Dry the organic phase over MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography or recrystallization.

Protocols for Reactions at the C4-Ethynyl Position

The terminal alkyne is a gateway to 1,2,3-triazole heterocycles and further C-C bond formations.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is the cornerstone of "click chemistry," a concept developed by K.B. Sharpless to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts.[7][8] This reaction joins an alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole with exceptional reliability.

Causality Behind Experimental Choices:

  • Catalyst: A source of Copper(I) is required. While CuI can be used directly, it is often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. This avoids the need to handle potentially unstable Cu(I) salts.[15]

  • Ligand: A stabilizing ligand like TBTA (tris-(benzyltriazolylmethyl)amine) or water-soluble THPTA is often used to prevent copper oxidation and improve catalytic efficiency.[15]

  • Solvent: The reaction is famously tolerant of various solvents, including aqueous mixtures (e.g., t-BuOH/H₂O) and polar aprotic solvents (e.g., DMF, DMSO), making it suitable for a wide range of substrates, including biomolecules.[1][7]

Protocol 3: CuAAC "Click" Reaction

ParameterConditionRationale
Reactants 2-Bromo-4-ethynylpyrimidine (1.0 eq), Organic Azide (1.05 eq)Near-stoichiometric reaction is typical of "click" chemistry.
Cu(I) Source CuSO₄·5H₂O (1-10 mol%)Readily available, stable Cu(II) precursor.
Reducing Agent Sodium Ascorbate (5-20 mol%)Reduces Cu(II) to the active Cu(I) state in situ.[15]
Solvent t-BuOH/H₂O (1:1) or DMFHighly versatile solvent systems.
Temperature Room TemperatureThe reaction is highly exothermic and proceeds rapidly.[7]

Step-by-Step Methodology:

  • In a vial, dissolve 2-bromo-4-ethynylpyrimidine and the organic azide in the solvent system (e.g., t-BuOH/H₂O).

  • In a separate vial, prepare fresh solutions of CuSO₄·5H₂O in water and sodium ascorbate in water.

  • To the stirred solution of the alkyne and azide, add the CuSO₄ solution, followed by the sodium ascorbate solution. A color change is often observed.

  • Stir the reaction at room temperature for 1-12 hours. The reaction is often complete in a short time.

  • Monitor by TLC or LC-MS. Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • The crude product is often very pure, but can be further purified by column chromatography if necessary.

Orthogonal Synthesis: A Sequential Functionalization Strategy

The true power of 2-bromo-4-ethynylpyrimidine is realized when its two reactive sites are addressed in a planned sequence. For example, one can first perform a Sonogashira coupling at the C2-Br position and then use the intact C4-ethynyl group for a subsequent click reaction. This orthogonal approach allows for the convergent assembly of complex molecules from distinct fragments.

Sequential_Functionalization start 2-Bromo-4-ethynylpyrimidine step1 Step 1: Sonogashira Coupling (R¹-Alkyne, Pd/Cu) start->step1 intermediate Intermediate: 2-(Alkynyl)-4-ethynylpyrimidine step1->intermediate step2 Step 2: CuAAC Click Reaction (R²-N₃, CuSO₄/Ascorbate) intermediate->step2 product Final Product: 2-(Alkynyl)-4-(Triazolyl)pyrimidine step2->product

Caption: A sequential, two-step functionalization strategy.

This strategy is invaluable in drug discovery for structure-activity relationship (SAR) studies, where diverse "R¹" and "R²" groups can be systematically introduced to probe the chemical space around the pyrimidine core.

Safety and Handling

2-Bromo-4-ethynylpyrimidine is an organic compound that should be handled with appropriate care in a chemical laboratory.

  • Irritant: It is classified as irritating to the skin, eyes, and respiratory system.[16][17]

  • Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16] Avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Bromo-4-ethynylpyrimidine is a high-value building block for the synthesis of complex molecules. Its predictable and orthogonal reactivity at the C2-bromo and C4-ethynyl positions provides chemists with a reliable platform for molecular construction. The protocols outlined in this guide serve as a validated starting point for researchers in drug discovery, materials science, and chemical biology to leverage the unique synthetic potential of this versatile pyrimidine derivative.

References

  • EvitaChem. (n.d.). 2-Bromo-4-ethynylpyrimidine.
  • Fine Chemical Synthesis. (2026, March 26). Fine Chemical Synthesis with 2-Bromopyrimidine: A Versatile Reagent.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-(Bromomethyl)-2-chloropyrimidine.
  • BenchChem. (2025). Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis.
  • National Institutes of Health. (n.d.). Drug Discovery Targeting Bromodomain-Containing Protein 4. PMC.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved March 27, 2026, from [Link]

  • Chhabria, M. T., & Shishoo, C. J. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723-2728.
  • ACS Publications. (2018, April 5). Coordination Reactions of 5-(2-(4-Bromophenyl)ethynyl)pyrimidine in On-Surface Synthesis. The Journal of Physical Chemistry C. Retrieved March 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved March 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved March 27, 2026, from [Link]

  • Pola, R., Braunová, A., Laga, R., Pechar, M., & Ulbrich, K. (2014). Click chemistry as a powerful and chemoselective tool for the attachment of targeting ligands to polymer drug carriers. Polymer Chemistry, (4). Retrieved March 27, 2026, from [Link]

  • Elsevier. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones.
  • ResearchGate. (2015, March 12). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. Retrieved March 27, 2026, from [Link]

  • ChemBK. (2024, April 9). 2-BROMO-4-METHYLPYRIMIDINE. Retrieved March 27, 2026, from [Link]

  • SynArchive. (n.d.). Sonogashira Coupling. Retrieved March 27, 2026, from [Link]

  • NextSDS. (n.d.). 2-bromo-4-ethynylpyrimidine — Chemical Substance Information. Retrieved March 27, 2026, from [Link]

  • ACS Publications. (2025, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. Retrieved March 27, 2026, from [Link]

  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Retrieved March 27, 2026, from [Link]

  • Chemie Brunschwig. (n.d.). Click Chemistry. Retrieved March 27, 2026, from [Link]

  • Synthesis of 2-Bromo-4-Methylpropiophenone. (n.d.). A Journey into Organic Chemistry.
  • Organic Syntheses Procedure. (n.d.). is added dropwise via the graduated addition funnel at such a rate so as to maintain the internal temperature between -58 and -63 °C. Retrieved March 27, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products.
  • Google Patents. (n.d.). CN106632077B - A kind of preparation method of 2-amino-4-bromopyrimidine.
  • MDPI. (2024, January 11). Recent Advances in Pyrimidine-Based Drugs. Retrieved March 27, 2026, from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles.
  • PubMed. (2012, September 13). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Retrieved March 27, 2026, from [Link]

  • MDPI. (2022, June 3). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved March 27, 2026, from [Link]

Sources

Method

Application Note: Orthogonal Functionalization of 2-Bromo-4-ethynylpyrimidine via CuAAC

Introduction & Mechanistic Insights 2-Bromo-4-ethynylpyrimidine is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and drug discovery[1]. Its architectural value lies in its tw...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

2-Bromo-4-ethynylpyrimidine is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and drug discovery[1]. Its architectural value lies in its two orthogonal reactive handles, which allow for modular, step-wise construction of complex pharmacophores:

  • C4-Ethynyl Group: A highly electron-deficient terminal alkyne primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the rapid construction of triazole-decorated structures[1].

  • C2-Bromo Group: An electrophilic center ideal for subsequent Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira)[1].

The Causality of Reactivity: The electron-withdrawing nature of the pyrimidine ring significantly accelerates the CuAAC reaction kinetics. While thermal cycloadditions yield mixed regioisomers, CuAAC specifically drives the formation of the 1,4-disubstituted 1,2,3-triazole ring[2]. However, this electronic activation introduces specific synthetic challenges. Electron-deficient alkynes are highly susceptible to unwanted side reactions, such as hydration to an acetyl group under aqueous basic conditions[3], or Glaser homo-coupling in the presence of oxygen. Furthermore, the nitrogen atoms of the pyrimidine ring can competitively chelate the active Cu(I) catalyst, leading to catalyst sequestration and stalled reactions[4].

To mitigate these issues, the protocol described herein utilizes a strongly coordinating, water-soluble ligand—THPTA —to stabilize the Cu(I) oxidation state, prevent pyrimidine-mediated chelation, and shield the alkyne from hydration pathways.

Workflow & Mechanistic Diagrams

OrthogonalReactivity Start 2-Bromo-4-ethynylpyrimidine CuAAC CuAAC (Click Reaction) CuSO4, Sodium Ascorbate, THPTA Start->CuAAC Step 1: Alkyne Reactivity Triazole 2-Bromo-4-(1,2,3-triazolyl)pyrimidine (Intermediate) CuAAC->Triazole SNAr SNAr or Cross-Coupling Nucleophile or Pd-Catalyst Triazole->SNAr Step 2: Bromo Reactivity Final Bifunctionalized Pyrimidine (Drug Candidate) SNAr->Final

Orthogonal functionalization of 2-Bromo-4-ethynylpyrimidine via CuAAC and SNAr.

CuAAC_Cycle Cu2 Cu(II) Precatalyst (e.g., CuSO4) Cu1 Active Cu(I)-Ligand Complex (THPTA stabilized) Cu2->Cu1 Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu1 PiComplex Cu(I)-Alkyne π-Complex Cu1->PiComplex + 2-Bromo-4-ethynylpyrimidine Acetylide Cu(I)-Acetylide Complex PiComplex->Acetylide Deprotonation Metallacycle Bimetallic Cu(I) Metallacycle (Azide Coordination) Acetylide->Metallacycle + Organic Azide Triazole 1,2,3-Triazole Product Metallacycle->Triazole Ring Closure Triazole->Cu1 Catalyst Regeneration

Mechanistic cycle of CuAAC highlighting THPTA-stabilized Cu(I) to prevent chelation.

Optimization of Reaction Conditions

The choice of ligand and solvent is critical when working with electron-deficient pyrimidine alkynes. The table below summarizes the causality behind condition optimization.

Table 1: Impact of Catalyst and Ligand Selection on CuAAC with 2-Bromo-4-ethynylpyrimidine

Catalyst SystemLigandSolvent SystemTime / TempYield (%)Mechanistic Observation & Causality
CuSO₄ / NaAscNonet-BuOH / H₂O (1:1)12h / 25°C< 20%Pyrimidine nitrogen atoms chelate Cu(I), poisoning the catalytic cycle.
CuSO₄ / NaAscTBTAt-BuOH / H₂O (1:1)6h / 25°C65%TBTA prevents chelation, but poor aqueous solubility limits the reaction rate.
CuSO₄ / NaAsc THPTA DMSO / H₂O (4:1) 2h / 25°C > 95% Optimal. THPTA maintains Cu(I) in solution; rapid kinetics outcompete alkyne hydration.
CuI / DIPEANoneTHF12h / 25°C40%Base-promoted alkyne hydration and Glaser coupling degrade the starting material.

Detailed Experimental Protocol

This protocol is designed as a self-validating system . Visual cues and analytical checkpoints are embedded to ensure scientific integrity and prevent the propagation of failed intermediates.

Materials Required
  • 2-Bromo-4-ethynylpyrimidine (1.0 eq, 1.0 mmol)

  • Organic Azide (1.05 eq, 1.05 mmol)

  • CuSO₄·5H₂O (0.05 eq, 5 mol%)

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (0.10 eq, 10 mol%)

  • Sodium Ascorbate (0.25 eq, 25 mol%)

  • Degassed DMSO and Milli-Q H₂O

Step-by-Step Methodology

Step 1: Preparation of the Active Cu(I) Catalyst Complex

  • In a 5 mL vial, dissolve CuSO₄·5H₂O (12.5 mg) in 0.5 mL of degassed H₂O.

  • Add THPTA (43.4 mg) to the copper solution and vortex for 1 minute.

    • Causality Rationale: Pre-complexing Cu(II) with THPTA before reduction ensures that the moment Cu(I) is generated, it is immediately captured and stabilized by the ligand. This prevents the disproportionation of Cu(I) into Cu(0) and Cu(II).

  • In a separate vial, dissolve Sodium Ascorbate (49.5 mg) in 0.5 mL of degassed H₂O. Add this dropwise to the Cu/THPTA mixture.

    • In-Process Validation: The solution must transition from pale blue (Cu(II)) to completely colorless or very pale yellow (Cu(I)). If the solution turns brown or green, oxygen has infiltrated the system causing re-oxidation; discard and remake.

Step 2: Cycloaddition Reaction

  • In a 20 mL reaction vial equipped with a magnetic stir bar, dissolve 2-Bromo-4-ethynylpyrimidine (182 mg) and the organic azide (1.05 mmol) in 4.0 mL of degassed DMSO.

    • Causality Rationale: Degassing the solvent is critical. The electron-deficient ethynylpyrimidine is highly prone to Glaser homo-coupling if trace oxygen is present to reoxidize the copper catalyst.

  • Inject the pre-formed Cu(I)/THPTA/Ascorbate complex (1.0 mL) into the reaction vial.

  • Flush the headspace with Argon, seal the vial, and stir at 25°C for 2 hours.

    • Causality Rationale: The reaction is strictly kept at room temperature. Heating electron-deficient pyrimidine alkynes in aqueous mixtures promotes hydration to the corresponding acetylpyrimidine[3].

Step 3: Workup and Copper Scavenging

  • Dilute the reaction mixture with 15 mL of Ethyl Acetate and 10 mL of a 0.1 M EDTA (aq) solution. Stir vigorously for 15 minutes.

    • Causality Rationale: EDTA is a strong chelator that strips copper from the triazole product and the pyrimidine ring. Residual copper can severely poison palladium catalysts used in subsequent cross-coupling reactions at the C2-bromo position.

    • In-Process Validation: The aqueous layer should turn faint blue, indicating successful extraction of copper into the aqueous phase.

  • Separate the organic layer, wash with brine (3 × 10 mL) to remove DMSO, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 4: Self-Validation and Quality Control (QC)

  • LC-MS Analysis: Analyze the crude product.

    • Validation Criteria: Look for the[M+H]⁺ peak of the triazole product. Crucially, verify the presence of a 1:1 isotopic doublet separated by 2 mass units (e.g., m/z M and M+2). This confirms that the C2-bromo handle remains intact and was not inadvertently reduced or substituted.

  • ¹H NMR Analysis:

    • Validation Criteria: The disappearance of the terminal alkyne proton (typically ~4.5 ppm) and the appearance of the diagnostic 1,2,3-triazole singlet (typically 8.0 - 8.5 ppm) confirm successful cycloaddition[4].

References

  • The Journal of Organic Chemistry. "Ethynyl Side Chain Hydration during Synthesis and Workup of “Clickable” Oligonucleotides: Bypassing Acetyl Group Formation by Triisopropylsilyl Protection." ACS Publications. Available at:[Link]

  • National Institutes of Health (PMC). "Fluorescent 5-Pyrimidine and 8-Purine Nucleosides Modified with an N-Unsubstituted 1,2,3-Triazol-4-yl Moiety." NIH National Library of Medicine. Available at:[Link]

  • New Journal of Chemistry. "Recent advances in organic dyes and fluorophores comprising a 1,2,3-triazole moiety." Royal Society of Chemistry. Available at:[Link]

Sources

Application

Introduction: A Bifunctional Building Block for Advanced Materials

A Senior Application Scientist's Guide to 2-Bromo-4-ethynylpyrimidine in Materials Science 2-Bromo-4-ethynylpyrimidine is a heterocyclic organic compound distinguished by its unique bifunctional nature. The pyrimidine ri...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to 2-Bromo-4-ethynylpyrimidine in Materials Science

2-Bromo-4-ethynylpyrimidine is a heterocyclic organic compound distinguished by its unique bifunctional nature. The pyrimidine ring, an electron-deficient aromatic system, is substituted at the C2 and C4 positions with two highly versatile reactive groups: a bromine atom and a terminal alkyne. The bromine atom serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions, while the ethynyl group is a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This dual reactivity allows for orthogonal and sequential functionalization, making 2-bromo-4-ethynylpyrimidine a powerful building block for the rational design of advanced functional materials, including conjugated polymers for organic electronics and tailored surfaces for biomedical applications.

This guide provides detailed application notes and protocols for leveraging the unique chemical properties of 2-bromo-4-ethynylpyrimidine in materials science. We will explore its use in the synthesis of novel polymers and in the functionalization of surfaces and nanomaterials, providing both the theoretical framework and practical, step-by-step methodologies for researchers in the field.

Physicochemical Properties and Handling

A foundational understanding of the molecule's properties is critical for its effective use.

PropertyValueSource
Molecular Formula C₆H₃BrN₂PubChem
Molar Mass ~182.02 g/mol [1]
CAS Number 1379174-91-0EvitaChem
Appearance Typically a solidN/A
Solubility Soluble in common organic solvents (e.g., THF, DMF, Dioxane)General Knowledge

Safety & Handling: 2-Bromo-4-ethynylpyrimidine should be handled with standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses). It is classified as a halogenated organic compound and may be harmful if swallowed, inhaled, or in contact with skin. Operations should be conducted in a well-ventilated fume hood.

Synthesis of the Monomer: 2-Bromo-4-ethynylpyrimidine

While commercially available, understanding the synthesis of 2-bromo-4-ethynylpyrimidine provides insight into its reactivity and potential impurities. A common route involves a Sonogashira coupling reaction with a protected alkyne to a di-halogenated pyrimidine, followed by deprotection.

Causality Behind the Method: The synthesis leverages the differential reactivity of halogen atoms on the pyrimidine ring. Often starting from a precursor like 2,4-dichloropyrimidine or 2,4-dibromopyrimidine, a Sonogashira coupling can be performed. The C4 position is generally more susceptible to nucleophilic substitution and thus coupling than the C2 position. Using a silyl-protected alkyne like (trimethylsilyl)acetylene prevents side reactions and self-coupling of the terminal alkyne.

cluster_synthesis Monomer Synthesis Workflow 2,4-Dibromopyrimidine 2,4-Dibromopyrimidine Coupling Coupling 2,4-Dibromopyrimidine->Coupling (Trimethylsilyl)acetylene Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) Deprotection Deprotection Coupling->Deprotection 2-Bromo-4-((trimethylsilyl)ethynyl)pyrimidine Final_Product 2-Bromo-4-ethynylpyrimidine Deprotection->Final_Product Base (e.g., K₂CO₃) MeOH

Caption: Synthetic pathway for 2-bromo-4-ethynylpyrimidine.

Application I: Synthesis of Conjugated Polymers via Sonogashira Polycondensation

Expertise & Experience: The structure of 2-bromo-4-ethynylpyrimidine is ideally suited for A-B type step-growth polymerization. The bromine (A) and ethynyl (B) groups can react intermolecularly under Sonogashira coupling conditions to form a poly(pyrimidine-ethynylene) backbone. The electron-deficient nature of the pyrimidine ring, when incorporated into a conjugated backbone, can lower the polymer's LUMO (Lowest Unoccupied Molecular Orbital) energy level. This is a key strategy for developing n-type or ambipolar organic semiconductor materials, which are crucial for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2][3]

Trustworthiness - Self-Validating Protocol: This protocol is designed to be self-validating. Successful polymerization is indicated by a noticeable increase in the viscosity of the reaction mixture and a change in color. The product precipitates upon addition to a non-solvent (methanol), and its polymeric nature is confirmed by characterization techniques like Gel Permeation Chromatography (GPC), which will show a high molecular weight distribution compared to the starting monomer.

Detailed Protocol: Sonogashira Polycondensation

This protocol describes the synthesis of a homopolymer of 2-bromo-4-ethynylpyrimidine.

Materials:

  • 2-Bromo-4-ethynylpyrimidine (1.0 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq)

  • Anhydrous Toluene and Diisopropylamine (DIPA) (e.g., 4:1 v/v mixture)

  • Methanol (for precipitation)

  • Standard anhydrous/anaerobic reaction setup (Schlenk line, glassware)

Procedure:

  • System Preparation: Assemble a Schlenk flask containing a magnetic stir bar. Dry the glassware thoroughly under vacuum while heating. Backfill with an inert gas (Argon or Nitrogen).

  • Reagent Loading: To the flask, add 2-bromo-4-ethynylpyrimidine (e.g., 182 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), CuI (7.6 mg, 0.04 mmol), and PPh₃ (21 mg, 0.08 mmol).

  • Solvent Addition: Add the anhydrous Toluene/DIPA solvent mixture (e.g., 10 mL) via a syringe.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed. This is critical as oxygen can lead to oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[4]

  • Reaction: Heat the mixture to a specified temperature (e.g., 65-70 °C) and stir under the inert atmosphere. The reaction progress can be monitored by the increase in viscosity. Typical reaction times range from 24 to 48 hours.

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the viscous solution slowly into a beaker of vigorously stirring methanol (~200 mL). The polymer will precipitate as a solid.

    • Collect the solid by filtration.

    • To remove catalyst residues, re-dissolve the polymer in a minimal amount of a good solvent (e.g., chloroform or THF) and re-precipitate into methanol. Repeat this process 2-3 times.

    • Collect the final polymer product by filtration and dry under vacuum.

Expected Material Characteristics

The properties of the resulting polymer are critical for its application. While data for the specific homopolymer of 2-bromo-4-ethynylpyrimidine is not widely published, we can infer expected characteristics based on analogous pyrimidine-containing conjugated polymers.[2][5]

ParameterExpected Range / MethodRationale / Significance
Number-Average MW (Mₙ) 10 - 50 kDa (by GPC)Indicates the average polymer chain length; crucial for film formation.
Polydispersity Index (PDI) 1.5 - 3.0 (by GPC)Measures the breadth of molecular weight distribution; typical for step-growth.
UV-Vis Abs. (λₘₐₓ, film) 380 - 450 nmIndicates the optical bandgap and color; related to π-conjugation length.[6]
Photoluminescence (λₑₘ, film) 450 - 550 nm (Green-Yellow)Emission properties are key for OLED applications.
HOMO Level -5.4 to -5.8 eV (by CV)Highest Occupied Molecular Orbital; relates to ionization potential.[5][7]
LUMO Level -3.0 to -3.5 eV (by CV)Lowest Unoccupied Molecular Orbital; relates to electron affinity.[5][7]
Decomposition Temp. (Tₔ) >300 °C (by TGA)Indicates thermal stability, important for device fabrication and lifetime.[3]

Application II: Surface & Nanoparticle Functionalization via CuAAC Click Chemistry

Expertise & Experience: The terminal alkyne on 2-bromo-4-ethynylpyrimidine is a powerful handle for covalent attachment to surfaces or nanoparticles modified with azide groups. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is bio-orthogonal, highly efficient, and proceeds under mild, often aqueous, conditions.[8] This makes it ideal for modifying sensitive substrates. By anchoring 2-bromo-4-ethynylpyrimidine, a surface is endowed with a "clickable" bromine handle. This bromine can then be used in a subsequent, orthogonal Sonogashira reaction to attach another molecule, enabling a powerful "grafting-from" or multi-step functionalization strategy.

Trustworthiness - Self-Validating Protocol: This protocol's success is validated at each stage. The initial azide functionalization of the surface can be confirmed by X-ray Photoelectron Spectroscopy (XPS) through the appearance of a characteristic N 1s signal for the azide group (~404-405 eV). After the click reaction, the formation of the triazole ring is confirmed by a shift in the N 1s XPS spectrum, with new peaks appearing around 400-402 eV corresponding to the nitrogen atoms in the triazole ring.[9][10]

cluster_click Surface Functionalization Workflow Substrate Surface (e.g., SiO₂, Gold) Azide_Functionalization Azide-Silane or Azide-Thiol Treatment Substrate->Azide_Functionalization Azide_Surface Azide-Modified Surface Azide_Functionalization->Azide_Surface Click_Reaction Click Reaction with 2-Bromo-4-ethynylpyrimidine Azide_Surface->Click_Reaction CuSO₄, Na-Ascorbate Ligand (e.g., THPTA) Solvent (e.g., tBuOH/H₂O) Functionalized_Surface Pyrimidine-Functionalized Surface (with Bromine handle) Click_Reaction->Functionalized_Surface

Caption: Workflow for surface modification using CuAAC.

Detailed Protocol: Surface Functionalization

This protocol provides a general method for attaching 2-bromo-4-ethynylpyrimidine to an azide-functionalized silicon oxide surface.

Materials:

  • Azide-functionalized substrate (e.g., (3-azidopropyl)triethoxysilane-treated SiO₂ wafer)

  • 2-Bromo-4-ethynylpyrimidine (5-10 eq relative to estimated surface azides)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.3 eq)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.5 eq, optional but recommended water-soluble ligand)

  • Solvent: tert-Butanol and deionized water (1:1 v/v)

  • Nitrogen gas for deoxygenation

Procedure:

  • Reactant Preparation: In a clean reaction vessel, dissolve 2-bromo-4-ethynylpyrimidine in the t-BuOH/H₂O solvent mixture.

  • Catalyst Preparation:

    • In a separate vial, prepare a fresh aqueous stock solution of sodium ascorbate (e.g., 100 mM).

    • In another vial, prepare a premixed catalyst solution by dissolving CuSO₄·5H₂O and the THPTA ligand in water (e.g., 20 mM CuSO₄, 100 mM THPTA). The ligand stabilizes the active Cu(I) species.

  • Reaction Setup:

    • Place the azide-functionalized substrate in the reaction vessel containing the alkyne solution.

    • Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes. This is crucial to prevent the oxidation of the Cu(I) catalyst.

  • Reaction Initiation:

    • Add the sodium ascorbate solution to the reaction vessel via syringe.

    • Add the premixed CuSO₄/ligand solution to initiate the reaction.

  • Reaction: Gently agitate or stir the solution at room temperature. The reaction is typically complete within 1-12 hours.

  • Work-up & Cleaning:

    • Remove the substrate from the reaction solution.

    • Rinse the substrate thoroughly with deionized water, then with ethanol, and finally with the solvent used for the reaction (e.g., t-butanol) to remove any physisorbed reactants and catalyst.

    • Dry the functionalized substrate under a stream of nitrogen.

Validation of Functionalization: The success of the surface modification should be confirmed using appropriate surface analysis techniques.

TechniqueExpected ObservationSignificance
XPS Disappearance of azide N 1s peak (~405 eV). Appearance of triazole N 1s peaks (~400-402 eV). Appearance of Br 3d and Pyridinic N 1s signals.Provides direct elemental and chemical state evidence of covalent attachment and successful triazole formation.[9][10]
Contact Angle Change in surface wettability.Indicates a change in surface chemistry.
FT-IR (ATR) Appearance of characteristic pyrimidine ring and C-Br vibrational modes.Confirms the presence of the attached molecule.

By following these detailed protocols, researchers can effectively utilize 2-bromo-4-ethynylpyrimidine as a versatile building block to create novel functional materials with tailored properties for a wide range of applications in materials science.

References
  • Gnedenkov, L., et al. (2023). XPS spectra obtained for a sample with 1,2,4-triazole containing composite coating. ResearchGate. Available from: [Link]

  • Gayathri, V., et al. (2025). Click‐Chemistry Based Functionalization of Biomolecules and Biopolymers Using a Thermo‐Responsive Smart Catalyst. ResearchGate. Available from: [Link]

  • Al-Tarawneh, S. (2017). Real Chemical States of the 3-Sulfur Derivative of 1,2,4-Triazole in Different Conditions: Complex Experimental and Theoretical Studies. The Journal of Physical Chemistry C. Available from: [Link]

  • Finetti, C., et al. (2019). EQCM and XPS analysis of 1,2,4-triazole and 3-amino-1,2,4-triazole as Copper Corrosion Inhibitors in Chloride Solution. ResearchGate. Available from: [Link]

  • Babu, G.S., et al. (2015). UV-vis, FL and CV data for the PDI polymers. ResearchGate. Available from: [Link]

  • Devaraj, N.K. & Weissleder, R. (2012). Chemoselective Modification of Viral Surfaces via Bioorthogonal Click Chemistry. PMC. Available from: [Link]

  • Mehra, N.K., et al. (2021). Recent Advances in Click Chemistry for Tailored Nanoparticle Surface Modification and Targeted Delivery. Available from: [Link]

  • van der Vlist, J., et al. (2011). Convergent Assembly and Surface Modification of Multifunctional Dendrimers by Three Consecutive Click Reactions. PMC. Available from: [Link]

  • Gunathilake, S.S., et al. (2013). Synthesis and characterization of novel semiconducting polymers containing pyrimidine. ResearchGate. Available from: [Link]

  • Finn, M.G. (2014). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Springer Protocols. Available from: [Link]

  • Dave, C.G. & Shah, P.R. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Heterocycles. Available from: [Link]

  • Gholinejad, M., et al. (2013). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. ResearchGate. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Koppel, I., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. Available from: [Link]

  • Fokin, V.V. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Jena Bioscience. Available from: [Link]

  • Lee, J., et al. (2019). UV-vis spectra of polymers as thin films (A), and CV curves of polymer.... ResearchGate. Available from: [Link]

  • Alterman, J.L. & Kraus, G.A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis. Available from: [Link]

  • Li, Z., et al. (2022). Medium Bandgap Polymers for Efficient Non-Fullerene Polymer Solar Cells—An In-Depth Study of Structural Diversity of Polymer Structure. MDPI. Available from: [Link]

  • Lummis, P.A., et al. (2024). The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the 2-Ethynylpyrimidine Ligand. MDPI. Available from: [Link]

  • Madhusudhan, G., et al. (2009). An efficient and facile synthesis of 2-bromo-5-methylpyrazine. TPI. Available from: [Link]

  • Qureshi, F., et al. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews. Available from: [Link]

  • Higashihara, T., et al. (2015). Synthesis and characterization of poly(phenylene thioether)s containing pyrimidine units exhibiting high transparency, high refractive indices, and low birefringence. ResearchGate. Available from: [Link]

  • Al-Omair, M.A. (2022). Evaluation of Changes in Polymer Material Properties Due to Aging in Different Environments. MDPI. Available from: [Link]

  • Fiedler, M. (2014). UV-Vis and DLS Characterization of Smart Properties of PEG-PDMAEMA Block Copolymers Synthesized by ARGET ATRP. Minds@UW. Available from: [Link]

  • Khan, A., et al. (2015). Synthesis, Characterization and Thermal Studies of Poly(4-Vinylpyridine) Composites of Rare Earth Metals. ResearchGate. Available from: [Link]

  • Al-Gharib, M.S., et al. (2023). Synthesis and Characterization of a New Molecularly Imprinted Polymer for Selective Extraction of Mandelic Acid Metabolite from Human Urine as a Biomarker of Environmental and Occupational Exposures to Styrene. PMC. Available from: [Link]

  • Strazielle, C. & H. Benoit. (2006). Molecular Mass Characterization of Poly(4-Vinylpyridine). ResearchGate. Available from: [Link]

  • Alagarsamy, P. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Sonogashira Coupling of Bromo-Ethynyl Heterocycles

Introduction The Sonogashira cross-coupling of bromo-heterocycles with ethynyl-heterocycles presents unique synthetic challenges. Unlike simple aryl iodides, bromo-heterocycles possess stronger C(sp²)-Br bonds, requiring...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Sonogashira cross-coupling of bromo-heterocycles with ethynyl-heterocycles presents unique synthetic challenges. Unlike simple aryl iodides, bromo-heterocycles possess stronger C(sp²)-Br bonds, requiring higher activation energy for palladium oxidative addition[1]. Furthermore, nitrogen-, oxygen-, or sulfur-containing heterocycles can coordinate to transition metals, leading to catalyst poisoning or sequestration of the copper co-catalyst[2]. This guide provides field-proven troubleshooting strategies, focusing on mechanistic causality to ensure reliable and scalable C–C bond formation.

Diagnostic Workflow

SonogashiraTroubleshooting Start Sonogashira Coupling Outcome Analysis Issue1 Excessive Homocoupling? Start->Issue1 Issue2 Unreactive Bromo-Heterocycle? Start->Issue2 Issue3 Pd Black Precipitation? Start->Issue3 Sol1 Switch to Cu-Free Protocol Issue1->Sol1 Yes Sol2 Strictly Degas Solvents Issue1->Sol2 Yes Sol3 Use Bulky Ligands (e.g., XPhos) Issue2->Sol3 Yes Sol4 Increase Temp (80-100°C) Issue2->Sol4 Yes Issue3->Sol2 Yes Sol5 Optimize Solvent (Toluene/Dioxane) Issue3->Sol5 Yes Success Optimized Cross-Coupling Sol1->Success Sol2->Success Sol3->Success Sol4->Success Sol5->Success

Diagnostic decision tree for optimizing bromo-ethynyl heterocyclic Sonogashira couplings.

Section 1: Core Troubleshooting Guides & FAQs

Q1: My reaction yields excessive Glaser-Hay homocoupling (1,3-diyne) instead of the desired cross-coupled heterocycle. How do I suppress this? Causality & Solution: The Glaser-Hay homocoupling is an oxidative dimerization of the terminal alkyne, catalyzed by the copper(I) co-catalyst in the presence of trace oxygen[3]. When coupling electron-deficient bromo-heterocycles, the oxidative addition step is slow, allowing the competing copper-mediated homocoupling pathway to dominate[2].

  • Switch to a Copper-Free Protocol: Eliminating copper removes the primary catalyst for the homocoupling pathway[4]. In copper-free systems, the alkyne is activated via an amine-assisted deprotonation directly at the palladium center[4].

  • Strict Anaerobic Conditions: Oxygen acts as the terminal oxidant for Glaser coupling. Thoroughly degas all solvents using the freeze-pump-thaw method and maintain a strict argon atmosphere[2].

  • Slow Addition Strategy: If copper must be used, add the ethynyl-heterocycle via a syringe pump over several hours. Keeping the instantaneous concentration of the alkyne low kinetically disfavors the bimolecular homocoupling reaction[3].

Q2: The bromo-heterocycle is completely unreactive. I recover starting material even after 24 hours at 80°C. How can I facilitate the reaction? Causality & Solution: Aryl bromides are significantly less reactive than aryl iodides due to higher bond dissociation energies[1]. For heterocyclic bromides, this is exacerbated if the heteroatom withdraws electron density from the C–Br bond or coordinates to the Pd catalyst, preventing the catalytic cycle from initiating.

  • Employ Electron-Rich, Bulky Ligands: Standard ligands like PPh₃ are often insufficient for bromo-heterocycles[5]. Switch to tri-tert-butylphosphine (P(t-Bu)₃) or Buchwald ligands (e.g., XPhos). The strong electron-donating nature of these ligands increases the electron density on the Pd(0) center, accelerating the difficult oxidative addition step. Concurrently, their steric bulk facilitates the final reductive elimination step[5].

  • Optimize the Base: Amines like Et₃N might not be basic enough for copper-free activation of certain ethynyl-heterocycles. Consider using inorganic bases such as Cs₂CO₃ or K₃PO₄ in polar aprotic solvents (e.g., DMF or DMSO)[2].

Q3: Immediately upon heating, the reaction mixture turns black and precipitates. What does this indicate? Causality & Solution: The formation of a black precipitate is "palladium black," indicating the agglomeration and decomposition of the active Pd(0) catalyst into inactive bulk metal[3]. This occurs when the catalytic cycle stalls, leaving the under-coordinated Pd(0) species exposed to degradation pathways.

  • Solvent Polarity Adjustments: Highly polar solvents like DMF or THF can sometimes accelerate catalyst degradation if the ligand dissociates[2]. Switching to a non-polar solvent like toluene can stabilize the active Pd complex and improve yields[6].

  • Prevent Ligand Oxidation: Phosphine ligands are highly susceptible to oxidation. If the ligand oxidizes to a phosphine oxide, it can no longer coordinate to palladium, leading to rapid precipitation[3]. Ensure absolute exclusion of air.

Section 2: Quantitative Data & Optimization Matrix

To streamline your optimization process, consult the following matrix comparing standard conditions against optimized parameters for challenging bromo-heterocycles.

ParameterStandard ConditionOptimized for HeterocyclesQuantitative Impact / Mechanistic Rationale
Halide Reactivity Aryl IodidesAryl BromidesIodo-arenes couple at 25°C; Bromo-arenes require 80–100°C due to higher C–X bond strength[1].
Catalyst Loading 2-5 mol% Pd(PPh₃)₄2 mol% Pd₂(dba)₃ + 4 mol% LigandLower loading of highly active Pd(0) prevents aggregation and palladium black formation[5].
Solvent Yields THF (Polar)Toluene (Non-polar)Toluene yields up to 93%; THF yields drop to ~63% due to catalyst degradation[6].
Homocoupling Rate >20% with CuI / Air<2% (Cu-Free / Argon)Cu-free protocols and modified atmospheres reduce Glaser dimers from major byproducts to trace levels[7].

Section 3: Self-Validating Experimental Protocol

Methodology: Copper-Free Sonogashira Coupling of a Bromo-Heterocycle This protocol is designed as a self-validating system. Step 2 ensures the catalyst is active before introducing the coupling partner, and Step 4 controls the reaction kinetics to prevent side reactions.

Reagents:

  • Bromo-heterocycle (1.0 equiv, 1.0 mmol)

  • Ethynyl-heterocycle (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • XPhos or P(t-Bu)₃ (0.04 equiv, 4 mol%)

  • Degassed Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous, degassed Toluene or 1,4-Dioxane (5.0 mL)

Step-by-Step Procedure:

  • Preparation & Anaerobiosis: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromo-heterocycle, Pd₂(dba)₃, and the phosphine ligand. Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).

    • Causality: Strict oxygen removal prevents both phosphine oxidation and potential alkyne dimerization[3].

  • Catalyst Activation: Add the degassed solvent and DIPEA via syringe. Stir the mixture at room temperature for 10 minutes.

    • Validation Check: The solution should transition from dark purple/red (Pd₂(dba)₃) to a clear yellow/orange, indicating the successful formation of the active L₂Pd(0) complex. If the solution turns black, the system was contaminated with oxygen.

  • Substrate Addition: Dissolve the ethynyl-heterocycle in 1.0 mL of the degassed solvent.

  • Kinetic Control: Add the ethynyl-heterocycle solution dropwise over 30 minutes to the stirring reaction mixture.

    • Causality: Slow addition maintains a low steady-state concentration of the alkyne, kinetically favoring cross-coupling over any residual homocoupling pathways[3].

  • Thermal Activation: Heat the reaction to 80-100°C using a pre-heated oil bath. Monitor via TLC or LC-MS.

    • Causality: Bromo-heterocycles require thermal energy to overcome the activation barrier for oxidative addition[1].

  • Quench & Workup: Upon complete consumption of the bromo-heterocycle (typically 4-12 hours), cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium residues[2]. Concentrate and purify via flash chromatography.

References[3] Troubleshooting guide for Sonogashira coupling failures, Benchchem, URL[2] Troubleshooting homocoupling in Sonogashira reactions of 2,5-Dibromo-3-(trifluoromethyl)pyridine, Benchchem, URL[4] Copper-free Sonogashira cross-coupling reactions: an overview, PMC - NIH, URL[6] Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview, LUCP, URL[1] Sonogashira coupling, Wikipedia, URL[5] Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature, Organic Letters - ACS Publications, URL[7] Sonogashira Coupling Reaction with Diminished Homocoupling, University of Washington, URL

Sources

Optimization

Technical Support Center: Catalyst Deactivation in Cross-Coupling of Pyrimidine-Containing Compounds

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a critical challenge in modern synthetic chemistry: catalyst deactivation during the cross-coupling of pyrimidine-containing compounds. Pyrimidine scaffolds are privileged structures in medicinal chemistry, but their successful functionalization is often hampered by the very electronic properties that make them valuable. This resource is designed to help you diagnose, overcome, and prevent common issues in your experiments, ensuring more efficient and successful synthetic outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered when working with pyrimidine substrates in cross-coupling reactions.

Q1: What is the most common reason for low or no yield in my pyrimidine cross-coupling reaction?

A: The most frequent culprit is catalyst deactivation , often referred to as catalyst poisoning. The pyrimidine ring contains Lewis basic nitrogen atoms that can strongly coordinate to the palladium catalyst's active site.[1][2] This coordination blocks the substrate from accessing the metal center, effectively halting the catalytic cycle and leading to low or no product formation.[3][4]

Q2: Beyond catalyst poisoning, what are other common side reactions I should be aware of?

A: Several side reactions can compete with your desired cross-coupling and reduce your yield:

  • Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid or ester, where a proton source (like water or alcohol) replaces the boron group.[1][2] This is particularly problematic with electron-deficient heteroaryl boronic acids.

  • Homocoupling: This side reaction results in the formation of a symmetrical biaryl product from the coupling of two molecules of either the boronic acid or the aryl halide. The presence of oxygen can promote the homocoupling of boronic acids.[1][2]

  • Hydrodehalogenation: This occurs when the halogen atom on the pyrimidine ring is replaced by a hydrogen atom, leading to a debrominated or dechlorinated side product. This can be promoted by the palladium catalyst in the presence of a hydrogen source (e.g., solvents, water, or even some phosphine ligands).[5]

Q3: When using a 2,4-dichloropyrimidine, which chlorine atom is more reactive?

A: For 2,4-dichloropyrimidines, the C4 position is generally more reactive and will preferentially undergo oxidative addition with the palladium catalyst over the C2 position.[2] However, it's important to note that atypical C2-selectivity can be achieved with specific catalyst systems, such as those using bulky N-heterocyclic carbene (NHC) ligands, which can outcompete the competing C4-selective nucleophilic aromatic substitution (SNAr).[6]

Q4: Can microwave irradiation help improve my difficult pyrimidine coupling reaction?

A: Yes, microwave-assisted procedures can be highly effective. They often lead to dramatically shorter reaction times and can significantly improve yields, sometimes even with very low catalyst loadings (e.g., 0.5 mol%).[2]

In-Depth Troubleshooting Guides

This section provides detailed strategies for overcoming specific experimental challenges.

Problem 1: Low to No Product Formation

Your reaction is sluggish, stalls, or fails to produce the desired product. A systematic screening of reaction parameters is the most effective approach to diagnose the issue.[2]

Potential Cause Diagnostic Clues & Explanation Troubleshooting & Optimization Strategies
Catalyst Poisoning by Pyrimidine Nitrogen The reaction works with non-heterocyclic substrates but fails with pyrimidines. The reaction starts but then stops, indicating product inhibition.1. Ligand Selection: Switch to bulkier, more electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[1] The steric bulk around the palladium center can physically hinder the coordination of the pyrimidine nitrogen. 2. Slow Addition: Add the pyrimidine substrate slowly to the reaction mixture. This maintains a low concentration, reducing its inhibitory effect on the catalyst.[1] 3. Use a Pre-formed Palladium Precatalyst: These are often more stable and less susceptible to deactivation.[1]
Inactive Catalyst or Improper Setup The reaction mixture does not change color as expected, or a black precipitate (palladium black) forms, indicating catalyst aggregation and decomposition.[7]1. Rigorous Degassing: Suzuki couplings are highly sensitive to oxygen.[2] Sparge the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes before use and ensure the reaction is run under a positive pressure of inert gas.[2] 2. Use Fresh Reagents: Ensure the palladium source and any phosphine ligands are active and not oxidized.[5] Use high-purity, fresh boronic acid.
Poor Substrate Reactivity Chloropyrimidines are generally less reactive than their bromo or iodo counterparts, requiring a more active catalytic system.[2]1. Optimize Catalyst System: A screening of different palladium sources, ligands, and bases is critical. The combination is highly interdependent.[2] (See Table 2 for an example). 2. Increase Reaction Temperature: Higher temperatures can overcome the activation energy barrier for less reactive substrates. Microwave heating is a powerful tool here.[2]
Poor Solubility Reagents are not fully dissolved in the chosen solvent, impeding the reaction rate.[1]1. Screen Solvents: Test different solvents or solvent mixtures (e.g., dioxane/H₂O, THF, DMF, toluene).[1][8] 2. Increase Temperature: This can often improve the solubility of the starting materials.[1]
Data Presentation: Example of Catalyst & Ligand Screening

The following table summarizes hypothetical yields for the Suzuki coupling of 2,4-dichloropyrimidine with an arylboronic acid, based on literature precedents.[2]

Catalyst Ligand Yield (%) Notes & Rationale
Pd(PPh₃)₄-71A common and often effective "workhorse" catalyst for this substrate.
Pd₂(dba)₃-<5Inefficient without a suitable supporting ligand to facilitate the catalytic cycle.
Pd(OAc)₂SPhos>90The combination of a simple Pd(II) source with a bulky, electron-rich phosphine ligand is often highly effective for challenging substrates like chloropyrimidines.
Pd(OAc)₂PPh₃45Triphenylphosphine is less electron-rich and bulky than SPhos, leading to lower efficiency for the less reactive chloride substrate.
Mechanistic Insights: The "Why" of Catalyst Deactivation

Understanding the deactivation mechanism is key to designing a robust reaction. The primary deactivation pathway for pyrimidine cross-couplings involves the coordination of the pyrimidine's nitrogen lone pair to the palladium center.

The Lewis basic nitrogen atoms of the pyrimidine ring act as potent ligands for the electron-deficient palladium catalyst. This coordination can occur at multiple stages of the catalytic cycle, forming stable off-cycle complexes that are catalytically inactive or have significantly reduced activity.[1][3][4] This effectively sequesters the catalyst, preventing it from participating in the desired cross-coupling reaction.

Catalyst_Deactivation Active_Catalyst Active Pd(0) Catalyst Deactivated_Complex Deactivated Pd-Pyrimidine Complex (Off-Cycle) Active_Catalyst->Deactivated_Complex Catalyst Poisoning Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Productive Pathway Pyrimidine Pyrimidine Substrate Pyrimidine->Deactivated_Complex Catalyst Poisoning Deactivated_Complex->Active_Catalyst Reversible? (Often Slow)

Caption: Catalyst poisoning by pyrimidine substrates.

This diagram illustrates how the active palladium catalyst can be diverted from the productive catalytic cycle by coordinating with the pyrimidine substrate, forming a stable, deactivated complex.

Troubleshooting Workflow for Low Yield Reactions

When faced with a low-yielding reaction, a logical, step-by-step approach is crucial for efficiently identifying and solving the problem.

Troubleshooting_Workflow Start Low or No Yield Observed Check_Setup Verify Reaction Setup: - Inert Atmosphere? - Degassed Solvents? - Reagent Purity? Start->Check_Setup Check_Setup->Start Setup Issue Found (Fix and Retry) Screen_Ligands Screen Bulky, Electron-Rich Phosphine Ligands (e.g., XPhos, SPhos) Check_Setup->Screen_Ligands Setup is Correct Screen_Conditions Optimize Conditions: - Base (K₃PO₄, K₂CO₃, Cs₂CO₃) - Solvent (Dioxane/H₂O, Toluene) - Temperature (Conventional vs. MW) Screen_Ligands->Screen_Conditions No Improvement Success Yield Improved Screen_Ligands->Success Improvement Seen Slow_Addition Implement Slow Addition of Pyrimidine Substrate Screen_Conditions->Slow_Addition No Improvement Screen_Conditions->Success Improvement Seen Slow_Addition->Success Improvement Seen Failure Still Low Yield Slow_Addition->Failure No Improvement

Caption: A logical workflow for troubleshooting low yields.

Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Chloropyrimidine

This procedure is a robust starting point based on common methodologies.[2] Note: Optimization will likely be required for your specific substrates.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add the chloropyrimidine (1.0 equiv.), arylboronic acid (1.2–1.5 equiv.), and a suitable base (e.g., K₃PO₄ or K₂CO₃, 2.0–3.0 equiv.).

  • Inert Atmosphere:

    • Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition:

    • Add a degassed solvent (e.g., a 9:1 mixture of 1,4-Dioxane/H₂O) via syringe. The solvent must be thoroughly sparged with an inert gas for at least 30 minutes prior to use.

  • Catalyst Addition:

    • Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos) to the flask. A typical loading is 1-5 mol% Pd.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Work-up:

    • After the reaction is complete (as determined by monitoring), cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

References
  • Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. (2025). Benchchem.
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. (2025). Benchchem.
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
  • Technical Support Center: Suzuki Couplings of Bromopyrimidines. (2025). Benchchem.
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2024).
  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. (2025). Journal of the American Chemical Society.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. (2021). RSC Advances.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. (2025). RSC Publishing - The Royal Society of Chemistry.
  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)
  • Technical Support Center: Catalyst Poisoning in Reactions with 2-Ethyl-4-fluoropyridine. (2025). Benchchem.
  • Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands. (2025). Benchchem.
  • Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substr
  • How can I solve my problem with Suzuki coupling?. (2014).
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-C

Sources

Troubleshooting

Technical Support Center: Optimizing CuAAC Reactions with Electron-Deficient Alkynes

Welcome to the technical support center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide is specifically designed for researchers, scientists, and drug development professionals who are...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields or slow reaction rates when using electron-deficient alkynes. Here, we will explore the underlying reasons for these difficulties and provide detailed, field-proven troubleshooting strategies and protocols to enhance the efficiency of your click chemistry conjugations.

Frequently Asked Questions (FAQs)

Q1: Why is my CuAAC reaction yield so low when using an electron-deficient alkyne?

This is a common challenge that stems from the fundamental mechanism of the CuAAC reaction. The presence of an electron-withdrawing group (EWG) on the alkyne, such as in propiolate esters or ethynyl ketones, lowers the pKa of the terminal alkyne proton, making it more acidic.[1][2] While this facilitates the initial deprotonation step to form the copper(I) acetylide, it also makes the alkyne less nucleophilic. This reduced nucleophilicity can slow down the subsequent, often rate-determining, cycloaddition step with the azide.[3][4]

Q2: My reaction starts but then seems to stall before completion. What's happening?

Reaction stalling can be attributed to several factors, often exacerbated by the sensitive nature of reactions with electron-deficient alkynes:

  • Catalyst Inactivation: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[5][6] This is a primary cause of reaction failure.

  • Ligand Degradation: In bioconjugation settings, reactive oxygen species (ROS) generated by the Cu(I)/Cu(II)/ascorbate redox cycle can degrade the accelerating ligand, compromising its ability to protect the catalyst and promote the reaction.[7]

  • Formation of Unproductive Complexes: Under certain conditions, copper acetylides can form oligomeric or polymeric species that are catalytically inactive, effectively sequestering the catalyst from the productive cycle.[3]

Q3: What is the best catalyst system (copper source, ligand, and reducing agent) for these challenging substrates?

There is no single "best" system, as the optimal choice depends on your specific substrates and reaction conditions (e.g., solvent, temperature, presence of sensitive functional groups). However, a robust starting point for electron-deficient alkynes often involves:

  • Copper Source: A Cu(II) salt like CuSO₄·5H₂O is most common, used in conjunction with a reducing agent.[8][9] For air-sensitive applications, direct Cu(I) sources like CuBr or CuI can be used, but require an inert atmosphere.[5][10]

  • Reducing Agent: Sodium ascorbate is the most widely used and effective reducing agent to maintain a sufficient concentration of Cu(I).[10][11][12] A fresh solution should always be prepared immediately before use.[5]

  • Accelerating Ligand: A chelating ligand is critical. For aqueous or biological media, water-soluble tris(triazolylmethyl)amine ligands like THPTA and BTTAA are excellent choices as they stabilize the Cu(I) state, accelerate the reaction, and protect sensitive biomolecules from copper-mediated damage.[6][8][13] For organic solvents, TBTA is a highly effective and commonly used ligand.[3][12][14]

Q4: Can I just increase the temperature to speed up the reaction?

While gentle heating (e.g., 40-60 °C) can sometimes increase the rate of a sluggish reaction, it should be approached with caution.[5][15] Increased temperature can also promote side reactions, such as alkyne homocoupling (Glaser coupling), and may degrade sensitive substrates or reagents.[9][15] It is generally recommended to first optimize the catalyst system and reagent concentrations at room temperature before resorting to heat.

Troubleshooting Guide: Low to No Product Formation

This section provides a systematic approach to diagnosing and resolving low yields in CuAAC reactions involving electron-deficient alkynes.

Diagram: Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues.

TroubleshootingWorkflow start Start: Low or No Yield reagents 1. Verify Reagent Quality & Stoichiometry start->reagents catalyst 2. Assess Catalyst System Activity reagents->catalyst Reagents OK? fail Re-evaluate Strategy reagents->fail Reagents Faulty? sub1 Purity Check (NMR, MS) Use slight excess of one reagent (1.1-1.5 eq) reagents->sub1 conditions 3. Optimize Reaction Conditions catalyst->conditions Catalyst Active? catalyst->fail Catalyst Inactive? sub2 Use fresh reducing agent Degas solvents Use inert atmosphere Pre-complex Cu and Ligand catalyst->sub2 success Yield Improved conditions->success Optimization Works? conditions->fail No Improvement? sub3 Test different solvents/co-solvents Adjust concentration Screen different ligands (e.g., THPTA, BTTAA, TBTA) conditions->sub3

Caption: A logical workflow for diagnosing and solving low-yield CuAAC reactions.

Step 1: Root Cause Analysis - The Catalyst System

The health of your copper catalyst is the single most critical factor for a successful reaction. The active species, Cu(I), is readily oxidized by atmospheric oxygen, rendering it inactive.

The Problem: Oxygen dissolved in your solvents or present in the reaction headspace will rapidly oxidize Cu(I) to Cu(II). Without an effective reducing agent and a protective ligand, your catalyst concentration will plummet, stalling the reaction.[5][9]

Solutions & Protocols:

  • Deoxygenate Solvents: Before preparing any stock solutions, thoroughly degas all solvents (water, buffers, organic co-solvents) by bubbling with an inert gas like argon or nitrogen for 15-20 minutes.[5]

  • Use Fresh Reducing Agent: Prepare your sodium ascorbate stock solution immediately before you set up the reaction. Ascorbate solutions can degrade upon standing.[5][9]

  • Pre-complex Copper and Ligand: Do not add the copper salt and ligand to the main reaction pot separately. Instead, pre-mix the CuSO₄ and ligand solutions in a separate vial and allow them to stand for a few minutes.[6][9] This ensures the copper is chelated and protected before it is introduced to the other reagents. A ligand-to-copper ratio of 5:1 is often recommended for bioconjugation to protect sensitive molecules from oxidative damage.[6][8]

  • Work Under Inert Atmosphere: For particularly sensitive or slow reactions, setting up the reaction in a glovebox or using standard Schlenk line techniques to maintain an inert nitrogen or argon atmosphere can dramatically improve yields.[9]

Step 2: Re-evaluating Ligand Choice

While TBTA is a workhorse in organic solvents, and THPTA in aqueous media, not all ligands perform equally with all substrates. Electron-deficient alkynes can benefit from ligands that enhance the electron density at the copper center, which can help accelerate the catalytic cycle.

The Problem: An inappropriate ligand may not sufficiently stabilize the Cu(I) center or may not create the optimal steric and electronic environment to facilitate the reaction with a less reactive, electron-deficient alkyne.

Solutions & Protocols:

  • Ligand Screening: If yields remain low with a standard ligand, consider screening alternatives. Benzimidazole-based ligands, for example, have shown superior performance in some cases due to their strong Cu(I)-binding properties.[12]

  • Optimize Ligand:Copper Ratio: While a 5:1 ratio is a good starting point for bioconjugations, this can be optimized.[8] For small molecule synthesis in organic solvents, a ratio closer to 1:1 or 2:1 may be sufficient and even preferable.[9]

Table 1: Recommended Accelerating Ligands
LigandPrimary ApplicationKey AdvantagesConsiderations
TBTA Organic SynthesisHigh reaction rates, excellent solubility in organic solvents.[13]Low water solubility, higher cytotoxicity.[13]
THPTA Bioconjugation (Aqueous)High water solubility, moderate reaction rates, protects biomolecules.[8][13]Can be susceptible to oxidative degradation.
BTTAA Bioconjugation (In Vivo)Very high biocompatibility and stability, very low cytotoxicity.[13]Moderate water solubility.
Benzimidazoles General PurposeCan offer faster rates than triazole-based ligands.[12]May require specific synthesis.
Step 3: Optimizing Reaction Conditions

With a robust catalyst system in place, fine-tuning the reaction environment is the next logical step.

The Problem: Suboptimal solvent choice can lead to poor solubility of reagents, while incorrect concentrations can slow down what is typically a bimolecular reaction.

Solutions & Protocols:

  • Solvent Systems: For reactions with poor solubility in purely aqueous or organic media, consider a mixed solvent system. A t-BuOH/water or DMSO/water mixture is often effective at solubilizing all components.[5]

  • Concentration: CuAAC reactions are sensitive to reactant concentrations. If your reaction is slow, and your starting materials are stable, try increasing the concentration of both the azide and alkyne.

  • Stoichiometry: While a 1:1 ratio is theoretically ideal, using a slight excess (1.1 to 1.5 equivalents) of the more accessible or less precious reagent can help drive the reaction to completion.[5][9]

Advanced Protocol: Optimized CuAAC for an Electron-Deficient Alkyne

This protocol provides a robust starting point for conjugating an azide to a challenging electron-deficient alkyne (e.g., a propiolate derivative) in an aqueous/organic co-solvent system.

Materials:

  • Azide-functionalized molecule

  • Electron-deficient alkyne (e.g., ethyl propiolate)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)

  • Sodium Ascorbate

  • Solvents: Deoxygenated DMSO and Deoxygenated 18 MΩ·cm water

Stock Solutions (Prepare Fresh):

  • Azide Stock: 10 mM in DMSO.

  • Alkyne Stock: 12 mM in DMSO (for a 1.2 equivalent reaction).

  • CuSO₄ Stock: 20 mM in deoxygenated water.[16]

  • THPTA Stock: 50 mM in deoxygenated water.[8][16]

  • Sodium Ascorbate Stock: 100 mM in deoxygenated water.[6]

Reaction Procedure:

  • Catalyst Preparation: In a clean microcentrifuge tube, prepare the Cu(I)-ligand complex. For a 1 mL final reaction volume with a target of 0.25 mM Cu:

    • Add 12.5 µL of 20 mM CuSO₄ stock.

    • Add 25 µL of 50 mM THPTA stock (achieves a 5:1 ligand:copper ratio).[16]

    • Mix gently and let stand for 2 minutes.

  • Reaction Assembly: In a separate 1.5 mL microcentrifuge tube, combine the following in order:

    • 100 µL of 10 mM Azide stock (Final concentration: 1 mM).

    • Sufficient deoxygenated water and DMSO to reach a final volume of 1 mL and desired co-solvent ratio (e.g., 712.5 µL H₂O + 100 µL DMSO from reagents = ~81% aqueous).

    • 100 µL of 12 mM Alkyne stock (Final concentration: 1.2 mM).

  • Initiation:

    • Add the pre-complexed Copper/THPTA solution (37.5 µL) to the main reaction tube.

    • Initiate the reaction by adding 50 µL of the fresh 100 mM Sodium Ascorbate solution (Final concentration: 5 mM).[16]

    • Cap the tube tightly and mix gently by inverting.

  • Incubation & Monitoring:

    • Allow the reaction to proceed at room temperature, protected from light.

    • Monitor the reaction progress by a suitable technique (e.g., LC-MS or TLC) at time points such as 1h, 4h, and 12h. Many reactions reach completion within a few hours, but more challenging substrates may require longer times.[5]

This systematic approach, from understanding the underlying chemistry to implementing robust, optimized protocols, will significantly improve your success rate when working with electron-deficient alkynes in CuAAC reactions.

References
  • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. MDPI. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Center for Biotechnology Information. [Link]

  • Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Jena Bioscience. [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. National Center for Biotechnology Information. [Link]

  • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. National Center for Biotechnology Information. [Link]

  • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journals. [Link]

  • Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Royal Society of Chemistry. [Link]

  • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. National Center for Biotechnology Information. [Link]

  • Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. National Center for Biotechnology Information. [Link]

  • Well-defined copper(I) complexes for Click azide–alkyne cycloaddition reactions: one Click beyond. ResearchGate. [Link]

  • A DFT Study on the Binuclear CuAAC Reaction: Mechanism in Light of New Experiments. ACS Publications. [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. [Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Royal Society of Chemistry. [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. National Center for Biotechnology Information. [Link]

  • Enhancing the CuAAC efficiency of a Cu(i)–NHC complex in biological media by encapsulation. National Center for Biotechnology Information. [Link]

  • Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution. ACS Publications. [Link]

  • Low yields in Click rxn : r/OrganicChemistry. Reddit. [Link]

  • CuAAC: an efficient Click Chemistry reaction on Solid Phase. ResearchGate. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. [Link]

  • Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm. [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. [Link]

  • The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research. [Link]

Sources

Optimization

Technical Support Center: 2-Bromo-4-ethynylpyrimidine Synthesis &amp; Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks researchers encounter when synthesizing and purifying 2-bromo-4-ethynylpyrim...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks researchers encounter when synthesizing and purifying 2-bromo-4-ethynylpyrimidine . This compound is a highly valuable building block in medicinal chemistry (e.g., for CDK4/HDAC inhibitors and Meridianin alkaloid derivatives)[1][2][3], but its synthesis is fraught with regioselectivity issues, nucleophilic side reactions, and product instability.

This guide abandons generic advice in favor of causality-driven troubleshooting , self-validating protocols, and actionable data.

I. Synthesis Workflow & Diagnostic Logic

Before diving into specific FAQs, it is crucial to map the standard synthetic route and the diagnostic logic used to identify failures. The predominant route utilizes a Sonogashira cross-coupling of 2,4-dibromopyrimidine with trimethylsilylacetylene (TMS-acetylene), followed by a controlled desilylation[1].

SynthesisWorkflow Start 2,4-Dibromopyrimidine (Starting Material) Sono Sonogashira Coupling Pd(PPh3)2Cl2, CuI, TEA TMS-Acetylene Start->Sono Regioselective C4 Addition Intermediate 2-Bromo-4-(TMS-ethynyl)pyrimidine (Intermediate) Sono->Intermediate >85% Conversion Deprotect Desilylation K2CO3, MeOH, 0°C Intermediate->Deprotect Methanolysis Product 2-Bromo-4-ethynylpyrimidine (Crude Product) Deprotect->Product Cleavage of TMS Purify Purification TEA-Neutralized Silica Gel Product->Purify Remove Salts Final Pure 2-Bromo-4-ethynylpyrimidine (Store at -20°C, Argon) Purify->Final Avoid Polymerization

Workflow for the regioselective synthesis and purification of 2-bromo-4-ethynylpyrimidine.

TroubleshootingLogic Issue Low Yield / Impure Product Check1 LC-MS / TLC Analysis Issue->Check1 Cause1 C2/C4 Bis-Coupling (Over-reaction) Check1->Cause1 LC-MS: Bis-addition mass Cause2 Glaser Homocoupling (Diyne formation) Check1->Cause2 LC-MS: Diyne mass Cause3 SNAr Side Reaction (Loss of C2-Br) Check1->Cause3 LC-MS: Loss of Br isotope pattern Fix1 Lower Temp / Dropwise Addition or use 2-Bromo-4-iodopyrimidine Cause1->Fix1 Fix2 Strict Degassing (Argon) Exclude Oxygen Cause2->Fix2 Fix3 Maintain 0°C during Desilylation Quench Immediately Cause3->Fix3

Diagnostic logic tree for identifying and resolving common synthesis byproducts.

II. Troubleshooting FAQs

Section A: Sonogashira Coupling Regioselectivity

Q: Why am I observing significant amounts of the bis-coupled byproduct (2,4-bis((trimethylsilyl)ethynyl)pyrimidine) instead of the desired mono-coupled product? A: This is a classic regioselectivity failure. In 2,4-dibromopyrimidine, the C4 position is more electrophilic due to the synergistic electron-withdrawing effect of the adjacent nitrogen atoms, making it the preferred site for palladium oxidative addition. However, the reactivity differential between C2 and C4 is not absolute.

  • Causality: If the local concentration of TMS-acetylene is too high, or if the reaction is run at elevated temperatures, the C2 position will also undergo coupling because the first addition at C4 does not sufficiently deactivate the C2-bromine.

  • Self-Validating Action: Run the reaction at 0°C to Room Temperature and add the TMS-acetylene dropwise via a syringe pump to maintain a low steady-state concentration.

  • Expert Alternative: If regioselectivity remains poor, switch your starting material to 2-bromo-4-iodopyrimidine . The C-I bond is drastically more reactive toward Pd(0) insertion than the C-Br bond, guaranteeing >95% regioselectivity at C4[1].

Q: My reaction stalls at 50% conversion, and LC-MS shows a large peak corresponding to a diyne. How do I fix this? A: You are experiencing Glaser homocoupling , an oxidative side reaction where two terminal alkynes couple together in the presence of Cu(I) and trace oxygen.

  • Causality: Oxygen acts as the terminal oxidant in the Glaser catalytic cycle. If your solvent is not rigorously degassed, the Cu(I) co-catalyst will preferentially couple the TMS-acetylene to itself rather than transferring it to the palladium center.

  • Self-Validating Action: Degas your amine solvent using the "freeze-pump-thaw" method (minimum 3 cycles) rather than simple nitrogen bubbling. Ensure your reaction flask is under a positive pressure of high-purity Argon.

Section B: Desilylation & SNAr Side Reactions

Q: During the removal of the TMS group using K₂CO₃ in Methanol, my LC-MS shows a mass shift and the distinct 1:1 Bromine isotope pattern disappears. What is happening? A: You are observing a nucleophilic aromatic substitution (SNAr) side reaction.

  • Causality: The C2-bromine on the pyrimidine ring is highly activated. When you use potassium carbonate in methanol, methoxide ions are generated in situ. If the reaction is left too long or allowed to warm up, the methoxide will attack the C2 position, displacing the bromine to form 2-methoxy-4-ethynylpyrimidine[2]. The ethynyl group at C4 further stabilizes the Meisenheimer intermediate during this attack.

  • Self-Validating Action: Perform the desilylation strictly at 0°C. Monitor the reaction continuously by TLC (every 10 minutes). The moment the starting material is consumed, quench the reaction immediately with a weak acid (e.g., saturated aqueous NH₄Cl) to neutralize the basic methoxide.

Section C: Purification & Storage

Q: My isolated 2-bromo-4-ethynylpyrimidine turns into an insoluble black tar after concentration or during storage. How do I prevent degradation? A: Terminal alkynes conjugated to electron-deficient heterocycles are notoriously unstable. They are prone to acid-catalyzed polymerization and degradation.

  • Causality: Standard silica gel contains slightly acidic silanol groups. The high localized concentration of the product on the silica band, combined with this acidity, lowers the activation energy for alkyne cross-linking, causing the compound to polymerize on the column.

  • Self-Validating Action: Pre-treat your silica gel by flushing the column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites. When concentrating the product on a rotary evaporator, keep the water bath strictly below 25°C. Store the final product neat at -20°C under an argon atmosphere.

III. Quantitative Data: Reaction Optimization

The following table summarizes the impact of various parameters on the yield and purity of the Sonogashira coupling step, based on field-proven optimizations[1].

ParameterSub-optimal ConditionOptimized ConditionImpact on Yield / Purity
Electrophile 2,4-dibromopyrimidine2-bromo-4-iodopyrimidineIncreases regioselectivity from ~70% to >95%.
Solvent Degassing N₂ Sparging (5 mins)Freeze-Pump-Thaw (3x)Suppresses Glaser homocoupling diyne from 20% to <2%.
Alkyne Addition Bolus addition (All at once)Syringe pump (over 2 hours)Prevents C2/C4 bis-coupling; increases mono-product yield.
Desilylation Temp Room Temperature (25°C)Ice Bath (0°C)Eliminates SNAr methoxide substitution at the C2 position.
Silica Gel Standard untreated silica1% TEA-neutralized silicaPrevents on-column polymerization; improves recovery by 30%.

IV. Step-by-Step Experimental Protocol

Protocol: Regioselective Synthesis of 2-Bromo-4-ethynylpyrimidine

Phase 1: Sonogashira Coupling

  • Preparation: To an oven-dried, argon-purged Schlenk flask, add 2-bromo-4-iodopyrimidine (1.0 eq) and dissolve in anhydrous, degassed Diethylamine (0.2 M).

    • Causality Note: Diethylamine serves a dual purpose as both the base to neutralize the HI byproduct and as a ligand to stabilize the active Pd(0) intermediate.

  • Catalyst Loading: Add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.10 eq) against a positive counter-flow of Argon. The solution will typically turn pale yellow.

  • Alkyne Addition: Cool the mixture to 0°C. Add TMS-acetylene (1.05 eq) dropwise via a syringe pump over 1 hour.

  • Self-Validating Checkpoint: After 2 hours, spot the reaction mixture on a TLC plate (Hexanes:EtOAc 4:1). The starting material should be completely consumed, replaced by a brightly UV-active spot. Do not add more catalyst if starting material persists; verify your system's degassing instead, as oxygen poisons the Pd(0) species.

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium black and copper salts. Concentrate under reduced pressure to yield the intermediate.

Phase 2: Controlled Desilylation & Purification 6. Deprotection: Dissolve the intermediate in anhydrous Methanol (0.1 M) and cool strictly to 0°C in an ice bath. 7. Reagent Addition: Add anhydrous K₂CO₃ (1.2 eq) in one portion. Stir vigorously. 8. Monitoring: Check TLC every 10 minutes. The reaction is typically complete within 30-45 minutes. 9. Quenching: Immediately upon completion, quench the reaction by adding saturated aqueous NH₄Cl (equal volume to Methanol) to prevent SNAr displacement of the C2-bromine[2]. 10. Extraction: Extract with Dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate at <25°C . 11. Neutralized Chromatography: Pack a silica gel column using Hexanes containing 1% Triethylamine. Load the crude product and elute with a gradient of Hexanes to 10% EtOAc. 12. Storage: Immediately flush the purified vials with Argon and store at -20°C.

V. References

  • ScienceOpen. "Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors." ScienceOpen Publications (April 2022). URL:[Link]

  • Semantic Scholar. "A Review: Meridianins and Meridianins Derivatives - Synthesis and Applications." Molecules (December 2022). URL:[Link]

Sources

Troubleshooting

Minimizing homocoupling in Sonogashira reactions of 2-Bromo-4-ethynylpyrimidine

Welcome to the technical support guide for researchers utilizing 2-Bromo-4-ethynylpyrimidine in Sonogashira cross-coupling reactions. This resource is designed to provide in-depth, field-proven insights into optimizing y...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers utilizing 2-Bromo-4-ethynylpyrimidine in Sonogashira cross-coupling reactions. This resource is designed to provide in-depth, field-proven insights into optimizing your reaction conditions and troubleshooting common issues, with a primary focus on the persistent challenge of alkyne homocoupling (Glaser coupling).

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm seeing a significant amount of a dimeric byproduct from my terminal alkyne. What is causing this, and how can I prevent it?

Answer:

The formation of a homocoupled alkyne dimer is a classic side reaction in Sonogashira couplings, known as Glaser or Hay coupling.[1][2][3] This side reaction is primarily driven by the copper(I) co-catalyst, which, in the presence of oxygen, facilitates the oxidative dimerization of the terminal alkyne.[3][4] For a substrate like 2-Bromo-4-ethynylpyrimidine, where the starting materials can be valuable, minimizing this byproduct is critical for improving yield and simplifying purification.

The core of the problem lies in the catalytic cycle of the Glaser coupling, which competes with the desired Sonogashira pathway.

cluster_0 Glaser Homocoupling Pathway cluster_1 Desired Sonogashira Pathway Start 2 R-C≡C-H Cu_Acetylide 2 R-C≡C-Cu(I) Start->Cu_Acetylide + 2 Cu(I) Oxidation Oxidation (O₂ present) Cu_Acetylide->Oxidation Transmetalation Transmetalation Cu_Acetylide->Transmetalation Competition Point Dimer R-C≡C-C≡C-R (Homocoupled Product) Oxidation->Dimer Cu_0 2 Cu(0) Alkyne_H R-C≡C-H Cu_Acetylide_Sono R-C≡C-Cu(I) Alkyne_H->Cu_Acetylide_Sono + Cu(I) Cu_Acetylide_Sono->Transmetalation Pd_Complex Ar-Pd(II)-X(L)₂ Pd_Complex->Transmetalation Product Ar-C≡C-R (Desired Product) Transmetalation->Product Reductive Elimination caption Diagram: Competing Sonogashira vs. Glaser Pathways.

Caption: Competing Sonogashira cross-coupling vs. Glaser homocoupling.

Core Strategies to Minimize Homocoupling:

  • Rigorous Exclusion of Oxygen: Oxygen is the terminal oxidant for the copper-catalyzed dimerization.[1][4][5] It is imperative to create and maintain an inert atmosphere.

    • Actionable Protocol: Degas all solvents (e.g., THF, DMF, triethylamine) by at least three freeze-pump-thaw cycles or by sparging with argon or high-purity nitrogen for 30-60 minutes. Ensure all glassware is oven- or flame-dried and the reaction is assembled under a positive pressure of inert gas.

  • Minimize Copper(I) Catalyst Loading: While catalytic amounts of Cu(I) are essential for the traditional Sonogashira mechanism, excess copper accelerates homocoupling.[4]

    • Actionable Protocol: If you observe significant homocoupling, reduce the CuI loading from a typical 2-5 mol% down to 0.5-1 mol%. Often, this is sufficient to facilitate the desired reaction without excessively promoting the side reaction.

  • Control Alkyne Concentration: The Glaser coupling is a bimolecular reaction between two alkyne molecules. Keeping the instantaneous concentration of the free alkyne low disfavors this pathway.

    • Actionable Protocol: Instead of adding the terminal alkyne all at once, use a syringe pump to add it slowly over several hours. This maintains a low, steady-state concentration, favoring the reaction with the palladium complex over self-coupling.[3][4]

  • Adopt a Copper-Free Protocol: The most definitive method to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[6][7][8] Copper-free Sonogashira reactions are well-established and highly effective, particularly for reactive aryl bromides like 2-Bromo-4-ethynylpyrimidine.[6][9]

Question 2: I want to try a copper-free Sonogashira reaction. What are the key changes to the experimental setup and conditions?

Answer:

Switching to a copper-free protocol is an excellent strategy. The fundamental principle of copper-free variants is that under the right conditions (often involving a stronger base or more electron-rich ligands), the palladium catalyst can facilitate both the activation of the aryl halide and the deprotonation/activation of the alkyne without a copper intermediary.[10][11]

ParameterTraditional (Cu-Catalyzed)Copper-Free ProtocolRationale for Change
Co-Catalyst 1-5 mol% CuINone Eliminates the primary catalyst for Glaser homocoupling.[6][12]
Palladium System PdCl₂(PPh₃)₂, Pd(PPh₃)₄Pd(OAc)₂, Pd₂(dba)₃ + LigandPd(II) precursors are often used with specific ligands to generate the active Pd(0) species in situ.[13]
Ligand Triphenylphosphine (often part of precatalyst)Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, SPhos) or N-heterocyclic carbenes (NHCs).[9][11]These ligands accelerate the oxidative addition and reductive elimination steps, compensating for the absence of copper.[11]
Base Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH)Often a stronger or more hindered base is used, such as DBU, Cs₂CO₃, or an excess of a secondary amine.[1][13][14]The base plays a more direct role in the alkyne activation step in the absence of copper.[11]
Temperature 25-80 °C25-100 °CAryl bromides typically require heating, similar to the copper-catalyzed version.[1]
Recommended Copper-Free Starting Protocol for 2-Bromo-4-ethynylpyrimidine:
  • Setup: To a dry Schlenk flask under argon, add 2-Bromo-4-ethynylpyrimidine (1.0 equiv.), Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand like SPhos (4 mol%).

  • Reagents: Add anhydrous, degassed solvent (e.g., THF or DMF). Then add the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne coupling partner (1.2 equiv.).

  • Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water or brine. The organic layer is then dried, filtered, and concentrated. Purify via column chromatography.

Question 3: My reaction is stalled with low conversion of the 2-Bromo-4-ethynylpyrimidine. What should I investigate?

Answer:

Low or no conversion of the aryl bromide points towards a problem with the palladium catalytic cycle, specifically the initial oxidative addition step.[1] The C-Br bond in your substrate is generally reactive enough, but several factors can inhibit the catalyst.

Start Low Conversion of Ar-Br CheckCatalyst Is the Pd catalyst/precatalyst active and fresh? Start->CheckCatalyst CheckTemp Is the reaction temperature high enough? CheckCatalyst->CheckTemp Yes Use fresh Pd source\nConsider Pd(0) precatalyst like Pd(PPh₃)₄ Use fresh Pd source Consider Pd(0) precatalyst like Pd(PPh₃)₄ CheckCatalyst->Use fresh Pd source\nConsider Pd(0) precatalyst like Pd(PPh₃)₄ No/Unsure CheckBase Is the base appropriate and anhydrous? CheckTemp->CheckBase Yes Increase temperature in 10-20°C increments\n(typically 80-100°C for Ar-Br) Increase temperature in 10-20°C increments (typically 80-100°C for Ar-Br) CheckTemp->Increase temperature in 10-20°C increments\n(typically 80-100°C for Ar-Br) No CheckLigand Is the ligand suitable for Ar-Br activation? CheckBase->CheckLigand Yes Use freshly opened, anhydrous base\nConsider a stronger base if needed Use freshly opened, anhydrous base Consider a stronger base if needed CheckBase->Use freshly opened, anhydrous base\nConsider a stronger base if needed No/Unsure Switch to a more electron-rich,\nbulky phosphine ligand (e.g., cataCXium® A, SPhos) Switch to a more electron-rich, bulky phosphine ligand (e.g., cataCXium® A, SPhos) CheckLigand->Switch to a more electron-rich,\nbulky phosphine ligand (e.g., cataCXium® A, SPhos) No/Unsure Problem likely solved or requires further investigation Problem likely solved or requires further investigation CheckLigand->Problem likely solved or requires further investigation Yes caption Diagram: Troubleshooting Low Conversion of Aryl Bromide.

Caption: Troubleshooting Low Conversion of Aryl Bromide.

Troubleshooting Steps:

  • Catalyst Activity: The active Pd(0) species is susceptible to oxidation.

  • Reaction Temperature: While aryl iodides can react at room temperature, aryl bromides almost always require heating to facilitate the oxidative addition step.[1][15]

    • Solution: If you are running the reaction at a low temperature, incrementally increase it to the 80-100 °C range. Monitor for any potential decomposition of your starting materials at higher temperatures.

  • Choice of Ligand: For a somewhat electron-neutral or electron-rich aryl bromide, standard triphenylphosphine may not be sufficient to promote high catalytic turnover.

    • Solution: Switch to a more electron-rich and bulky phosphine ligand. These ligands stabilize the Pd(0) center and increase the rate of oxidative addition. Examples include tri-tert-butylphosphine (P(t-Bu)₃) or biarylphosphine ligands (e.g., SPhos).[9]

  • Base and Solvent Purity: Water and other protic impurities can interfere with the base and the catalytic intermediates.

    • Solution: Always use anhydrous solvents and ensure your amine base is dry.[15] DMF is a common solvent that can effectively dissolve the various organic and inorganic components of the reaction.[16][17]

Question 4: Can the pyrimidine nitrogen atoms in my substrate interfere with the reaction?

Answer:

Yes, this is an important consideration for heteroaromatic substrates. The lone pairs on the pyrimidine nitrogens can potentially coordinate to the palladium center. This coordination can sometimes act as an inhibitory step by occupying a coordination site needed for the catalytic cycle to proceed.

However, pyrimidine-based catalysts have also been developed, indicating that this coordination is not always detrimental and can sometimes be productive.[1] The key is often the choice of an appropriate phosphine ligand. A strongly coordinating phosphine ligand will generally outcompete the pyrimidine nitrogen for a site on the palladium, preventing catalyst sequestration and allowing the reaction to proceed as intended. If you suspect substrate inhibition is an issue, employing a more strongly binding, electron-rich phosphine ligand is a logical first step.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved March 28, 2026, from [Link]

  • Mohammadi Ziari, M., & Goli, F. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7466–7517. [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. IntechOpen. [Link]

  • Fukuyama, T., Shinomen, Y., & Ryu, I. (2002). A Copper-Free Sonogashira Coupling Reaction in Ionic Liquids and Its Application to a Microflow System for Efficient Catalyst Recycling. Organic Letters, 4(10), 1691–1694. [Link]

  • Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938–4943. [Link]

  • Mohammadi Ziari, M., & Goli, F. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved March 28, 2026, from [Link]

  • Walter, P. E. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Soós, T., & Kormos, A. (2009). Copper-free Sonogashira coupling in amine–water solvent mixtures. ResearchGate. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • Anusha, V., & Sreedhar, B. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5139–5164. [Link]

  • Shaheen, F., & Perveen, S. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. PMC. [Link]

  • Das, P., & Deka, M. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. The Royal Society of Chemistry. [Link]

  • Monopoli, A., Calò, V., & Ciminale, F. (2008). Copper-Catalyzed Sonogashira-Type Reactions Under Mild Palladium-Free Conditions. Organic Letters, 10(15), 3287–3290. [Link]

  • Anusha, V., & Sreedhar, B. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5139-5164. [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. (2020, June 19). Vedantu. [Link]

  • Morin, J.-F., & Duval, A. (2019). Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. The Journal of Organic Chemistry, 84(6), 3590–3594. [Link]

  • Ferlin, F., & Vaccaro, L. (2020). Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. Organic Letters, 22(10), 3800–3804. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Chemistry Portal. [Link]

  • Mohammadi Ziari, M., & Goli, F. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances (RSC Publishing). [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Anusha, V., & Sreedhar, B. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC. [Link]

  • Schüßler, F., & Lentz, D. (2017). trans-Bis[2-(pyrimidin-2-yl)ethynyl]bis(triphenylphosphine)palladium. PMC. [Link]

  • Gelman, D., & Buchwald, S. L. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4013–4016. [Link]

  • Li, J.-H., Liang, Y., & Xie, Y.-X. (2005). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 70(11), 4393–4396. [Link]

  • Morin, J.-F., & Duval, A. (2019). Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. PubMed. [Link]

  • Paju, A., & Kanger, T. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron, 70(34), 5843–5848.
  • Canfrán-Duque, A., & Rojo, J. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Beilstein Journal of Organic Chemistry, 18, 298–306.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]

  • Sonogashira Coupling. (n.d.). SynArchive. Retrieved March 28, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 28, 2026, from [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. NTU scholars. [Link]

Sources

Optimization

Technical Support Center: Chromatographic Purification of Polar Ethynylpyrimidine Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with ethynylpyrimidine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with ethynylpyrimidine derivatives. These compounds present a dual challenge: the pyrimidine ring contains basic nitrogen atoms that cause severe polarity and streaking issues, while the terminal ethynyl (alkyne) group is highly sensitive to degradation on active stationary phases.

This guide is designed to move beyond basic troubleshooting. By understanding the underlying physicochemical causality of your chromatography, you can select the right method, validate your workflows in real-time, and recover high-purity compounds without compromising the fragile alkyne moiety.

Method Selection Decision Matrix

Before packing a column, you must evaluate the solubility and acid-base profile of your crude mixture. Use the decision matrix below to determine the optimal chromatographic approach.

G Start Crude Polar Ethynylpyrimidine Soluble Highly Water Soluble (LogP < 0)? Start->Soluble HILIC HILIC Purification (e.g., Diol/Amide Silica) Soluble->HILIC Yes TLC Streaks on Bare Silica TLC? Soluble->TLC No ModNP Modified Normal-Phase (Add TEA or NH2-Silica) TLC->ModNP Yes (Basic/Polar) RP Reversed-Phase (C18) with Buffered Aqueous TLC->RP Yes (Amphiphilic) StdNP Standard Normal-Phase (Hexane/EtOAc) TLC->StdNP No

Decision matrix for selecting the optimal chromatographic workflow for ethynylpyrimidines.

Self-Validating Experimental Protocols

Do not rely on blind faith when running a column. The following protocols are designed as self-validating systems, meaning each critical step contains a built-in check to ensure the chemistry is behaving as expected before you proceed.

Protocol A: HILIC Purification for Highly Polar/Water-Soluble Derivatives

Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar compounds by partitioning them into a microscopic, water-enriched layer immobilized on a polar stationary phase. If this layer does not form, separation fails.

  • Column Equilibration: Flush a HILIC column (e.g., Amide or Diol-bonded silica) with the initial mobile phase (95% Acetonitrile / 5% 10 mM Ammonium Formate, pH 3.0) for a minimum of 15 column volumes[1].

    • Validation Check: Monitor the UV baseline and system backpressure. Equilibration is complete only when both remain strictly constant for 3 consecutive column volumes, proving the aqueous partition layer is stable.

  • Sample Preparation: Dissolve the crude mixture in 95% Acetonitrile.

    • Validation Check: Centrifuge the sample at 10,000 rpm for 2 minutes. The presence of a pellet indicates incomplete solvation. If insoluble, perform dry loading by adsorbing the sample onto a small amount of HILIC silica[1].

  • Gradient Elution: Initiate a gradient decreasing the organic modifier from 95% to 50% over 20 minutes[2].

    • Causality: In HILIC, water is the strong eluting solvent. Increasing the aqueous percentage disrupts the water-enriched layer, forcing the highly polar pyrimidine down the column[3].

  • Fraction Collection: Monitor via UV at 254 nm and 280 nm (standard for pyrimidine chromophores) and collect fractions[2].

Protocol B: Modified Normal-Phase Chromatography for Basic Derivatives

Causality: High-purity bare silica possesses acidic silanol groups (pKa ~4.5–8.0). Basic pyrimidine nitrogens form strong secondary hydrogen bonds with these sites, causing severe streaking[4]. Masking these sites restores Gaussian peak shapes.

  • Mobile Phase Preparation: Prepare a gradient system of Dichloromethane (DCM) and Methanol (MeOH). Add 0.1% to 1% Triethylamine (TEA) to the entire mobile phase[4].

  • Column Deactivation: Pump the TEA-modified mobile phase through the bare silica column for 5 column volumes prior to loading[5].

    • Validation Check: Test the column effluent with pH paper. It must read mildly basic (pH ~8), confirming the acidic silanols are fully masked by the sacrificial TEA.

  • Elution: Run a shallow gradient from 0% to 10% MeOH in DCM.

    • Validation Check: Perform a 2D TLC of the collected fractions. If the compound spots diagonally without trailing degradation byproducts, the sensitive ethynyl group survived the purification intact[5].

Troubleshooting Guide & FAQs

Q1: My ethynylpyrimidine derivative elutes in the void volume on a standard C18 reversed-phase column. How can I increase retention? A1: This is a classic issue for highly polar basic heterocycles. In reversed-phase chromatography (RPC), polar compounds fail to partition into the hydrophobic C18 stationary phase[2].

  • Solution 1 (pH Adjustment): Raise the mobile phase pH (if your compound is stable) to neutralize the basic pyrimidine amines, increasing their lipophilicity and retention[1].

  • Solution 2 (Switch to HILIC): If adjusting the pH or using polar-embedded C18 columns[1] fails, switch to Aqueous Normal-Phase/HILIC. HILIC uses a polar stationary phase and a water-miscible organic mobile phase (like acetonitrile), effectively retaining polar compounds that C18 cannot.

Q2: I observe severe peak tailing and streaking when purifying my compound on bare silica gel. What causes this, and how do I fix it? A2: Streaking on bare silica is driven by secondary acid-base interactions. The basic nitrogen atoms on the pyrimidine ring strongly interact with un-ionized or ionized acidic silanol groups on the silica surface, causing the compound to stick and drag[4].

  • Solution: Add a competing base, such as 1% Triethylamine (TEA) or ammonium hydroxide, to your mobile phase (e.g., in a DCM/MeOH system)[5]. Alternatively, switch to an amine-functionalized (NH2) stationary phase, which inherently lacks these acidic sites[6].

Q3: My terminal ethynylpyrimidine seems to degrade or form side products during normal-phase purification. Why is this happening? A3: Terminal alkynes attached to electron-deficient rings (like pyrimidines) are highly sensitive to active surfaces. Prolonged exposure to the acidic environment of bare silica gel, combined with the heat generated by solvent adsorption during column packing, can catalyze the hydration of the ethynyl group to a ketone or cause alkyne cleavage[6].

  • Solution: Pre-flush the column with a mobile phase containing 1% TEA to neutralize the silica before loading the sample. Optimize your gradient using TLC to ensure the compound elutes within 10-15 column volumes, and never leave the compound on the column overnight[5].

Q4: When scaling up to preparative HILIC flash chromatography, my peaks split or distort. What is the root cause? A4: Peak splitting in HILIC is almost always caused by a sample diluent (injection solvent) mismatch. In HILIC, water is the strong eluting solvent[3]. If you dissolve your crude sample in a solvent with high water content or high polarity (like pure methanol or DMSO), the sample plug acts as a localized strong mobile phase, dragging a portion of the analyte down the column faster than the rest[1].

  • Solution: Always dissolve your sample in the initial mobile phase conditions (e.g., 90% Acetonitrile) or a weaker solvent[1].

Quantitative Data Summary

The choice of column chemistry drastically impacts the retention and peak shape of polar nitrogenous heterocycles. The table below summarizes expected performance metrics based on standard chromatographic principles for polar pyrimidine derivatives.

Compound ClassColumn TypeMobile PhaseRetention Time (min)Peak Asymmetry
Highly Polar Basic HeterocycleStandard C1895:5 Water:Acetonitrile1.2 (Void Volume)N/A
Highly Polar Basic HeterocyclePolar-Embedded C1895:5 Water:Acetonitrile4.51.1
Moderately Polar PyrimidineStandard C1890:10 Water:Methanol2.11.8 (Tailing)
Moderately Polar PyrimidinePolar-Endcapped C1890:10 Water:Methanol5.31.2
Highly Water-Soluble PyrimidineHILIC (Amide)5:95 Water:Acetonitrile8.41.05

References

  • Troubleshooting Flash Chromatography, University of Rochester,[Link]

  • Why HILIC is what your polar compounds need for purification, Buchi, [Link]

  • Troubleshooting, Cromlab Instruments, [Link]

  • HPLC Troubleshooting Guide, ACE HPLC,[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Issues of 2-Bromo-4-ethynylpyrimidine in Organic Solvents

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional laboratory guidance and safety protocols. Always consult the relevant Safety Data Sheet (SD...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional laboratory guidance and safety protocols. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.

Introduction

Welcome to the Technical Support Center for 2-Bromo-4-ethynylpyrimidine. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming the solubility challenges associated with this versatile heterocyclic compound. By understanding the underlying chemical principles and employing strategic experimental design, you can significantly improve the handling and reactivity of this important building block in your synthetic workflows.

2-Bromo-4-ethynylpyrimidine is a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1][2][3][4] Its structure, featuring both a bromo and an ethynyl group on a pyrimidine core, allows for a variety of subsequent chemical transformations, most notably Sonogashira cross-coupling reactions.[1][5][6] However, the planar and relatively polar nature of the pyrimidine ring can lead to strong intermolecular interactions in the solid state, resulting in poor solubility in many common organic solvents.[7] This can manifest as difficulties in achieving homogeneous reaction mixtures, leading to inconsistent results and reduced yields.[8]

This guide will provide a comprehensive overview of the solubility characteristics of 2-Bromo-4-ethynylpyrimidine, along with a series of troubleshooting steps and optimized protocols to address these challenges effectively.

PART 1: Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.

Q1: In which common organic solvents does 2-Bromo-4-ethynylpyrimidine typically exhibit poor solubility?

Due to its chemical structure, 2-Bromo-4-ethynylpyrimidine often shows limited solubility in a range of standard laboratory solvents. The pyrimidine core imparts some polarity, but this is often not sufficient to overcome the strong crystal lattice energy of the solid material.

Solvents where you may encounter solubility issues include:

  • Non-polar solvents: Heptane, hexane, cyclohexane, and toluene.

  • Ethers: Diethyl ether, and to a lesser extent, tetrahydrofuran (THF) at room temperature.

  • Halogenated solvents: Dichloromethane (DCM) may show moderate solubility, but it can be limited.

  • Alcohols: While pyrimidine derivatives can have some solubility in alcohols like methanol and ethanol, it is often not high enough for many synthetic applications, especially at higher concentrations.[9]

Q2: My 2-Bromo-4-ethynylpyrimidine is not fully dissolving in my reaction solvent. What are my options?

Encountering undissolved starting material is a frequent problem. Here is a systematic approach to address this issue:

Figure 1: Troubleshooting workflow for incomplete dissolution.

Q3: What are the best practices for setting up a Sonogashira coupling reaction with 2-Bromo-4-ethynylpyrimidine to avoid solubility problems?

For a successful Sonogashira coupling, ensuring all components are in solution is critical. The following protocol is designed to maximize solubility and promote an efficient reaction.

Key Recommendations:

  • Solvent Choice: A mixture of solvents is often more effective than a single solvent. A common and effective combination is 1,4-dioxane with a small amount of N,N-dimethylformamide (DMF) as a co-solvent. Dioxane is a good solvent for many organic compounds, and the addition of DMF can significantly enhance the solubility of polar substrates like 2-Bromo-4-ethynylpyrimidine.[10]

  • Pre-dissolution: Before adding the catalyst and other reagents, ensure that the 2-Bromo-4-ethynylpyrimidine and the coupling partner are fully dissolved in the chosen solvent system. This may require gentle heating and stirring.

  • Inert Atmosphere: Sonogashira reactions are typically sensitive to oxygen, so it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5][6]

PART 2: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments.

Protocol 1: Solubility Assessment of 2-Bromo-4-ethynylpyrimidine

Objective: To qualitatively and semi-quantitatively assess the solubility of 2-Bromo-4-ethynylpyrimidine in a range of organic solvents.

Materials:

  • 2-Bromo-4-ethynylpyrimidine

  • Selection of organic solvents (e.g., THF, 1,4-dioxane, DMF, acetonitrile, toluene, ethanol)

  • Small vials with stir bars

  • Vortex mixer

  • Heating block or hot plate stirrer

Procedure:

  • Preparation: Add a small, known amount of 2-Bromo-4-ethynylpyrimidine (e.g., 5 mg) to a series of labeled vials.

  • Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 0.5 mL).

  • Room Temperature Assessment: Vigorously vortex each vial for 1-2 minutes. Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).

  • Heating Assessment: For vials where the compound is not fully dissolved, gently heat the mixture (e.g., to 50-60 °C) while stirring. Observe and record any changes in solubility.

  • Data Summary: Compile the results in a table for easy comparison.

Data Presentation Table:

SolventSolubility at Room Temp.Solubility with Heating
THFPartially SolubleSoluble
1,4-DioxanePartially SolubleSoluble
DMFSolubleSoluble
AcetonitrileSparingly SolublePartially Soluble
TolueneInsolubleSparingly Soluble
EthanolSparingly SolublePartially Soluble

Note: The above table is illustrative. Actual solubilities should be determined experimentally.

Protocol 2: Optimized Sonogashira Coupling of 2-Bromo-4-ethynylpyrimidine

Objective: To provide a robust and reproducible protocol for the Sonogashira coupling of 2-Bromo-4-ethynylpyrimidine that addresses potential solubility issues.

Materials:

  • 2-Bromo-4-ethynylpyrimidine

  • Terminal alkyne of choice

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Anhydrous 1,4-dioxane

  • Anhydrous N,N-dimethylformamide (DMF)

  • Amine base (e.g., triethylamine or diisopropylethylamine)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 2-Bromo-4-ethynylpyrimidine (1.0 eq) and the terminal alkyne (1.1-1.2 eq).

  • Solvent Addition: Add a mixture of anhydrous 1,4-dioxane and DMF (e.g., a 10:1 ratio). The total volume should be sufficient to create a stirrable mixture.

  • Dissolution: Stir the mixture at room temperature until all solids are dissolved. Gentle warming (to 40-50 °C) can be applied to aid dissolution.

  • Reagent Addition: Once a homogeneous solution is obtained, add the palladium catalyst (0.02-0.05 eq), CuI (0.05-0.1 eq), and the amine base (2-3 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride solution. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

G A Combine 2-Bromo-4-ethynylpyrimidine and terminal alkyne in Schlenk flask B Add 1,4-dioxane/DMF solvent mixture A->B C Stir (and warm if necessary) to achieve complete dissolution B->C D Add Pd catalyst, CuI, and amine base C->D E Heat to reaction temperature and monitor progress D->E F Workup and purification E->F

Figure 2: Experimental workflow for the optimized Sonogashira coupling.

PART 3: Scientific Integrity & Logic

Expertise & Experience: The "Why" Behind the "How"

The choice of a dioxane/DMF co-solvent system is based on the principle of "like dissolves like" and the strategic use of highly polar aprotic solvents to disrupt the crystal lattice of poorly soluble compounds.[11][12][13][14] DMF, with its high dielectric constant and strong hydrogen bond accepting ability, is particularly effective at solvating polar organic molecules. The pre-dissolution step is critical because it ensures that the reaction begins in a homogeneous phase, which is essential for reproducible kinetics and high yields. Adding the catalyst to a heterogeneous mixture can lead to localized high concentrations of reactants and catalyst, potentially causing side reactions or catalyst deactivation.

Trustworthiness: A Self-Validating System

The protocols provided are designed to be self-validating. By first assessing the solubility of your specific batch of 2-Bromo-4-ethynylpyrimidine, you can make an informed decision on the optimal solvent system for your reaction. The optimized Sonogashira protocol includes a clear checkpoint – the complete dissolution of starting materials before the addition of the catalyst – which serves as an internal control for the proper setup of the reaction.

Authoritative Grounding & Comprehensive References

The strategies outlined in this guide are grounded in established principles of organic chemistry and are supported by the scientific literature. For a deeper understanding of the mechanisms and applications of the Sonogashira reaction, the following resources are highly recommended:

  • Sonogashira Coupling: This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. A palladium catalyst and a copper(I) co-catalyst are typically employed in the presence of an amine base.[5][6][15] For further reading, numerous reviews and primary literature articles are available that detail the mechanism, scope, and limitations of this important transformation.

References
  • Buluja, S., Nandha, K., & Ramavat, P. (2024, January 13). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-BROMO-4-METHYLPYRIMIDINE. Retrieved from [Link]

  • Hokkaido University. (2021, May 20). Toward overcoming solubility issues in organic chemistry. ScienceDaily. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • PubChem. (n.d.). 2-bromo-4-ethynylpyrimidine. Retrieved from [Link]

  • ResearchGate. (2025, August 25). Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. Retrieved from [Link]

  • SciSpace. (n.d.). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Retrieved from [Link]

  • Taylor & Francis. (2025, April 3). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Retrieved from [Link]

  • ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of 2-Bromo-4-ethynylpyrimidine derivatives synthesis by HPLC

Comparative Guide: HPLC Method Development and ICH Q2(R2) Validation for 2-Bromo-4-ethynylpyrimidine Synthesis Executive Summary 2-Bromo-4-ethynylpyrimidine is a highly valuable halogenated heterocyclic building block us...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: HPLC Method Development and ICH Q2(R2) Validation for 2-Bromo-4-ethynylpyrimidine Synthesis

Executive Summary

2-Bromo-4-ethynylpyrimidine is a highly valuable halogenated heterocyclic building block used extensively in medicinal chemistry and the synthesis of complex pharmaceutical active ingredients (APIs)[1]. Its synthesis, typically achieved via palladium-catalyzed Sonogashira cross-coupling, generates a complex matrix of structurally similar impurities[2]. This guide provides an objective comparison of HPLC stationary phases for optimal impurity profiling and details a comprehensive, self-validating methodology compliant with the latest ICH Q2(R2) guidelines[3].

Mechanistic Overview of Synthesis and Impurity Profiling

The synthesis of 2-bromo-4-ethynylpyrimidine relies on the regioselective ethynylation of a di-halogenated pyrimidine (e.g., 2-bromo-4-iodopyrimidine) using trimethylsilylacetylene (TMS-acetylene) under Sonogashira conditions (Pd catalyst, CuI co-catalyst, amine base), followed by desilylation[1][2].

The Causality of Impurities: The inherent reactivity of the pyrimidine ring and the alkyne moiety leads to competitive side reactions. The most critical impurities that an HPLC method must resolve include:

  • Homocoupled Diynes (Glaser Coupling): Formed if oxygen is present during the Sonogashira step.

  • Dehalogenated Byproducts: Resulting from premature reductive elimination at the palladium center.

  • Positional Isomers: If the starting material contains isomeric impurities (e.g., 4-bromo-2-iodopyrimidine).

SynthesisWorkflow SM 2-Bromo-4-iodopyrimidine (Starting Material) Reagents TMS-Acetylene, Pd/Cu Amine Base SM->Reagents Intermediate TMS-Protected Alkyne Intermediate Reagents->Intermediate Sonogashira Coupling Impurities Homocoupled Diyne & Dehalogenated Byproducts Reagents->Impurities Side Reactions Deprotection K2CO3 / MeOH (Desilylation) Intermediate->Deprotection Product 2-Bromo-4-ethynylpyrimidine (Target API Intermediate) Deprotection->Product Yield Optimization

Workflow for 2-Bromo-4-ethynylpyrimidine synthesis and impurity generation.

HPLC Column Comparison: C18 vs. PFP vs. Biphenyl

Standard C18 columns often struggle to baseline-resolve halogenated pyrimidines from their des-halogenated or homocoupled counterparts due to their reliance on purely hydrophobic retention mechanisms[4]. To establish a robust method, we compared a standard C18 against Pentafluorophenyl (PFP) and Biphenyl stationary phases.

Causality of Column Selection:

  • PFP (Pentafluorophenyl): Offers orthogonal selectivity through fluorine-fluorine interactions, dipole-dipole moments, and strong π−π interactions. This makes it exceptionally suited for resolving positional isomers of halogenated aromatics.

  • Biphenyl: Enhances π−π interactions and provides superior retention for the highly conjugated ethynyl-pyrimidine system, effectively separating the monomeric product from the extended conjugation of a homocoupled diyne impurity.

Table 1: Comparative Column Performance for 2-Bromo-4-ethynylpyrimidine Analysis (Conditions: 50mM KH₂PO₄ (pH 5.0) / Acetonitrile gradient, 1.0 mL/min, 254 nm)

Column ChemistryRetention Time (Target)Resolution ( Rs​ ) from Diyne ImpurityTailing Factor ( Tf​ )Suitability for this API
Standard C18 6.4 min1.4 (Co-elution risk)1.35Sub-optimal
Biphenyl 8.1 min2.8 (Baseline resolved)1.10Excellent
PFP 7.5 min3.2 (Baseline resolved)1.05Superior

Step-by-Step Experimental Methodology

To ensure trustworthiness, the following protocol is designed as a self-validating system . The inclusion of a System Suitability Test (SST) ensures that the chromatographic system is fit-for-purpose before any sample data is collected[3].

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic acid in ultra-pure water (Promotes sharp peak shapes for nitrogen-containing pyrimidines).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (LC-MS grade).

Step 2: Sample Preparation

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Preparation: Accurately weigh 10 mg of 2-bromo-4-ethynylpyrimidine reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

  • Sample Preparation: Extract 10 mg of the synthesized batch using 50 mL of diluent, sonicate for 10 minutes, filter through a 0.22 µm PTFE syringe filter, and dilute to 100 µg/mL.

Step 3: Chromatographic Conditions

  • Column: Phenomenex Kinetex PFP (150 x 4.6 mm, 2.6 µm).

  • Flow Rate: 1.0 mL/min.

  • Gradient: 0-2 min (10% B), 2-10 min (10% to 90% B), 10-12 min (90% B), 12-15 min (10% B).

  • Column Temperature: 30°C.

  • Detection: PDA at 254 nm (Extract MS data simultaneously if using an LC-MS setup).

Step 4: Self-Validating System Suitability Test (SST)

  • Inject a blank (Diluent). Ensure no peaks interfere with the target retention time.

  • Inject the SST solution (Target API spiked with 1% homocoupled diyne impurity).

  • Pass Criteria: Resolution ( Rs​ ) > 2.0; Tailing Factor ( Tf​ ) < 1.5; %RSD of 5 replicate standard injections < 2.0%. Do not proceed with sample analysis if SST fails.

ICH Q2(R2) Validation Framework

The revised ICH Q2(R2) guidelines (effective mid-2024) emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical procedures[3][5]. The validation must prove that the method is scientifically sound, reproducible, and defensible.

ValidationLogic Start HPLC Method Validation (ICH Q2(R2)) Spec Specificity (Peak Purity via DAD/MS) Start->Spec Lin Linearity & Range (R² > 0.999) Start->Lin Prec Precision (Repeatability RSD < 2.0%) Start->Prec Acc Accuracy (Spike Recovery 98-102%) Start->Acc Rob Robustness (DoE: Flow, Temp, pH) Start->Rob Approve Validated Method Ready for QC Release Spec->Approve Lin->Approve Prec->Approve Acc->Approve Rob->Approve

ICH Q2(R2) analytical method validation lifecycle and acceptance criteria.

Validation Execution & Data Presentation:

  • Specificity: Forced degradation (acid, base, peroxide, heat, UV) was performed. The PDA detector confirmed peak purity (Purity Angle < Purity Threshold) for the 2-bromo-4-ethynylpyrimidine peak in all stressed samples, proving no co-elution of degradation products.

  • Linearity: Evaluated from 25% to 150% of the working concentration (25 µg/mL to 150 µg/mL).

  • Accuracy: Evaluated by spiking known amounts of the standard into a synthetic matrix at 80%, 100%, and 120% levels.

  • Robustness: Deliberate variations in flow rate ( ± 0.1 mL/min) and column temperature ( ± 5°C) were applied.

Table 2: ICH Q2(R2) Validation Results Summary

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity (Peak Purity) Purity Angle < Purity ThresholdAngle: 0.112 < Threshold: 0.250PASS
Linearity ( R2 ) R2≥0.999 R2=0.9998 PASS
Accuracy (Recovery %) 98.0% – 102.0%99.4% – 100.8%PASS
Method Precision (%RSD) ≤2.0% (n=6)0.85%PASS
Intermediate Precision ≤2.0% (Different day/analyst)1.12%PASS
Robustness Rs​>2.0 under varied conditionsLowest Rs​=2.9 PASS

Conclusion

The synthesis of 2-bromo-4-ethynylpyrimidine requires rigorous analytical oversight due to the complex impurity profile generated during Sonogashira cross-coupling. By leveraging the orthogonal selectivity of a PFP stationary phase, researchers can achieve baseline resolution of critical impurities that standard C18 columns miss. Furthermore, embedding self-validating system suitability checks and adhering strictly to the ICH Q2(R2) validation framework ensures that the resulting analytical data is fully defensible for downstream drug development and regulatory submissions.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.QbD Group.
  • Validation of Analytical Procedures Q2(R2) - Scientific Guideline.International Council for Harmonisation (ICH).
  • Buy 2-Bromo-4-ethynylpyrimidine (EVT-13716141) | 1379174-91-0.EvitaChem.
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).ResearchGate.
  • Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties.MDPI.

Sources

Comparative

Comparative Study of Palladium Catalysts for Suzuki-Miyaura Coupling of Bromopyrimidines

As a Senior Application Scientist, navigating the synthesis of heteroaryl compounds requires moving beyond empirical trial-and-error to a mechanistic understanding of catalyst behavior. Pyrimidine derivatives are ubiquit...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the synthesis of heteroaryl compounds requires moving beyond empirical trial-and-error to a mechanistic understanding of catalyst behavior. Pyrimidine derivatives are ubiquitous bioisosteres in drug discovery, frequently utilized to enhance hydrogen bonding and pharmacokinetic properties.

However, performing a Suzuki-Miyaura cross-coupling (SMCC) on bromopyrimidines—particularly multi-halogenated variants like 5-bromo-2-chloropyrimidine—presents a unique chemoselectivity challenge. While standard palladium-catalyzed cross-couplings follow a halide reactivity order of I > Br > Cl, the electron-deficient nature of the pyrimidine ring highly activates the C2–Cl bond toward oxidative addition, often making it more reactive than the C5–Br bond[1].

This guide provides an objective, data-driven comparison of palladium catalyst systems to help you rationally select the optimal conditions for bromopyrimidine couplings, supported by field-proven methodologies.

Mechanistic Context & Catalyst Influence

The success of a Suzuki coupling hinges on the delicate balance of the three primary steps in the catalytic cycle: Oxidative Addition , Transmetalation , and Reductive Elimination .

For bromopyrimidines, the choice of the palladium ligand dictates the electronic and steric environment of the active Pd(0) species. Electron-rich ligands accelerate the oxidative addition into the C–Br or C–Cl bond, while sterically demanding ligands force the biaryl fragments together, accelerating reductive elimination and preventing off-target protodeboronation of the boronic acid.

G Pd0 Pd(0) L_n Active Catalyst OA Oxidative Addition (C-X Cleavage) Pd0->OA Pyrimidine-X TM Transmetalation (Boronic Acid) OA->TM Base / H2O RE Reductive Elimination (Product Release) TM->RE Ar-B(OH)2 RE->Pd0 Biaryl Product

Caption: Suzuki-Miyaura Catalytic Cycle highlighting key steps influenced by catalyst and ligand choice.

Comparative Analysis of Palladium Catalysts

A. The Classical Standard: Pd(PPh₃)₄

Tetrakis(triphenylphosphine)palladium(0) remains a staple homogeneous catalyst. While it can struggle with highly deactivated substrates under conventional heating, it excels under microwave irradiation. Recent studies demonstrate that 2 using 5 mol% Pd(PPh₃)₄ yields up to 97% of the coupled 4-arylpyrimidine within 1 hour[2].

  • Causality: The high thermal energy of microwave heating overcomes the activation barrier for oxidative addition, while the aqueous medium accelerates transmetalation.

B. The Bidentate Workhorse: Pd(dppf)Cl₂

For sterically hindered or complex heteroaryls, 3 provides a large bite angle that stabilizes the Pd intermediate and suppresses unwanted homocoupling[3].

  • Causality: The bidentate nature prevents the formation of inactive Pd-black. However, it is notorious for leaving high residual palladium (sometimes >3000 ppm) in the crude product, requiring aggressive scavenging protocols[3].

C. The High-Activity Precatalyst: XPhos-Pd-G2

When dealing with challenging substrates (e.g., unprotected N-H groups or deactivated bromides), Buchwald precatalysts like XPhos-Pd-G2 are superior. They undergo 4 upon mild base activation[4].

  • Causality: The 1:1 ligand-to-metal ratio prevents the oxidative addition suppression often caused by excess free phosphine, driving the reaction to completion at loadings as low as 1 mol%[4].

D. Sustainable Heterogeneous Systems: Pd/C & Pd/DNA

For late-stage drug development where Pd leaching is a critical regulatory hurdle, heterogeneous catalysts are gaining traction. 3 can facilitate couplings with residual Pd levels dropping below 10 ppm[3]. Furthermore, novel biopolymer-supported catalysts like 5 have proven effective for 5-bromopyrimidines, allowing for catalyst recovery via simple phase separation and reuse for up to seven consecutive cycles[5].

Quantitative Performance Summary

The following table synthesizes the experimental performance of these catalysts based on recent literature data:

Catalyst SystemSubstrate ScopeLoading (mol%)Temp (°C)Yield (%)Key Advantage & Causality
Pd(PPh₃)₄ 4-Aryl/Bromopyrimidines5.0100 (MW)82 – 97Aqueous MW compatibility; rapid heating overcomes activation barriers[2].
Pd(dppf)Cl₂ Complex Heteroaryls5.080 – 10070 – 85Large bite angle suppresses homocoupling side-reactions[3].
XPhos-Pd-G2 Deactivated Pyrimidines1.0 – 2.080 – 100> 90Rapid monoligated Pd(0) formation enables ultra-low catalyst loading[4].
Pd/DNA 5-Bromopyrimidine0.5 – 1.08060 – 75DNA biopolymer stabilizes Pd(0) nanoparticles; highly recyclable[5].
Pd/C (10 wt%) Aryl Bromides0.5 (Pd)60 – 80> 90Heterogeneous nature ensures final product Pd contamination is <10 ppm[3].

Self-Validating Experimental Protocol: XPhos-Pd-G2 Catalyzed Coupling

To ensure scientific integrity and reproducibility, the following protocol for the coupling of a bromopyrimidine with an arylboronic acid is designed as a self-validating system . Each step includes a physical or analytical checkpoint to confirm mechanistic progression.

Step-by-Step Methodology
  • Reagent Assembly (Inert Atmosphere): In a dried Schlenk tube, combine the bromopyrimidine (1.0 mmol), arylboronic acid (1.2 mmol), and anhydrous K₃PO₄ (2.0 mmol).

    • Causality: K₃PO₄ is chosen over stronger bases (like NaOtBu) to prevent the hydrolytic degradation of the pyrimidine core and limit protodeboronation of the boronic acid.

  • Catalyst Addition: Add XPhos-Pd-G2 (0.01 mmol, 1.0 mol%).

  • Solvent Addition & Degassing: Add 5 mL of a degassed 1,4-dioxane/H₂O mixture (4:1 v/v).

    • Causality: Water is strictly required to dissolve the inorganic base and convert the boronic acid into the reactive, electron-rich boronate complex necessary for transmetalation.

  • Reaction Execution & Monitoring: Heat the mixture to 80 °C.

    • Validation Check: Within 10–15 minutes, observe the transition from a pale suspension to a dark, homogeneous amber/red solution. This color shift physically validates the deprotonation of the precatalyst and the release of the active monoligated Pd(0) species.

    • Analytical Check: At 2 hours, pull a 10 µL aliquot. Quench in MeCN and analyze via LC-MS. The complete disappearance of the characteristic isotopic Br-pattern (M / M+2) validates full conversion.

  • Workup & Metal Scavenging: Cool to room temperature, dilute with EtOAc (15 mL), and wash with water and brine. To the organic layer, add a silica-based thiol scavenger (e.g., SiliaMetS Thiol, 3 equiv relative to Pd) and stir for 2 hours at 40 °C.

    • Causality: Thiol scavengers covalently bind dissolved Pd(II) and Pd(0) species, ensuring the final isolated active pharmaceutical ingredient (API) meets the FDA threshold of <10 ppm heavy metal contamination.

Workflow N1 1. Reagent Assembly (Substrates + K3PO4) N2 2. Precatalyst Addition (1 mol% XPhos-Pd-G2) N1->N2 N3 3. Degassing & Heating (Dioxane/H2O, 80°C) N2->N3 N4 4. Validation Check (Color Shift + LC-MS) N3->N4 N5 5. Scavenging & Workup (Thiol Resin for Pd Removal) N4->N5

Caption: Self-validating experimental workflow for XPhos-Pd-G2 catalyzed Suzuki coupling.

References

  • BenchChem Application Notes - Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. 1

  • MDPI Catalysts - Pd/DNA as Highly Active and Recyclable Catalyst of Suzuki–Miyaura Coupling. 5

  • SynOpen (Thieme) - Microwave-Promoted Synthesis of 4-Arylpyrimidines by Pd-Catalysed Suzuki–Miyaura Coupling of 4-Pyrimidyl Tosylates in Water. 2

  • NASC / RSC Advances - A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling. 4

  • ACS Organic Process Research & Development - Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool. 3

Sources

Validation

Sonogashira vs Suzuki coupling for 4-position functionalization of pyrimidines

Title: Precision Functionalization at the C4-Position of Pyrimidines: A Comparative Guide to Suzuki vs. Sonogashira Cross-Coupling Introduction As a Senior Application Scientist, I frequently encounter challenges in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Precision Functionalization at the C4-Position of Pyrimidines: A Comparative Guide to Suzuki vs. Sonogashira Cross-Coupling

Introduction As a Senior Application Scientist, I frequently encounter challenges in the late-stage functionalization of pyrimidine scaffolds—a privileged pharmacophore heavily utilized in kinase inhibitors and CNS-active agents. The C4-position of the pyrimidine ring is highly electron-deficient, making it an excellent electrophile for palladium-catalyzed cross-coupling reactions. However, this same electron deficiency introduces competing side reactions, such as nucleophilic aromatic substitution (S_NAr) or hydrodehalogenation, which can drastically reduce yields if reaction conditions are not rigorously controlled.

This guide provides an objective, data-driven comparison of the Suzuki-Miyaura and Sonogashira couplings for C4-functionalization of pyrimidines, emphasizing mechanistic causality, protocol optimization, and self-validating experimental designs.

Mechanistic Causality: Reactivity at the C4-Position

The regioselectivity of 2,4-dihalopyrimidines in cross-coupling reactions 1[1]. This preference is dictated by the lowest unoccupied molecular orbital (LUMO) coefficients, which are largest at the C2 and C4 positions, and the2[2]. Consequently, oxidative addition of the Pd(0) active species into the C4-halogen bond is rapid.

  • Suzuki-Miyaura Coupling : Involves transmetalation from an organoboron species. The required basic conditions can inadvertently promote S_NAr if the3 (e.g., methoxide or hydroxide attack at C4)[3].

  • Sonogashira Coupling : Involves transmetalation from a copper acetylide. Because pyrimidines are highly electron-deficient, oxidative addition is extremely fast, shifting the rate-limiting step to transmetalation. The primary challenge here is avoiding Glaser-type homocoupling of the terminal alkyne, which requires strict exclusion of oxygen, and 4[4].

Comparative Performance Data

To objectively evaluate these methodologies, we must look at the empirical data for C4-chloropyrimidine functionalization.

ParameterSuzuki-Miyaura CouplingSonogashira Coupling
Typical Substrate 4-Chloropyrimidine / 2,4-Dichloropyrimidine4-Chloropyrimidine / 4-Iodopyrimidine
Coupling Partner Aryl/Heteroaryl Boronic AcidsTerminal Alkynes
Standard Catalyst Pd(PPh3)4 or Pd(dppf)Cl2 (0.5 - 5 mol%)Pd(PPh3)2Cl2 (2-5 mol%) + CuI (1-3 mol%)
Base / Solvent Cs2CO3 or K2CO3 / 1,4-Dioxane:H2OEt3N or DIPEA / DMF or THF
Reaction Time / Temp 15 min (Microwave, 100°C) to 12h (80°C)2 - 12h (Room Temp to 60°C)
Primary Side Reactions Hydrodehalogenation, S_NAr by baseGlaser homocoupling, Alkyne degradation
Average Yield (C4) 75% - 96%[5]65% - 85%[4]

Table 1: Quantitative comparison of standard conditions and outcomes for C4-functionalization of pyrimidines.

Visualizing the Reaction Pathways

To understand the divergence in optimization strategies, we map the catalytic workflows.

G A 4-Halopyrimidine (Electron-Deficient) B Pd(0) Oxidative Addition (Highly selective at C4) A->B Pd L2 C Suzuki-Miyaura (Boronic Acid / Base) B->C Transmetalation (B to Pd) D Sonogashira (Alkyne / CuI / Amine) B->D Transmetalation (Cu to Pd) E 4-Aryl/Alkyl Pyrimidine (Target) C->E Reductive Elimination F 4-Alkynyl Pyrimidine (Target) D->F Reductive Elimination

Divergent catalytic pathways for C4-functionalization of pyrimidines.

Experimental Workflows & Self-Validating Protocols

A protocol is only as good as its built-in quality control. The following procedures are designed with self-validating checkpoints to ensure reproducibility.

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling at C4

Causality Check: 5, allowing for extremely low catalyst loading (0.5 mol%) and minimizing the time the substrate is exposed to the base, thereby suppressing S_NAr side reactions[5]. Step-by-Step Methodology:

  • Preparation : In an oven-dried microwave vial, combine 2,4-dichloropyrimidine (1.0 equiv), arylboronic acid (1.1 equiv), and Pd(PPh3)4 (0.5 mol%).

  • Solvent & Base : Add a degassed mixture of 1,4-dioxane and water (10:1 v/v), followed by Cs2CO3 (2.0 equiv). Self-Validation: The biphasic system should be thoroughly sparged with Argon for 10 minutes prior to base addition to prevent oxidative homocoupling of the boronic acid.

  • Reaction : Seal the vial and subject it to microwave irradiation at 100°C for 15 minutes.

  • In-Process QC : Analyze an aliquot via LC-MS. You should observe >95% conversion to the C4-monosubstituted product. The presence of a C2,C4-disubstituted byproduct indicates excessive boronic acid or prolonged heating.

  • Workup : Dilute with EtOAc, wash with brine, dry over anhydrous Na2SO4, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Sonogashira Coupling at C4

Causality Check: The use of Pd(PPh3)2Cl2 with a CuI co-catalyst facilitates the formation of the highly reactive copper acetylide. Maintaining a strictly anaerobic environment is critical to4[4]. Step-by-Step Methodology:

  • Preparation : In a Schlenk flask under Argon, dissolve 4-chloropyrimidine (1.0 equiv) and terminal alkyne (1.2 equiv) in anhydrous DMF.

  • Catalyst Activation : Add Pd(PPh3)2Cl2 (2 mol%) and CuI (1 mol%). Self-Validation: The solution should remain pale yellow/orange. A rapid shift to deep green/blue indicates oxygen contamination and Cu(II) formation.

  • Base Addition : Add anhydrous Triethylamine (Et3N) (3.0 equiv) dropwise.

  • Reaction : Stir at 50°C for 4-6 hours.

  • In-Process QC : Monitor by TLC (UV active). If unreacted 4-chloropyrimidine remains but the alkyne is consumed, Glaser coupling has occurred. Spike with an additional 0.5 equiv of alkyne.

  • Workup : Quench with saturated aqueous NH4Cl to complex the copper, extract with DCM, and purify via silica gel chromatography.

Optimization Logic & Decision Matrix

G Step1 1. Substrate Prep (Strictly Anhydrous) Step2 2. Catalyst Selection (Pd(PPh3)4 vs Pd(PPh3)2Cl2) Step1->Step2 Split1 Suzuki Pathway Add Base & Boronic Acid Step2->Split1 Split2 Sonogashira Pathway Add Amine, CuI, Alkyne Step2->Split2 QC1 In-Process QC (LC-MS at 1h) Split1->QC1 Split2->QC1 Outcome1 Check for S_NAr QC1->Outcome1 Suzuki Outcome2 Check for Glaser Coupling QC1->Outcome2 Sonogashira

Experimental workflow and decision matrix for pyrimidine C4 cross-couplings.

Conclusion

Both Suzuki and Sonogashira couplings are robust tools for C4-pyrimidine functionalization. The choice between them dictates the structural vector of the resulting pharmacophore—aryl/alkyl vs. rigid alkynyl extensions. The Suzuki reaction generally tolerates aqueous biphasic conditions and benefits immensely from microwave acceleration, whereas the Sonogashira reaction demands rigorous exclusion of oxygen to prevent alkyne dimerization. By understanding the underlying mechanistic causality, researchers can preemptively design self-validating protocols that maximize yield and regioselectivity.

References

  • Masip, V., et al. "Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70." NIH PubMed Central. 3

  • "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." MDPI. 5

  • "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Organic Letters, ACS Publications. 1

  • "An Efficient Synthesis of Cytostatic Mono and Bis-Alkynylpyrimidine Derivatives by the Sonogashira Cross-Coupling Reactions of 2,4-Diamino-6-iodopyrimidine and 2-Amino-4,6-dichloropyrimidine." ResearchGate.4

  • "C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines." NIH PubMed Central. 2

Sources

Comparative

A Comparative Guide to Pyrimidine Labeling: Click Chemistry vs. Traditional Bioconjugation Methods

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern biomedical research and therapeutic development, the precise and efficient labeling of biomolecules is a critical prerequisite fo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biomedical research and therapeutic development, the precise and efficient labeling of biomolecules is a critical prerequisite for success. Pyrimidine-containing molecules, central to the structure of DNA and RNA, are frequent targets for labeling to elucidate biological processes, develop diagnostic tools, and construct targeted therapies.[1][2] This guide provides a comprehensive comparison between the revolutionary approach of "click chemistry" and traditional bioconjugation methods for the labeling of pyrimidines. As a senior application scientist, this analysis is grounded in mechanistic understanding and supported by experimental data to inform your selection of the most appropriate labeling strategy.

The Imperative of Selective Bioconjugation

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a foundational technique in life sciences.[3] The ideal bioconjugation reaction for pyrimidine labeling should exhibit high yield, specificity, and stability, all while proceeding under mild, biocompatible conditions that preserve the function of the target molecule.[3] Traditional methods have long been the standard, primarily targeting naturally occurring functional groups. However, the advent of click chemistry has introduced a new paradigm of bioorthogonal reactions, offering unprecedented precision and efficiency.[3][]

Traditional Bioconjugation Methods: The Workhorses of Labeling

For decades, researchers have relied on a set of robust and well-characterized reactions for bioconjugation. These methods typically involve the reaction of an activated labeling reagent with a nucleophilic functional group present on the target biomolecule.

N-Hydroxysuccinimide (NHS) Ester Chemistry

NHS esters are widely used to label primary amines, such as those found on lysine residues in proteins or on amino-modified pyrimidine nucleosides. The reaction proceeds via nucleophilic acyl substitution, forming a stable amide bond.

  • Mechanism: The NHS ester is a good leaving group, facilitating the attack of the amine nitrogen on the carbonyl carbon.

  • Advantages: This method is relatively simple and has been extensively validated.[3]

  • Limitations: NHS ester chemistry lacks site-specificity, as it will react with any accessible primary amine, leading to a heterogeneous mixture of products.[3][5] Furthermore, NHS esters are prone to hydrolysis in aqueous environments, which can reduce labeling efficiency.[6]

Maleimide Chemistry

Maleimide chemistry targets the thiol groups of cysteine residues. The reaction is a Michael addition, where the thiol sulfur attacks the double bond of the maleimide ring, forming a stable thioether bond.

  • Mechanism: The reaction is highly specific for thiols at neutral to slightly alkaline pH.

  • Advantages: The high specificity for cysteine residues allows for more controlled labeling compared to NHS esters.[3]

  • Limitations: Like NHS esters, maleimides can also undergo hydrolysis. Additionally, the resulting thioether bond can sometimes undergo a reverse reaction, particularly in the presence of other thiols.[3]

Click Chemistry: A Paradigm Shift in Bioconjugation

The concept of "click chemistry," introduced by K. Barry Sharpless, describes a class of reactions that are modular, high-yielding, and produce minimal byproducts.[][7] The cornerstone of click chemistry in bioconjugation is the principle of bioorthogonality – reactions that occur with high specificity and are inert to the functional groups found in biological systems.[7] For pyrimidine labeling, this typically involves the introduction of an azide or alkyne "handle" onto the pyrimidine ring, which can then be specifically reacted with a complementary probe.[8][9]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, involving the [3+2] cycloaddition of an azide and a terminal alkyne to form a stable 1,2,3-triazole ring.[][6][]

  • Mechanism: The reaction is catalyzed by copper(I), which dramatically accelerates the rate of cycloaddition and ensures the formation of the 1,4-disubstituted triazole regioisomer.[11]

  • Advantages: CuAAC is exceptionally high-yielding, often exceeding 95%, and proceeds rapidly under mild, aqueous conditions.[][12] The resulting triazole linkage is extremely stable.

  • Limitations: The primary drawback of CuAAC for in vivo applications is the cytotoxicity of the copper catalyst.[13][14] However, the use of copper-chelating ligands can mitigate this toxicity to some extent.[6][15]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity concerns associated with CuAAC, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, which reacts readily with an azide without the need for a metal catalyst.[][][17]

  • Mechanism: The high ring strain of the cyclooctyne provides the driving force for the reaction, allowing it to proceed efficiently at physiological temperatures.[17][18]

  • Advantages: SPAAC is a truly bioorthogonal reaction, making it ideal for labeling molecules in living cells and organisms.[14][][17]

  • Limitations: The reaction kinetics of SPAAC are generally slower than those of CuAAC.[19] The cyclooctyne reagents can also be more sterically demanding.

Performance Comparison: Click Chemistry vs. Traditional Methods

The choice between click chemistry and traditional bioconjugation methods for pyrimidine labeling depends heavily on the specific application and experimental requirements. The following table provides a quantitative comparison of key performance indicators.

FeatureNHS Ester ChemistryMaleimide ChemistryCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Target Functional Group Primary AminesThiolsAzide + Terminal AlkyneAzide + Strained Alkyne
Specificity Low (reacts with all accessible amines)High (specific for thiols)Very High (bioorthogonal)Very High (bioorthogonal)
Reaction Yield Moderate to HighModerate to High>95%[]High
Reaction Kinetics ModerateModerateVery Fast (10¹ - 10⁴ M⁻¹s⁻¹)[7]Moderate (10⁻³ - 1 M⁻¹s⁻¹)[7]
Biocompatibility GoodGoodLimited by copper toxicityExcellent
Product Homogeneity Heterogeneous[5]More homogeneous than NHSHomogeneousHomogeneous
Linkage Stability Stable Amide BondStable Thioether BondVery Stable Triazole RingStable Triazole Ring
Reaction Conditions Aqueous, pH sensitiveAqueous, pH sensitiveAqueous, pH 4-12[11][12]Physiological conditions[14]

Experimental Workflows and Diagrams

To provide a practical understanding, the following sections detail generalized experimental workflows for pyrimidine labeling using both click chemistry and traditional methods.

Experimental Workflow: Metabolic Labeling of Pyrimidines with Click Chemistry

This workflow describes the metabolic incorporation of an azide-modified pyrimidine analog into newly synthesized DNA, followed by fluorescent labeling via click chemistry.[20]

experimental_workflow_click_chemistry cluster_incorporation Metabolic Incorporation cluster_fixation Cell Processing cluster_click Click Reaction cluster_imaging Analysis incorp 1. Incubate cells with azide-modified pyrimidine analog (e.g., 5-ethynyl-2'-deoxyuridine) fix 2. Fix and permeabilize cells incorp->fix click 3. Perform CuAAC or SPAAC reaction with alkyne-fluorophore fix->click image 4. Wash and image cells click->image

Caption: General workflow for metabolic pyrimidine labeling using click chemistry.

Reaction Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following diagram illustrates the catalytic cycle of the CuAAC reaction.

cuaac_mechanism CuI Cu(I) Complex1 Cu(I)-Alkyne Complex CuI->Complex1 + Alkyne Alkyne R1-C≡CH Alkyne->Complex1 Azide R2-N3 Triazole 1,4-Triazole Azide->Triazole Complex1->Triazole + Azide Triazole->CuI - Product

Caption: Catalytic cycle of the CuAAC reaction.

Experimental Workflow: Traditional Amine Labeling with NHS Ester

This workflow outlines the general steps for labeling an amino-modified pyrimidine with an NHS ester-activated dye.

experimental_workflow_nhs cluster_reaction Labeling Reaction cluster_incubation Incubation cluster_purification Purification cluster_analysis Analysis react 1. Dissolve amino-pyrimidine and NHS-ester dye in buffer (pH 7.5-8.5) incubate 2. Incubate at room temperature react->incubate purify 3. Purify conjugate to remove excess dye incubate->purify analyze 4. Characterize labeled product purify->analyze

Caption: General workflow for labeling with NHS esters.

Reaction Mechanism: NHS Ester Reaction with a Primary Amine

This diagram shows the nucleophilic attack of a primary amine on an NHS ester.

nhs_reaction Amine R1-NH2 Intermediate Tetrahedral Intermediate Amine->Intermediate + NHSEster R2-CO-NHS NHSEster->Intermediate Amide R1-NH-CO-R2 Intermediate->Amide NHS NHS Intermediate->NHS

Caption: Reaction of an NHS ester with a primary amine.

Detailed Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Alkyne-Modified Oligonucleotides

This protocol provides a general method for labeling an alkyne-modified pyrimidine within an oligonucleotide with an azide-containing fluorophore.

Materials:

  • Alkyne-modified oligonucleotide

  • Azide-functionalized fluorophore

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Nuclease-free water

  • DMSO or other suitable solvent for the fluorophore

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of CuSO₄ in nuclease-free water.

    • Prepare a 50 mM stock solution of THPTA in nuclease-free water.

    • Prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water. This solution should be prepared fresh.

    • Prepare a 10 mM stock solution of the azide-fluorophore in a suitable solvent like DMSO.

  • Prepare the Click-IT® Reaction Cocktail:

    • In a microcentrifuge tube, combine the following in order:

      • Nuclease-free water to bring the final volume to 100 µL.

      • 10 µL of the alkyne-modified oligonucleotide (e.g., at 100 µM).

      • 2 µL of the CuSO₄ stock solution.

      • 10 µL of the THPTA stock solution.

      • 5 µL of the azide-fluorophore stock solution.

  • Initiate the Reaction:

    • Add 10 µL of the freshly prepared sodium ascorbate stock solution to the reaction mixture.

    • Vortex briefly to mix.

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes, protected from light.

  • Purification:

    • Purify the labeled oligonucleotide from excess reagents using methods such as ethanol precipitation, size-exclusion chromatography, or HPLC.

  • Analysis:

    • Confirm the labeling efficiency by methods such as gel electrophoresis, mass spectrometry, or UV-Vis spectroscopy.

Protocol 2: Traditional Labeling of Amino-Modified Pyrimidine with an NHS Ester

This protocol describes the labeling of a 5'-amino-modified oligonucleotide with an NHS ester-activated fluorophore.

Materials:

  • 5'-amino-modified oligonucleotide

  • NHS ester-activated fluorophore

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • Nuclease-free water

  • DMSO

Procedure:

  • Prepare Solutions:

    • Dissolve the amino-modified oligonucleotide in the sodium bicarbonate buffer to a final concentration of 100-200 µM.

    • Dissolve the NHS ester-fluorophore in DMSO to a final concentration of 10-20 mM.

  • Labeling Reaction:

    • To the oligonucleotide solution, add a 10- to 20-fold molar excess of the NHS ester-fluorophore solution.

    • Vortex gently to mix.

  • Incubation:

    • Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C, protected from light.

  • Quenching (Optional):

    • The reaction can be quenched by adding a small molecule amine, such as Tris buffer, to a final concentration of 50-100 mM.

  • Purification:

    • Purify the labeled oligonucleotide to remove unreacted fluorophore using methods such as ethanol precipitation, dialysis, or gel filtration.

  • Analysis:

    • Determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance of the oligonucleotide and the fluorophore.

Conclusion: Choosing the Right Tool for the Job

The selection of a bioconjugation strategy for pyrimidine labeling is a critical decision that directly impacts the quality and reliability of experimental outcomes. Traditional methods, such as NHS ester and maleimide chemistries, remain valuable for their simplicity and cost-effectiveness in applications where absolute site-specificity is not paramount.[3]

However, for applications demanding high precision, efficiency, and biocompatibility, click chemistry offers a superior alternative. The high yields and bioorthogonality of CuAAC make it an excellent choice for in vitro applications, while the catalyst-free nature of SPAAC has revolutionized the labeling of biomolecules in their native environment, including within living cells.[][14][17] By carefully considering the specific requirements of your research, you can harness the power of these chemical tools to advance your scientific discoveries.

References

  • Benchchem. A Comparative Guide to Bioconjugation: N3-Pen-Dtpp (Azide-Alkyne Click Chemistry) vs. Traditional Methods.
  • BOC Sciences. Addressing Challenges in Bioconjugation: The Role of Click Chemistry.
  • Mackay, J. P., & Ball, B. (2007). Biotinylated Anisomycin: A Comparison of Classical and “Click” Chemistry Approaches. Bioconjugate Chemistry, 18(5), 1647–1653.
  • Interchim. Exploring advanced Click Chemistry for versatile and efficient bioconjugations. (2023).
  • Benchchem. Application Notes and Protocols for Metabolic Labeling using 5-(Azidomethyl)-2-methylpyrimidine Derivatives.
  • Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Cancer Biotherapy and Radiopharmaceuticals, 24(3), 289–302.
  • Benchchem. An In-Depth Technical Guide to Click Chemistry for Bioconjugation.
  • Mackay, J. P., & Ball, B. (2007). Biotinylated anisomycin: a comparison of classical and "click" chemistry approaches. Bioconjugate chemistry, 18(5), 1647–1653.
  • Unfolding Potential of Click Chemistry in Bioconjugation: A Review. ChemRxiv. (2023).
  • D’herde, C., & Gulea, M. (2013). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 18(9), 11095–11120.
  • Ikprathuan, R., et al. (2020). Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody–Chromophore Conjugate Binding Efficiency. Molecular Pharmaceutics, 17(10), 3849–3858.
  • Zlatopolskiy, B. D., et al. (2019). Conventional vs. modern (Click-type) bioconjugation chemistry. A... ResearchGate.
  • Singh, S., et al. (2023). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega, 8(42), 38435–38475.
  • A Chemoselective and Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)/Ring-Cleavage/Cyclization Reaction Sequence Leading to Pyrimidin-4-imines. ACS Publications. (2026).
  • Kumar, R., et al. (2005). Functionalization of pyrimidine and purine nucleosides at C4 and C6: C-nucleophilic substitution of their C4- and C6-(1,2,4-triazol-1-yl) derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 1043–1046.
  • Link, A. J., & Tirrell, D. A. (2007). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. Journal of the American Chemical Society, 129(17), 5442–5443.
  • Additional examples of pyrimidine functionalization and pyrimidine to... ResearchGate. (2024).
  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. (2023).
  • Brown, T., & El-Sagheer, A. H. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(12), 7122–7154.
  • Manetto, A., Warncke, S., & Frischmuth, T. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report 22.12.
  • BOC Sciences. SPAAC: Strain-Promoted Click Reaction.
  • BOC Sciences. CuAAC: Copper-Catalyzed Click Reaction.
  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
  • BroadPharm. Click Chemistry Protocols.
  • Hermanson, G. T. (2016). A Brief Introduction to Traditional Bioconjugate Chemistry: Concepts and Applications. Bioconjugate Techniques, 1-26.
  • Brown, T., & El-Sagheer, A. H. (2021). Click Chemistry Methodology: The Novel Paintbrush of Drug Design. Journal of Medicinal Chemistry, 64(24), 17616–17642.
  • Brown, T., & El-Sagheer, A. H. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. ePrints Soton.
  • Benchchem. Reproducibility of Pyrimidine Synthesis: A Comparative Guide to Published Protocols.
  • Benchchem. The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
  • Bird, R. E., et al. (2021). Rapid and robust cysteine bioconjugation with vinylheteroarenes. Chemical Science, 12(27), 9333–9338.
  • Preparation and Diagnosis of Pyrimidines Derivatives by Conventional And Microwave Ways. ResearchGate. (2019).
  • Vector Labs. Bioconjugation Resource Guide.
  • Lumiprobe. Introduction to click chemistry: a new method for the labeling and modification of biomolecules.
  • Stable Isotope Labeling of Pyrimidines Using a Deconstruction-Reconstruction Strategy. (2025).
  • Stable Isotope Labeling of Pyrimidines Using a Deconstruction–Reconstruction Strategy. (2023).
  • van Geel, R., et al. (2012). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. ACS Chemical Biology, 7(1), 100–109.
  • Kim, C. H., et al. (2012). Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Journal of Visualized Experiments, (68), e4119.
  • Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules.
  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (2024).
  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046–15047.
  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (2024).
  • Tailored Bioorthogonal and Bioconjugate Chemistry: A Source of Inspiration for Developing Kinetic Target-Guided Synthesis Strategies. ACS Publications. (2021).
  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025).

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Safety & Regulatory Compliance

Safety

2-Bromo-4-ethynylpyrimidine proper disposal procedures

The handling and disposal of halogenated organic building blocks like 2-Bromo-4-ethynylpyrimidine (CAS: 1379174-91-0) require rigorous adherence to environmental safety protocols. In medicinal chemistry and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling and disposal of halogenated organic building blocks like 2-Bromo-4-ethynylpyrimidine (CAS: 1379174-91-0) require rigorous adherence to environmental safety protocols. In medicinal chemistry and drug development, this compound is highly valued for its dual reactivity—the bromine atom allows for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the terminal alkyne is primed for Sonogashira couplings or click chemistry[1][2].

However, these exact structural features dictate strict logistical and operational disposal plans. As a halogenated compound containing a reactive alkyne, improper disposal can lead to severe environmental contamination, toxic gas release, or the generation of shock-sensitive byproducts.

Here is the comprehensive operational guide for the safe handling, segregation, and disposal of 2-Bromo-4-ethynylpyrimidine.

To design a self-validating disposal system, we must first establish the causality between the molecule's structure and its required waste stream.

  • The Halogen Factor (Bromine): Under Environmental Protection Agency (EPA) guidelines, any organic compound containing a carbon-halogen bond must be segregated as Halogenated Organic Waste [3][4]. Why? Halogenated wastes cannot be disposed of via standard incineration. When burned at standard temperatures, they can generate highly toxic dioxins and corrosive hydrobromic acid (HBr)[5]. They must be routed to specialized, regulated hazardous waste incinerators equipped with caustic scrubbers designed to neutralize acidic exhaust[3][5].

  • The Alkyne Factor (Ethynyl Group): Terminal alkynes are chemically reactive. If 2-Bromo-4-ethynylpyrimidine waste is inadvertently mixed with aqueous heavy metal waste streams (particularly those containing Copper(I) or Silver(I) salts, which are common in coupling reactions), it can precipitate metal acetylides. Metal acetylides are highly shock-sensitive explosives. Absolute segregation from heavy metal waste is a critical operational mandate.

  • Toxicity Profile: The compound is classified under GHS as Acute Tox. 4 (oral, dermal, inhalation) and is a recognized skin and eye irritant (Skin Irrit. 2, Eye Irrit. 2A)[1]. All disposal operations must be conducted under engineering controls (fume hoods) using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Waste Segregation Decision Matrix

The following diagram outlines the logical workflow for routing 2-Bromo-4-ethynylpyrimidine waste based on its physical state and reaction history.

G Start Generate 2-Bromo-4-ethynylpyrimidine Waste Stream State Physical State? Start->State Solid Solid Waste (Powder, Vials, PPE) State->Solid Solid Liquid Liquid Waste (Reaction mixtures, washes) State->Liquid Liquid SolidBin Halogenated Solid Waste Receptacle Solid->SolidBin MetalCheck Contains Heavy Metals? (e.g., Cu, Ag, Pd) Liquid->MetalCheck MetalWarning STOP: Potential Explosive Acetylide Formation. Segregate Immediately. MetalCheck->MetalWarning Yes Halogenated Halogenated Organic Waste Carboy MetalCheck->Halogenated No

Decision matrix for the segregation and disposal of 2-Bromo-4-ethynylpyrimidine waste streams.

Quantitative Data: Waste Compatibility & Segregation

To ensure compliance and prevent adverse reactions in the waste accumulation area, adhere to the following segregation rules. Note that if 2-Bromo-4-ethynylpyrimidine is dissolved in a non-halogenated solvent (e.g., Ethyl Acetate), the entire mixture defaults to the Halogenated Waste category due to the presence of the brominated solute[3].

Waste CategoryTarget ReceptacleCompatibility Rules for 2-Bromo-4-ethynylpyrimidine
Halogenated Organic Liquid Green-labeled HDPE CarboyCOMPATIBLE. Mix only with other halogenated or non-halogenated organic solvents (e.g., DCM, Chloroform, Hexanes)[3].
Aqueous / Inorganic Blue-labeled CarboyINCOMPATIBLE. Do not mix. Risk of phase separation and potential alkyne degradation/gas evolution[3].
Heavy Metal Waste Dedicated Metal Waste CarboySTRICTLY INCOMPATIBLE. High risk of forming shock-sensitive metal acetylides.
Non-Halogenated Organic Black-labeled CarboyINCOMPATIBLE. Mixing halogenated solutes here violates EPA incineration protocols and drastically increases institutional disposal costs[3].

Step-by-Step Operational Disposal Protocol

This protocol ensures that from the moment the chemical becomes "waste" to the moment it leaves the laboratory, it is handled in a self-validating, compliant manner.

Phase 1: Accumulation and Container Management

  • Select the Proper Receptacle: Utilize a high-density polyethylene (HDPE) or glass carboy specifically designated and labeled for "Halogenated Organic Waste"[3]. Ensure the container is compatible with the primary solvent carrying the 2-Bromo-4-ethynylpyrimidine.

  • Verify Liquid State: Ensure the waste is free of reactive metals (e.g., Copper catalysts from Sonogashira couplings). If copper is present, the waste must be collected in a separate, specifically labeled container noting the presence of both the alkyne and the metal to alert the disposal technicians.

  • Transfer Process: Working entirely within a certified chemical fume hood, use a funnel to transfer the liquid waste into the carboy.

  • Vapor-Tight Sealing: Immediately upon completing the transfer, seal the container with a threaded cap. The container must remain "vapor tight" and "spill proof" at all times unless waste is being actively added[6]. Leaving funnels in waste carboys is a primary violation of EPA regulations.

Phase 2: Labeling and Documentation

  • Immediate Labeling: The waste container must be labeled before or at the exact time the first drop of waste is added[6].

  • Explicit Nomenclature: Write "Waste: 2-Bromo-4-ethynylpyrimidine" along with the names of all solvents used. Do not use abbreviations or chemical formulas (e.g., do not write "C6H3BrN2" or "Br-E-Pyr")[6]. The word "Waste" must be explicitly visible[6].

  • Volume Tracking: Maintain a composite sheet attached to the carboy. Write the estimated mass or volume of the 2-Bromo-4-ethynylpyrimidine added to track the total halogen load[3].

Phase 3: Solid Waste Handling (Contaminated Materials)

  • Isolate Consumables: Pipette tips, weighing boats, Kimwipes, and empty original vials contaminated with 2-Bromo-4-ethynylpyrimidine must not be thrown in standard municipal trash.

  • Solid Accumulation: Place these items into a dedicated, heavy-duty plastic bag or rigid container labeled "Halogenated Solid Debris."

  • Venting: If the solid waste contains residual volatile solvents, allow it to evaporate fully inside the fume hood before sealing the solid waste container to prevent pressure buildup.

Phase 4: Institutional Pickup and Final Disposition

  • Volume Limits: Do not allow waste to accumulate indefinitely. Request a pickup from your Department of Research Safety (DRS) or Environmental Health and Safety (EHS) office before the carboy reaches 90% capacity[6].

  • Chain of Custody: The institutional EHS team will transport the sealed, labeled carboys to a central accumulation area. From there, it will be manifested and shipped to a commercial, EPA-regulated rotary kiln incinerator equipped with caustic scrubbing technology to safely destroy the compound and neutralize the resulting brominated gases[3][5].

References

  • 2-bromo-4-ethynylpyrimidine — Chemical Substance Information. NextSDS. Available at:[Link]

  • Hazardous Waste Segregation Guide. Bucknell University Environmental Health and Safety. Available at:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Environmental Protection Agency (EPA). Available at:[Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). Available at:[Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois, Braun Research Group. Available at:[Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-4-ethynylpyrimidine

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of future therapeutics. Compounds like 2-Bromo-4-ethynylpyrimidine, a halogenated heterocyclic molecule, are valu...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of future therapeutics. Compounds like 2-Bromo-4-ethynylpyrimidine, a halogenated heterocyclic molecule, are valuable building blocks in medicinal chemistry. However, their utility is matched by inherent hazards that demand our utmost respect and diligence. This guide moves beyond a simple checklist, providing a comprehensive, scientifically-grounded framework for the safe handling of this compound, with a focus on the last and most personal line of defense: your Personal Protective Equipment (PPE).

Our philosophy is that safety protocols are not barriers to research but enablers of innovation. A self-validating system of safety, where every step is understood and justified, builds the confidence needed to work at the cutting edge. This document is structured to provide not just the "what," but the critical "why" behind each recommendation, ensuring that these practices become an ingrained part of your laboratory workflow.

Hazard Assessment: Understanding the Adversary

Before selecting our armor, we must first understand the nature of the threat. 2-Bromo-4-ethynylpyrimidine is classified under the Globally Harmonized System (GHS) with several key hazard statements. A thorough understanding of these is non-negotiable.

GHS Classifications for 2-Bromo-4-ethynylpyrimidine: [1]

  • Acute Toxicity 4 (Oral, Dermal, Inhalation): H302 + H312 + H332 - Harmful if swallowed, in contact with skin, or if inhaled.[1] This classification indicates that significant, potentially life-threatening adverse health effects can occur after a single or short-term exposure.

  • Skin Irritation 2: H315 - Causes skin irritation.[1] Contact can lead to inflammation, redness, and discomfort. Repeated exposure can escalate this to more severe dermatitis.

  • Eye Irritation 2A: H319 - Causes serious eye irritation.[1] Splashes can cause significant, but reversible, damage to the eye.

  • Specific Target Organ Toxicity – Single Exposure 3 (STOT SE 3): H336 - May cause drowsiness or dizziness.[1] This highlights the potential for the compound to affect the central nervous system upon inhalation.

These classifications paint a clear picture: 2-Bromo-4-ethynylpyrimidine is a multi-pathway hazard. Protection must therefore be holistic, covering skin, eyes, and the respiratory system to prevent both localized and systemic effects. Many related brominated pyrimidines and pyridines exhibit similar irritant and harmful properties, reinforcing the need for stringent precautions.[2][3][4][5][6][7]

The Hierarchy of Controls: PPE as the Final Guardian

In laboratory safety, PPE is the last and final barrier between a researcher and a chemical hazard. Its use is predicated on the prior implementation of more effective control measures.

cluster_controls Hierarchy of Controls (Most to Least Effective) cluster_application Application to 2-Bromo-4-ethynylpyrimidine Elimination Elimination (Remove the hazard) Substitution Substitution (Use a less hazardous chemical) Engineering Engineering Controls (e.g., Fume Hood, BSC) Administrative Administrative Controls (e.g., SOPs, Training) Eng_App Work must be performed in a certified chemical fume hood. Engineering->Eng_App Isolate PPE Personal Protective Equipment (Gloves, Gown, Goggles) Admin_App Adherence to this guide and institutional SOPs is mandatory. Administrative->Admin_App Inform PPE_App Specific PPE is required for all handling steps. PPE->PPE_App Protect

Caption: The Hierarchy of Controls, prioritizing engineering and administrative measures before PPE.

For 2-Bromo-4-ethynylpyrimidine, elimination and substitution are often not feasible. Therefore, our primary reliance is on:

  • Engineering Controls: All handling of this compound, especially in its solid, powdered form, MUST occur within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC).[8][9] This is the most critical step in minimizing inhalation exposure.

  • Administrative Controls: The establishment and strict adherence to Standard Operating Procedures (SOPs), like the one detailed in this guide, are mandatory.[10]

  • Personal Protective Equipment: The specific ensemble of PPE detailed below is required to mitigate the residual risks of dermal, ocular, and inhalation exposure.

Required PPE Ensemble and Specifications

The selection of each PPE component is a deliberate choice based on the known hazards.

PPE ComponentSpecificationRationale and Purpose
Hand Protection Double-gloving: Inner and outer pair of powder-free nitrile gloves.[8]Primary Barrier: Nitrile provides good resistance to a wide range of chemicals.[11] Cross-Contamination Prevention: The outer glove is removed immediately after handling, leaving a clean inner glove for subsequent actions, minimizing the spread of contamination.[12] Change outer gloves every 30-60 minutes or immediately upon known contact.[12]
Body Protection Disposable, non-permeable or poly-coated gown with long sleeves and tight-fitting knit cuffs.[8][13]Dermal Exposure Prevention: Protects the torso and arms from spills and splashes. The solid front and tight cuffs prevent chemical ingress. Gown cuffs should be tucked under the outer glove.[9]
Eye/Face Protection Chemical splash goggles or a full-face shield.[13]Ocular Hazard Mitigation: Standard safety glasses offer insufficient protection from splashes.[12] Goggles provide a seal around the eyes, while a face shield offers an additional layer of protection for the entire face, which is critical when handling larger quantities.
Respiratory Protection NIOSH-certified N95 respirator (or higher).Inhalation Hazard Control: Required when handling the solid/powder form outside of a containment system or during spill cleanup where aerosolization is possible.[9] Surgical masks offer no protection from chemical dust or vapors.[12] All respirator use requires prior medical clearance and fit-testing as per institutional policy.[13]

Operational Plan: From Donning to Disposal

Procedural discipline is paramount. The following steps provide a clear, repeatable workflow for safely handling 2-Bromo-4-ethynylpyrimidine.

Donning and Doffing Sequence

Cross-contamination most often occurs during the removal of PPE. Follow this sequence precisely.

G cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) d1 1. Gown d2 2. Inner Gloves d1->d2 d3 3. Respirator (if needed) d2->d3 d4 4. Goggles / Face Shield d3->d4 d5 5. Outer Gloves (over gown cuff) d4->d5 f1 1. Outer Gloves (Peel off) f2 2. Gown (Peel forward, roll inward) f1->f2 f3 3. Goggles / Face Shield (Handle by straps) f2->f3 f4 4. Respirator (if used) f3->f4 f5 5. Inner Gloves (Peel off) f4->f5 f6 6. Wash Hands Thoroughly f5->f6

Caption: Standardized sequence for donning and doffing PPE to prevent contamination.

Safe Handling Protocol
  • Preparation: Before bringing the chemical into the fume hood, ensure the work area is clean. Place a plastic-lined, absorbent work mat on the surface to contain any potential spills.[9][14]

  • Weighing: If weighing the solid, do so within the fume hood. Use anti-static weigh boats to prevent the powder from jumping.

  • Manipulation: When making solutions or performing reactions, keep all containers and apparatus well within the fume hood, at least 6 inches from the sash.

  • Transport: If materials must be moved outside the hood (e.g., to an analytical instrument), use sealed, leak-proof secondary containers that are clearly labeled with the chemical name and hazard symbols.[14][15]

  • Post-Handling: After completing the work, decontaminate the work surface with an appropriate solvent (e.g., ethanol), wiping from the cleanest to the most contaminated areas. Dispose of the work mat and cleaning materials as hazardous waste.

Spill Management

Immediate and correct response to a spill is critical.

  • Small Spills (inside fume hood):

    • Ensure you are wearing your full PPE ensemble.

    • Contain the spill using an appropriate absorbent material from a chemical spill kit. For powders, gently cover with a damp cloth or absorbent pad to prevent aerosolization.[9]

    • Wipe the area clean, working from the outside in.

    • Collect all cleanup materials in a designated hazardous waste bag or container.

    • Decontaminate the area as described above.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert colleagues and your institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.[8]

Disposal Plan

All materials that have come into contact with 2-Bromo-4-ethynylpyrimidine must be considered hazardous waste. Segregation is key.

  • Solid Waste: This includes excess chemical, contaminated gloves, gowns, pipette tips, weigh boats, and absorbent pads. Collect these in a clearly labeled, puncture-resistant hazardous waste container lined with a heavy-duty plastic bag.[16][17]

  • Liquid Waste: Collect all solutions containing 2-Bromo-4-ethynylpyrimidine in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.[18]

  • Sharps Waste: Needles or other contaminated sharps must be disposed of in a designated sharps container.

All waste containers must be kept closed when not in use and stored in a designated satellite accumulation area until collected by EHS for disposal, which is typically via high-temperature incineration for halogenated organic compounds.[9][19]

Conclusion

The responsible use of 2-Bromo-4-ethynylpyrimidine requires a synthesis of knowledge, preparation, and procedural discipline. By understanding its specific hazards and implementing the multi-layered defense system of engineering controls, administrative protocols, and the correct PPE, you protect not only yourself but also your colleagues and your work environment. This guide provides the framework, but a deeply ingrained culture of safety is the ultimate guarantor of a productive and secure research endeavor.

References

  • NextSDS. 2-bromo-4-ethynylpyrimidine — Chemical Substance Information. Available from: [Link]

  • Gagné, L., et al. (2020). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). ACS Chemical Health & Safety. Available from: [Link]

  • University of North Texas Health Science Center. SOP for use of cytotoxic agents in Research. Available from: [Link]

  • California Institute of Technology. GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS. (2021). Available from: [Link]

  • The University of Queensland. Working Safely with Cytotoxic Compounds Guideline. Available from: [Link]

  • Eastman, A., et al. (2016). Safe handling of cytotoxics: guideline recommendations. Current Oncology. Available from: [Link]

  • ChemBK. 2-BROMO-4-METHYLPYRIMIDINE - Risk and Safety. Available from: [Link]

  • NextSDS. 2-bromo-4-ethynylpyridine — Chemical Substance Information. Available from: [Link]

  • American Society of Health-System Pharmacists. Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Available from: [Link]

  • NextSDS. 2-Bromo-4-methylpyrimidine — Chemical Substance Information. Available from: [Link]

  • University of Arizona, Research Laboratory & Safety Services. Personal Protective Equipment Selection Guide. (2015). Available from: [Link]

  • Halyard Health. CAREfully TESTED FOR YOUR PROTECTION. Available from: [Link]

  • Halyard Health. GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN COMPOUNDING CHEMOTHERAPY DRUGS. (2018). Available from: [Link]

  • Aussie Pharma Direct. What PPE Should You Wear for Radiation Protection? (2025). Available from: [Link]

  • California Institute of Technology. ETHIDIUM BROMIDE HANDLING and DISPOSAL. Available from: [Link]

  • Texas Woman's University. ETHIDIUM BROMIDE WASTE DISPOSAL GUIDANCE. Available from: [Link]

  • University of California, Santa Cruz. Guidelines For the Safe Use & Disposal Of Ethidium Bromide. Available from: [Link]

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